(Rac)-Vepdegestrant
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2229711-08-2 |
|---|---|
Fórmula molecular |
C45H49N5O4 |
Peso molecular |
723.9 g/mol |
Nombre IUPAC |
3-[6-[4-[[1-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C45H49N5O4/c51-37-12-15-39-33(27-37)8-13-38(31-4-2-1-3-5-31)43(39)32-6-9-35(10-7-32)48-20-18-30(19-21-48)28-47-22-24-49(25-23-47)36-11-14-40-34(26-36)29-50(45(40)54)41-16-17-42(52)46-44(41)53/h1-7,9-12,14-15,26-27,30,38,41,43,51H,8,13,16-25,28-29H2,(H,46,52,53)/t38-,41?,43+/m1/s1 |
Clave InChI |
TZZDVPMABRWKIZ-MFTLXVFQSA-N |
Origen del producto |
United States |
Foundational & Exploratory
(Rac)-ARV-471 PROTAC structure and function
An In-depth Technical Guide to (Rac)-ARV-471 (Vepdegestrant): Structure, Function, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vepdegestrant, also known as (Rac)-ARV-471, is a first-in-class, orally bioavailable Proteolysis-Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα). As a heterobifunctional molecule, ARV-471 recruits the cellular ubiquitin-proteasome system to eliminate both wild-type and mutant ERα, a key driver in ER-positive (ER+)/HER2-negative breast cancer. Preclinical and clinical data demonstrate that ARV-471 achieves superior ER degradation and more potent anti-tumor activity compared to previous standards of care like fulvestrant.[1][2][3] This guide provides a comprehensive overview of ARV-471's structure, mechanism of action, quantitative preclinical data, and the experimental protocols used for its characterization.
Structure and Mechanism of Action
ARV-471 is a PROTAC, a novel class of therapeutic agents that induce the degradation of target proteins.[4] Its structure consists of three key components: a ligand that binds to the target protein (ERα), a ligand that recruits an E3 ubiquitin ligase (specifically cereblon, or CRBN), and a flexible linker connecting the two.[1][5][6]
The mechanism of action involves hijacking the cell's natural protein disposal system:
-
Ternary Complex Formation: ARV-471 simultaneously binds to the ligand-binding domain of ERα and the CRBN E3 ligase, forming a ternary complex (ERα:ARV-471:CRBN).[5][7]
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to tag the ERα protein with a chain of ubiquitin molecules.[1][7]
-
Proteasomal Degradation: This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the ERα protein into small peptides.[7][8]
-
Catalytic Cycle: After the degradation of ERα, ARV-471 is released and can bind to another ERα molecule, enabling a single PROTAC molecule to induce the degradation of multiple target proteins.[1][7]
This degradation-based approach removes the entire protein, abrogating both its catalytic and scaffolding functions, which can be more effective than simple inhibition and may overcome resistance mechanisms associated with mutations in the target's binding pocket.[5]
By degrading ERα, ARV-471 effectively shuts down ER-mediated signaling pathways that drive the proliferation of ER+ breast cancer cells. This leads to the decreased expression of ER-target genes such as PR, GREB1, and TFF1, ultimately inhibiting tumor growth.[1][]
Quantitative Data Summary
ARV-471 has demonstrated potent and robust activity in a variety of preclinical and clinical settings. The following tables summarize key quantitative data.
Table 1: In Vitro Potency & Efficacy
| Parameter | Cell Line | Value | Reference(s) |
| DC₅₀ (Degradation) | MCF7 | 0.9 nM | [4] |
| General ER+ Lines | ~1.8 - 2.0 nM | [10][11][12] | |
| Dₘₐₓ (Degradation) | MCF7 | >95% | [4] |
| GI₅₀ (Growth Inhibition) | MCF7 (WT ER) | 3.3 nM | [5] |
| T47D (WT ER) | 4.5 nM | [5] | |
| T47D (Y537S mutant) | 8.0 nM | [5] | |
| T47D (D538G mutant) | 5.7 nM | [5] | |
| IC₅₀ (ER Antagonism) | T47D-KBluc Reporter | 1.1 nM | [4] |
Table 2: In Vivo Efficacy (Xenograft Models)
| Model | Treatment (Dose) | Endpoint | Result | Reference(s) |
| MCF7 Orthotopic | ARV-471 (3 mpk, po, qd) | Tumor Growth Inhibition (TGI) | 85% | [5] |
| ARV-471 (10 mpk, po, qd) | Tumor Growth Inhibition (TGI) | 98% | [5] | |
| ARV-471 (30 mpk, po, qd) | Tumor Growth Inhibition (TGI) | 87% - 123% | [4][5] | |
| ARV-471 (3-30 mpk) | ER Protein Reduction | >90% | [5][] | |
| ST941/HI PDX (Y537S) | ARV-471 (10 mpk, po, qd) | Tumor Growth | Complete Inhibition | [][10] |
| MCF7 Orthotopic | ARV-471 + CDK4/6i | Tumor Growth Inhibition (TGI) | ~130% - 131% | [][10] |
Table 3: Clinical Pharmacokinetics & Pharmacodynamics (Phase 1/2)
| Parameter | Dose | Value | Notes | Reference(s) |
| ER Degradation | 30-500 mg daily | Up to 89% | In paired patient tumor biopsies | [2][5][13] |
| 200 mg daily | Median: 69%, Mean: 71% | In paired patient tumor biopsies | [5] | |
| CBR | 30-700 mg daily | 40% | In heavily pretreated patients | [2][13] |
| Cₘₐₓ (Single Dose) | 200 mg QD | 630.9 ng/mL | Japanese patients | [14] |
| AUC₀₋₂₄ (Single Dose) | 200 mg QD | 10,400 ng∙hr/mL | Japanese patients | [14] |
| Cₘₐₓ (Multiple Doses) | 200 mg QD | 1056 ng/mL | Japanese patients | [14] |
| AUC₀₋₂₄ (Multiple Doses) | 200 mg QD | 18,310 ng∙hr/mL | Japanese patients | [14] |
Experimental Protocols
The characterization of ARV-471 relies on a suite of specialized assays. Detailed methodologies for key experiments are provided below.
In Vitro ERα Degradation Assay (In-Cell Western)
This protocol quantifies ERα protein levels in cells following treatment with ARV-471.[4]
-
Cell Culture: Seed ER+ breast cancer cells (e.g., MCF7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ARV-471 in complete media. Treat cells with the compound dilutions for a specified duration (e.g., 72 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cells with a Triton X-100 solution.
-
Immunostaining: Block non-specific binding sites with a blocking buffer. Incubate cells with a primary antibody specific for ERα. After washing, incubate with an infrared dye-conjugated secondary antibody. A second antibody for a housekeeping protein (e.g., tubulin) with a different fluorescent dye is used for normalization.
-
Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both ERα and the normalization protein.
-
Data Calculation: Normalize the ERα signal to the housekeeping protein signal. Calculate the percentage of ERα remaining relative to the vehicle control. Plot the results to determine DC₅₀ (the concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum degradation observed).
In Vitro Cell Proliferation Assay (Live-Cell Imaging)
This assay measures the effect of ARV-471 on the growth of ER-dependent cell lines.[15]
-
Cell Seeding: Plate MCF7 or T47D cells in 6-well plates.
-
Compound Treatment: Add the indicated concentrations of ARV-471 or control compounds to the wells.
-
Live-Cell Analysis: Place the plate into a live-cell analysis system (e.g., Incucyte® S3).
-
Image Acquisition: Acquire images at regular intervals (e.g., every 4 hours) for a total duration of 120 hours.
-
Data Analysis: Use the system's software to quantify cell surface area coverage (confluence) over time.
-
Calculation: Calculate relative growth based on the confluence values observed for treated cells compared to vehicle controls. Determine the GI₅₀ (the concentration required to inhibit cell growth by 50%).
In Vivo Efficacy Study (MCF7 Orthotopic Xenograft Model)
This protocol assesses the anti-tumor activity of ARV-471 in a mouse model.[4][15]
-
Animal Preparation: Use immunocompromised female mice (e.g., NOD/SCID). Implant a 17β-estradiol pellet (e.g., 0.72 mg, 90-day release) subcutaneously 2-3 days prior to cell implantation to support the growth of ER-dependent tumors.
-
Tumor Implantation: Orthotopically implant MCF7 cells into the mammary fat pads of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups (e.g., 10 mice per arm).
-
Dosing Administration: Administer ARV-471 orally, once daily (po, qd) at specified doses (e.g., 3, 10, 30 mg/kg). Administer vehicle control to the control group. For combination studies, ARV-471 can be administered one hour before the combination partner (e.g., a CDK4/6 inhibitor).[15]
-
Monitoring: Measure tumor volumes (e.g., twice weekly) using calipers and monitor animal body weights as a measure of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., after 28 days), euthanize the animals. Excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot to confirm ER degradation). Calculate Tumor Growth Inhibition (TGI).
Conclusion
(Rac)-ARV-471 (Vepdegestrant) represents a significant advancement in endocrine therapy for ER+ breast cancer. Its novel PROTAC mechanism enables potent, selective, and sustained degradation of the ERα protein, translating to superior anti-tumor efficacy in preclinical models compared to traditional inhibitors.[4][16] The robust in vitro and in vivo data, characterized by low nanomolar degradation and growth inhibition potency and significant tumor regression, underscore its potential as a best-in-class oral ER degrader. The detailed methodologies provided herein serve as a foundation for further research and development in the expanding field of targeted protein degradation.
References
- 1. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 2. Arvinas and Pfizer Announce PROTAC® Protein Degrader ARV-471 Continues to Demonstrate Encouraging Clinical Benefit Rate in Patients with Locally Advanced or Metastatic ER+/HER2- Breast Cancer | Arvinas [ir.arvinas.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arvinasmedical.com [arvinasmedical.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. (rac)-arv-471 — TargetMol Chemicals [targetmol.com]
- 13. arvinasmedical.com [arvinasmedical.com]
- 14. Safety and pharmacokinetics of vepdegestrant in Japanese patients with ER+ advanced breast cancer: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arvinasmedical.com [arvinasmedical.com]
- 16. Vepdegestrant - Wikipedia [en.wikipedia.org]
(Rac)-Vepdegestrant E3 ligase recruitment and ER degradation
An In-Depth Technical Guide to (Rac)-Vepdegestrant: E3 Ligase Recruitment and Estrogen Receptor Degradation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (also known as ARV-471) is a potent, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor (ERα). As a heterobifunctional molecule, Vepdegestrant functions by inducing proximity between ERα and the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex. This induced ternary complex (ER:Vepdegestrant:CRBN) facilitates the ubiquitination of ERα, marking it for subsequent degradation by the 26S proteasome. This mechanism of action offers a powerful alternative to traditional ER antagonists and selective ER degraders (SERDs), demonstrating high degradation efficiency (Dmax >90%) at sub-nanomolar concentrations in preclinical models.[1][2] This guide provides a detailed overview of Vepdegestrant's mechanism, quantitative performance data, and key experimental protocols for its characterization.
Introduction to PROTAC Technology and Vepdegestrant
PROTACs represent a transformative therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[3][4] Unlike traditional inhibitors that block a protein's function, PROTACs physically remove the target protein. These molecules consist of two ligands connected by a linker: one binds the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5]
Vepdegestrant is a first-in-class oral PROTAC ER degrader developed for ER-positive (ER+)/HER2-negative breast cancer.[6][7] It is composed of a ligand that binds to the ERα ligand-binding domain and a moiety that engages the CRBN E3 ligase.[1][8] By hijacking the CRL4-CRBN complex, Vepdegestrant directly triggers the degradation of both wild-type and clinically relevant mutant forms of ERα, which are often implicated in acquired resistance to endocrine therapies.[1][3]
Mechanism of Action: E3 Ligase Recruitment and ER Degradation
The primary mechanism of Vepdegestrant involves a catalytic cycle of ERα degradation, driven by the formation of a key ternary complex.
Ternary Complex Formation
Vepdegestrant facilitates the formation of a cooperative ER:Vepdegestrant:CRBN ternary complex.[1][3] The simultaneous binding to ERα and CRBN brings the ubiquitin ligase into close proximity with its new substrate. Biochemical assays demonstrate that the presence of the ER ligand-binding domain enhances the binding of Vepdegestrant to CRBN, indicating positive cooperativity that stabilizes the complex and promotes efficient ubiquitination.[1][9]
Ubiquitination and Proteasomal Degradation
Once the ternary complex is formed, the E3 ligase machinery catalyzes the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of ERα.[10] This results in the formation of a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome.[11] The proteasome then unfolds and degrades the polyubiquitinated ERα into small peptides.[10] Vepdegestrant is not degraded in this process and is released to engage another ERα protein, enabling it to act catalytically.[6][10] This process is dependent on an active proteasome, as co-treatment with proteasome inhibitors abolishes ER degradation.[3]
Quantitative Performance Data
Vepdegestrant has demonstrated potent and robust activity across a range of preclinical models. The key performance metrics are summarized below.
In Vitro Degradation and Potency
Vepdegestrant induces profound ERα degradation in various ER+ breast cancer cell lines and effectively antagonizes ER-driven transcription.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Half-Maximal Degradation) | MCF7 | 0.9 - 2.0 nM | [1][12][13] |
| T47D, BT474, CAMA-1, ZR-75-1 | Dose-dependent decrease | [1][3] | |
| Dₘₐₓ (Maximum Degradation) | MCF7 | >95% | [1][3] |
| IC₅₀ (ER Antagonism) | T47D-KBluc | 1.1 - 3.0 nM | [1][3] |
| Ternary Complex Cooperativity | Biochemical Assay | 17-fold ↑ in CRBN binding | [1][9] |
Anti-proliferative Activity
The degradation of ERα translates into potent inhibition of cancer cell growth, including in models with mutations that confer resistance to standard therapies.
| Parameter | Cell Line / Model | Value | Reference |
| GI₅₀ (Half-Maximal Growth Inhibition) | MCF7 (Wild-Type ER) | 3.3 nM | [1][3] |
| T47D (Wild-Type ER) | 4.5 nM | [1][3] | |
| T47D (ER Y537S Mutant) | 8.0 nM | [1][3] | |
| T47D (ER D538G Mutant) | 5.7 nM | [1][3] |
In Vivo Efficacy
In animal models, orally administered Vepdegestrant achieves significant ER degradation and tumor growth inhibition.
| Parameter | Model | Dosage | Result | Reference |
| ER Degradation | MCF7 Xenograft | 10 mg/kg, PO, QD | ≥90% reduction in tumor ER levels | [1] |
| Tumor Growth Inhibition (TGI) | MCF7 Xenograft | 3-30 mg/kg, PO, QD | 85% - 120% TGI | [6] |
| ER Degradation (Clinical) | Patients | 200 mg, PO, QD | ~71% mean degradation | [3] |
| ER Degradation (Clinical) | Patients | 500 mg, PO, QD | Up to 89% degradation | [3] |
Key Experimental Methodologies
Characterizing the activity of Vepdegestrant involves a series of biochemical and cell-based assays. Detailed protocols for foundational experiments are provided below.
Western Blot for ERα Degradation
This protocol quantifies the reduction in ERα protein levels following treatment with Vepdegestrant.
1. Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight in standard culture medium.[14]
-
Aspirate the medium and replace it with fresh medium containing serial dilutions of Vepdegestrant (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a specified time course (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO₂.[14]
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[14]
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Incubate on ice for 20-30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.[15]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[14]
3. SDS-PAGE and Immunoblotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[14]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14]
-
Incubate the membrane overnight at 4°C with a primary antibody against ERα. A loading control antibody (e.g., β-actin, GAPDH) should also be used.[14]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Quantify band intensities using densitometry to determine the percentage of ERα degradation relative to the vehicle control.[14]
Co-Immunoprecipitation for Ternary Complex Validation
This assay confirms the Vepdegestrant-dependent interaction between ERα and the recruited E3 ligase (CRBN) in a cellular context.
1. Cell Culture and Treatment:
-
Culture MCF-7 cells to ~80% confluency in 10 cm plates.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.[16]
-
Treat the cells with Vepdegestrant (e.g., 100 nM) or DMSO vehicle control for 4-6 hours.[16]
2. Cell Lysis and Immunoprecipitation:
-
Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease inhibitors) to preserve protein-protein interactions.[16]
-
Quantify protein concentration and normalize all samples.
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.[16]
-
Incubate the pre-cleared lysate overnight at 4°C with an antibody targeting the E3 ligase component (e.g., anti-CRBN) or a control IgG.[16]
-
Add fresh Protein A/G beads and incubate for an additional 2 hours to capture the antibody-protein complexes.
3. Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-4 times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in 2x Laemmli sample buffer.
4. Western Blot Analysis:
-
Analyze the eluted samples and an input control (a small fraction of the initial lysate) by Western blot.
-
Probe the membrane with primary antibodies against ERα and CRBN.
-
A band for ERα should be detected in the sample immunoprecipitated with the anti-CRBN antibody only in the presence of Vepdegestrant, confirming the formation of the ternary complex.[16]
In Vitro Ubiquitination Assay
This biochemical assay directly measures the ubiquitination of ERα induced by Vepdegestrant.
1. Reagents:
- Recombinant human ERα protein.
- Recombinant E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme, e.g., UBE2D3), and CRL4-CRBN E3 ligase complex.
- Ubiquitin and ATP.
- Vepdegestrant.
- Ubiquitination reaction buffer.
2. Reaction Setup:
- In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, and ATP in the reaction buffer.
- Add the ERα substrate protein.
- Add Vepdegestrant or vehicle control (DMSO).
- Initiate the reaction by adding Mg-ATP.
3. Incubation and Analysis:
- Incubate the reaction at 37°C for 1-2 hours.
- Stop the reaction by adding Laemmli sample buffer.
- Analyze the reaction products by Western blotting, using an anti-ERα antibody.
- A high-molecular-weight smear or ladder of bands above the unmodified ERα band indicates polyubiquitination. This ladder should be more prominent in the presence of Vepdegestrant.
Conclusion
This compound exemplifies the therapeutic potential of the PROTAC modality. By effectively hijacking the CRBN E3 ligase, it induces the rapid and profound degradation of ERα, a key driver of breast cancer. Its ability to degrade clinically relevant ERα mutants, coupled with its oral bioavailability and potent in vivo activity, positions it as a highly promising next-generation endocrine therapy. The experimental frameworks detailed in this guide provide the necessary tools for researchers to further investigate and characterize Vepdegestrant and other novel protein degraders.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results Announced From Phase II VERITAC-2 Clinical Trial in Breast Cancer - The ASCO Post [ascopost.com]
- 8. Arv-471 | C45H49N5O4 | CID 134562533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Proteasome-dependent degradation of the human estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The PROTAC Approach to Endocrine Resistance: A Technical Guide to the Discovery and Synthesis of (Rac)-Vepdegestrant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vepdegestrant (also known as ARV-471) is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target and degrade the estrogen receptor (ER), a key driver in the majority of breast cancers. This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical/clinical evaluation of (Rac)-Vepdegestrant, offering a detailed resource for researchers and drug development professionals in the field of oncology and targeted protein degradation.
Discovery and Rationale
The development of Vepdegestrant was driven by the need to overcome the limitations of existing endocrine therapies for ER-positive (ER+)/HER2-negative (HER2-) breast cancer, such as the emergence of resistance, often mediated by mutations in the ESR1 gene. Unlike traditional inhibitors that merely block ER function, Vepdegestrant utilizes the cell's own ubiquitin-proteasome system to induce the degradation of the ER protein.[1]
A medicinal chemistry campaign led to the discovery of Vepdegestrant.[2] This heterobifunctional molecule consists of a ligand that binds to the estrogen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This dual binding induces the formation of a ternary complex between the ER and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the ER.[3]
Synthesis of this compound
The synthesis of Vepdegestrant involves a convergent approach, combining a lasofoxifene-like ER-binding moiety with a cereblon E3 ligase-recruiting fragment. A notable advancement in its synthesis is the use of a Ruthenium-catalyzed asymmetric hydrogenation, which efficiently establishes the critical stereocenter with high diastereoselectivity, thereby avoiding chiral chromatography. A second-generation manufacturing route has also been developed, featuring a key reductive amination step to couple the two main fragments.
Mechanism of Action: A PROTAC-Mediated Degradation Pathway
Vepdegestrant's mechanism of action is a prime example of targeted protein degradation. By inducing the proximity of the estrogen receptor and the E3 ubiquitin ligase Cereblon, it triggers a cascade of events leading to the elimination of the ER protein.
Preclinical and Clinical Data
In Vitro Activity
Vepdegestrant has demonstrated potent and robust degradation of both wild-type and mutant ER in various breast cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 (ER Degradation) | MCF-7 | ~1-2 nM | [1] |
| T47D | Data indicates robust degradation | [1] | |
| BT474 | Data indicates robust degradation | [1] | |
| CAMA-1 | Data indicates robust degradation | [1] | |
| ZR-75-1 | Data indicates robust degradation | [1] | |
| IC50 (ER Antagonism) | T47D-KBluc | ~3 nM | |
| GI50 (Cell Growth Inhibition) | MCF-7 | 3.3 nM | [4] |
| T47D | 4.5 nM | [4] | |
| T47D (ER Y537S mutant) | 8.0 nM | [4] | |
| T47D (ER D538G mutant) | 5.7 nM | [4] |
In Vivo Preclinical Efficacy
In preclinical xenograft models, Vepdegestrant has shown superior anti-tumor activity compared to fulvestrant.
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | ER Degradation | Reference |
| MCF-7 Xenograft | Vepdegestrant (3 mpk, oral, daily) | Significant anti-tumor activity | >90% | [5] |
| Vepdegestrant (10 mpk, oral, daily) | Significant anti-tumor activity | >90% | [5] | |
| Vepdegestrant (30 mpk, oral, daily) | Significant anti-tumor activity | >90% | [5] | |
| MCF-7 Xenograft (Combination) | Vepdegestrant + CDK4/6 inhibitor | 131% | Significant | [4] |
| ESR1 Y537S PDX Model | Vepdegestrant (10 mpk) | Complete growth inhibition | Significant |
Clinical Trial Results
Vepdegestrant has been evaluated in several clinical trials, demonstrating promising efficacy and a manageable safety profile in patients with pretreated ER+/HER2- advanced breast cancer.
Phase I/II Study (NCT04072952) [6]
| Parameter | All Doses | ESR1 Mutant Subgroup |
| Clinical Benefit Rate (CBR) | 36.1% | 48.8% |
| Objective Response Rate (ORR) | 11.5% | Not Specified |
Phase III VERITAC-2 Study (NCT05654623) [7]
| Endpoint | Vepdegestrant | Fulvestrant | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) in ESR1-mutant patients (months) | 5.0 | 2.1 | 0.57 (0.42–0.77) | <0.001 |
Experimental Protocols
Synthesis Workflow Overview
The synthesis of Vepdegestrant is a multi-step process that can be broadly categorized into the synthesis of its key fragments and their subsequent coupling.
Key Biological Assays
-
Cell Culture and Treatment: Plate ER-positive breast cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24-72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against ERα, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of ER degradation relative to the vehicle control.
-
Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7, T47D) in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plates for a period of 3 to 7 days.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: Plot the cell viability against the compound concentration and determine the GI50 value (the concentration that inhibits cell growth by 50%).
-
Cell Implantation: Implant ER-positive breast cancer cells (e.g., MCF-7) subcutaneously or in the mammary fat pad of immunocompromised mice. For ER-dependent models, supplement the mice with an estrogen source.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a specified size (e.g., 150-200 mm³). Randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound orally at various dose levels and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis, such as Western blotting for ER levels.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This compound represents a significant advancement in the treatment of ER-positive breast cancer, particularly in the context of endocrine resistance. Its novel mechanism of action as a PROTAC ER degrader has translated into potent preclinical anti-tumor activity and promising clinical efficacy. The detailed technical information provided in this guide serves as a valuable resource for the scientific community to further explore and build upon the potential of targeted protein degradation in oncology.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Arvinas [ir.arvinas.com]
- 3. researchgate.net [researchgate.net]
- 4. Results Announced From Phase II VERITAC-2 Clinical Trial in Breast Cancer - The ASCO Post [ascopost.com]
- 5. ascopubs.org [ascopubs.org]
- 6. onclive.com [onclive.com]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
(Rac)-Vepdegestrant's Affinity for Estrogen Receptor Alpha: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity and mechanism of action of (Rac)-Vepdegestrant, an investigational PROTAC (PROteolysis TArgeting Chimera) protein degrader targeting the estrogen receptor alpha (ERα). Vepdegestrant, also known as ARV-471, is under development for the treatment of estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] This document details quantitative binding and degradation data, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding and Degradation Data
This compound is the isomeric form of Vepdegestrant.[3][4] Preclinical studies have demonstrated Vepdegestrant's high potency in binding to and degrading ERα. The following tables summarize the key quantitative metrics.
| Parameter | Value | Assay | Source |
| Binding Affinity (Cell-Free) | |||
| Ki | 0.28 nM | Renilla Luciferase Displacement Assay | [5] |
| IC50 | 0.99 nM | Renilla Luciferase Displacement Assay | [5] |
| Degradation Potency (Cellular) | |||
| DC50 | ~1-2 nM | Western Blot in ER+ breast cancer cell lines | [1] |
| DC50 | ~2 nM | Western Blot in ER+ breast cancer cell lines | [3][4][6] |
| DC50 | 0.9 nM | In-Cell Western Immunofluorescence (MCF7 cells) | [7] |
| Dmax | 95% | In-Cell Western Immunofluorescence (MCF7 cells) | [7] |
Table 1: Binding Affinity and Degradation Potency of Vepdegestrant for ERα.
Mechanism of Action: A PROTAC Approach
Vepdegestrant operates as a heterobifunctional molecule, designed to harness the cell's own protein disposal machinery to eliminate ERα.[1][8] It comprises three key components: a ligand that binds to the estrogen receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[5]
The binding of Vepdegestrant to both ERα and CRBN facilitates the formation of a ternary complex (ERα-Vepdegestrant-CRBN).[5][9] This proximity induces the E3 ligase to tag the ERα protein with ubiquitin. The poly-ubiquitinated ERα is then recognized and degraded by the proteasome.[1][6][8]
Experimental Protocols
The determination of Vepdegestrant's binding affinity and degradation efficacy involves a series of biochemical and cellular assays.
Cell-Free Binding Affinity Assay: Renilla Luciferase Displacement
This assay quantifies the direct binding of Vepdegestrant to the recombinant ERα protein.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of Vepdegestrant for ERα.
Methodology:
-
Reagents: Recombinant ERα protein, a known ERα ligand conjugated to Renilla luciferase (RL), and Vepdegestrant at various concentrations.
-
Procedure: The RL-conjugated ligand is incubated with the recombinant ERα protein, resulting in a high luciferase signal.
-
Vepdegestrant is then added in increasing concentrations, competing with the RL-conjugated ligand for binding to ERα.
-
Data Analysis: The displacement of the RL-conjugated ligand leads to a decrease in the luciferase signal. The IC50 value is calculated from the dose-response curve of Vepdegestrant concentration versus luciferase signal inhibition. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.[5]
Cellular ERα Degradation Assays
These assays measure the ability of Vepdegestrant to induce the degradation of ERα within cancer cells.
1. Western Blotting
Objective: To visualize and quantify the reduction in ERα protein levels following treatment with Vepdegestrant.
Methodology:
-
Cell Culture and Treatment: ER-positive breast cancer cell lines (e.g., MCF7) are cultured and then treated with varying concentrations of Vepdegestrant for a specified duration (e.g., 72 hours).[7] A vehicle-treated group serves as a control.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.[10]
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay.[10]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.[10]
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction for visualization.[10]
-
Quantification: The intensity of the protein bands is quantified using densitometry. The ERα levels are normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.[10]
2. In-Cell Western Immunofluorescence
Objective: To provide a high-throughput method for quantifying ERα degradation in a cellular context.
Methodology:
-
Cell Plating and Treatment: Cells are seeded in multi-well plates and treated with a range of Vepdegestrant concentrations.
-
Fixation and Permeabilization: After treatment, cells are fixed and permeabilized to allow antibody entry.
-
Immunostaining: Cells are incubated with a primary antibody against ERα and a normalization antibody (e.g., against a total protein stain).
-
Detection: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
-
Imaging and Analysis: The plates are scanned on an imaging system, and the fluorescence intensity for ERα is normalized to the total protein stain. The DC50 value is determined from the resulting dose-response curve.[7]
Experimental and Drug Development Workflow
The evaluation of a PROTAC degrader like Vepdegestrant follows a structured workflow from initial screening to preclinical and clinical development.
References
- 1. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 2. Arvinas and Pfizer's Vepdegestrant Significantly Improves Progression-Free Survival for Patients with ESR1-Mutant, ER+/HER2- Advanced Breast Cancer | Pfizer [pfizer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (Rac)-Vepdegestrant_TargetMol [targetmol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Vepdegestrant (ARV-471)* | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
In Vitro Characterization of (Rac)-ARV-471: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of (Rac)-ARV-471, a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the estrogen receptor (ER). ARV-471 represents a promising therapeutic strategy for ER-positive breast cancer by hijacking the body's natural protein disposal system. This document details the molecule's mechanism of action, binding affinity, degradation efficacy, and impact on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: Targeted Protein Degradation
(Rac)-ARV-471 is a heterobifunctional molecule that acts as a molecular bridge between the estrogen receptor and the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This induced proximity facilitates the transfer of ubiquitin molecules to the ER, marking it for degradation by the 26S proteasome.[2][4][] Following the degradation of the ER, ARV-471 is released and can catalytically induce the degradation of additional ER molecules.[2] This targeted degradation of ER effectively eliminates the primary driver of proliferation in ER-positive breast cancers.[2]
Quantitative In Vitro Activity
The potency and efficacy of (Rac)-ARV-471 have been demonstrated across various in vitro assays, showcasing its ability to bind to ER, induce its degradation, and inhibit the proliferation of ER-dependent breast cancer cell lines.
Table 1: Binding Affinity and Degradation Potency of ARV-471
| Parameter | Cell Line / System | Value | Reference |
| ER Binding IC50 | Recombinant ER | 0.99 nM | [1] |
| ER Binding Ki | Recombinant ER | 0.28 nM | [1] |
| ER Degradation DC50 | ER-positive breast cancer cell lines | ~1-2 nM | [6] |
| ER Degradation DC50 | Wild-type ER | 0.9 nM | [1] |
| ER Degradation | Multiple ER+ cell lines | >80% within 4 hours | [1] |
| ER Degradation (in vivo) | MCF7 orthotopic xenograft | ≥90% | [1] |
Table 2: Anti-proliferative Activity of ARV-471
| Cell Line | ER Status | GI50 | Reference |
| MCF7 | Wild-type | 3.3 nM | [7] |
| T47D | Wild-type | 4.5 nM | [7] |
| T47D | Y537S mutant | 8.0 nM | [7] |
| T47D | D538G mutant | 5.7 nM | [7] |
Downstream Signaling and Synergistic Effects
By degrading ER, ARV-471 effectively inhibits ER-dependent signaling pathways that are crucial for the growth and survival of ER-positive breast cancer cells. Furthermore, preclinical studies have demonstrated that ARV-471 acts synergistically with inhibitors of other key oncogenic pathways, such as the CDK4/6 and PI3K/mTOR pathways, leading to enhanced tumor growth inhibition.[1][3][8][9][10]
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize (Rac)-ARV-471 are outlined below.
ER Degradation Assay (Western Blot)
This protocol describes the assessment of ERα degradation in breast cancer cells following treatment with ARV-471.
Methodology:
-
Cell Culture: ER-positive breast cancer cell lines (e.g., MCF7, T47D) are seeded in appropriate culture vessels and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of (Rac)-ARV-471 or vehicle control (DMSO) for a specified period (e.g., 4, 8, 24 hours).
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A primary antibody against a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software, and the level of ERα is normalized to the loading control. The percentage of ER degradation is calculated relative to the vehicle-treated control.[6]
Cell Proliferation Assay
This assay measures the effect of ARV-471 on the proliferation of ER-dependent breast cancer cell lines.
Methodology:
-
Cell Seeding: MCF7 or T47D cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of (Rac)-ARV-471.
-
Incubation: The plates are incubated for a period of 5 to 7 days to allow for cell proliferation.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to vehicle-treated controls, and the half-maximal growth inhibition (GI50) values are calculated by fitting the data to a dose-response curve.[7]
ER Binding Assay (Radioligand Displacement)
This assay quantifies the binding affinity of ARV-471 to the estrogen receptor.
Methodology:
-
Reaction Setup: Recombinant human ERα is incubated with a fixed concentration of a radiolabeled estrogen ligand (e.g., [3H]-estradiol).
-
Competitive Binding: Increasing concentrations of (Rac)-ARV-471 or a non-labeled control ligand are added to the reaction mixture to compete with the radioligand for binding to ERα.
-
Incubation and Separation: The reaction is incubated to reach equilibrium. Unbound radioligand is then separated from the protein-bound radioligand using a method such as filtration or size-exclusion chromatography.
-
Quantification: The amount of radioactivity in the protein-bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that displaces 50% of the radioligand, is determined by non-linear regression analysis. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.[1]
Conclusion
The in vitro characterization of (Rac)-ARV-471 demonstrates its potent and selective degradation of the estrogen receptor. Through its novel PROTAC mechanism, ARV-471 effectively inhibits ER signaling and the proliferation of ER-dependent breast cancer cells, including those with clinically relevant mutations. The synergistic effects observed with other targeted therapies further highlight its potential as a cornerstone of treatment for ER-positive breast cancer. The methodologies described in this guide provide a framework for the continued investigation and development of this promising therapeutic agent.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. labonline.com.au [labonline.com.au]
- 6. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arvinasmedical.com [arvinasmedical.com]
(Rac)-Vepdegestrant: A Technical Guide to its Efficacy Against Wild-Type and Mutant ESR1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, driven by the estrogen receptor alpha (ERα), encoded by the ESR1 gene. While endocrine therapies are initially effective, acquired resistance, frequently driven by ligand-independent, constitutively active mutations in ESR1 (e.g., Y537S, D538G), poses a significant clinical challenge.[1][2] Vepdegestrant (ARV-471) is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to induce the degradation of the ERα protein.[3][4] This document provides a technical overview of Vepdegestrant's mechanism and presents a comparative analysis of its effects on wild-type (WT) versus mutant ESR1, supported by preclinical data, experimental protocols, and pathway visualizations.
Introduction: The Challenge of ESR1 Mutations
ERα is a key transcriptional driver in the majority of breast cancers.[5] Standard endocrine therapies aim to block this signaling. However, mutations in the ligand-binding domain of ESR1, particularly Y537S and D538G, lead to a constitutively active receptor conformation that drives tumor growth and metastasis independent of estrogen.[1][2][6] These mutations are found in up to 40% of patients with metastatic ER+ breast cancer who have progressed on prior endocrine therapy, representing a major unmet need.[7][8] Vepdegestrant offers a novel therapeutic modality by not just inhibiting, but eliminating the ERα protein entirely, irrespective of its mutational status.[9][10]
Mechanism of Action: PROTAC-Mediated Degradation
Vepdegestrant is a heterobifunctional molecule composed of a ligand that binds to the ERα protein and another ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[11][12] By bringing ERα and the E3 ligase into proximity, Vepdegestrant facilitates the ubiquitination of ERα, marking it for destruction by the cell's natural protein disposal machinery, the proteasome.[3][13] This event-driven, catalytic mechanism allows a single molecule of Vepdegestrant to induce the degradation of multiple ERα protein copies.
Comparative Efficacy: In Vitro Data
Preclinical studies demonstrate that Vepdegestrant potently and effectively induces the degradation of both WT and mutant ERα, leading to the inhibition of cell proliferation across various ER+ breast cancer cell lines.
ESR1 Protein Degradation
Vepdegestrant induces rapid and profound degradation of ERα. In MCF-7 cells (WT ESR1), it achieves a half-maximal degradation concentration (DC50) of approximately 0.9-1.0 nM.[14][15] Importantly, it maintains equivalent potency against cell lines engineered to express clinically relevant ESR1 mutations.[12][16]
Table 1: Vepdegestrant-Mediated Degradation of Wild-Type and Mutant ESR1
| Cell Line | ESR1 Status | DC50 (nM) | Max Degradation (Dmax) | Reference |
|---|---|---|---|---|
| MCF-7 | Wild-Type | ~1.0 | >95% | [14][15] |
| T47D | Wild-Type | ~1-2 | >90% | [3] |
| T47D-Y537S | Mutant | Equivalently Potent | >90% | [12] |
| T47D-D538G | Mutant | Equivalently Potent | >90% |[17] |
Inhibition of Cell Proliferation
The degradation of ERα by Vepdegestrant translates directly to potent anti-proliferative activity. Vepdegestrant demonstrates low nanomolar half-maximal inhibitory concentrations (IC50) in both WT and mutant ESR1 cell lines, outperforming the standard-of-care selective estrogen receptor degrader (SERD), fulvestrant (B1683766).[9]
Table 2: Anti-Proliferative Activity of Vepdegestrant
| Cell Line | ESR1 Status | IC50 (nM) | Reference |
|---|---|---|---|
| MCF-7 | Wild-Type | 1.1 - 3.06 | [13][16] |
| T47D | Wild-Type | Potent Inhibition | [14] |
| T47D-Y537S | Mutant | Potent Inhibition | [18] |
| T47D-D538G | Mutant | Potent Inhibition |[18] |
Comparative Efficacy: In Vivo Data
In vivo studies using xenograft models confirm the superior efficacy of Vepdegestrant compared to fulvestrant in suppressing tumor growth, driven by its ability to achieve more profound ERα degradation.
Tumor Growth Inhibition (TGI)
Oral administration of Vepdegestrant in mice bearing ER+ xenografts leads to substantial tumor growth inhibition, and in many cases, tumor regression. This effect is observed in models with both WT and mutant ESR1.
Table 3: In Vivo Efficacy of Vepdegestrant in Xenograft Models
| Model | ESR1 Status | Treatment (Dose) | Tumor ERα Degradation | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|---|
| MCF-7 Xenograft | Wild-Type | Vepdegestrant (30 mpk) | ≥90% | 87% - 123% | [14][19] |
| MCF-7 Xenograft | Wild-Type | Fulvestrant | 63% - 65% | 31% - 80% | [12][19] |
| ST941/HI PDX | Y537S Mutant | Vepdegestrant | >90% | 102% (Regression) | [19] |
| Tamoxifen-Resistant | Mutant | Vepdegestrant | Significant | Growth Inhibition |[9] |
TGI > 100% indicates tumor regression. PDX = Patient-Derived Xenograft.
Signaling Pathway Visualization
ESR1 mutations fundamentally alter the ERα signaling pathway by enabling ligand-independent activation. Vepdegestrant intervenes by eliminating the receptor, thereby shutting down downstream signaling regardless of the activation mechanism.
Detailed Experimental Protocols
In Vitro ERα Degradation Assay (Western Blot)
This protocol quantifies the reduction of ERα protein levels following treatment with Vepdegestrant.
-
Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight in appropriate culture medium.[20]
-
Compound Treatment: Treat cells with a dose range of Vepdegestrant (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).[20]
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading.[20]
-
Western Blotting:
-
Separate 15-20 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.[21]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against ERα overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Visualize bands using an ECL substrate. Re-probe the membrane with an antibody for a loading control (e.g., β-actin or α-tubulin) to normalize ERα levels.[20][21]
-
-
Data Analysis: Perform densitometry to quantify band intensity. Calculate the percentage of ERα degradation relative to the vehicle control for each concentration. Plot the dose-response curve to determine DC50 and Dmax values.
Cell Viability / Proliferation Assay
This protocol measures the effect of Vepdegestrant on cancer cell growth.
-
Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.[22]
-
Compound Treatment: Treat cells with serial dilutions of Vepdegestrant. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired duration, typically 3 to 5 days.[18]
-
Viability Measurement:
-
Use a luminescence-based assay (e.g., CellTiter-Glo®) which measures ATP levels as an indicator of metabolically active cells, or a colorimetric assay (e.g., MTT, MTS, or SRB).[20][22][23]
-
For an MTT assay, add MTT solution to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[23]
-
-
Data Acquisition: Read the plate using a spectrophotometer (for MTT) or luminometer (for CellTiter-Glo) at the appropriate wavelength.
-
Data Analysis: Normalize the readings to the vehicle control wells. Plot the cell viability percentage against the compound concentration and use a non-linear regression model to calculate the IC50 value.[24]
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of Vepdegestrant in a living organism.
-
Animal Model: Use immunocompromised female mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Implant ER+ breast cancer cells (e.g., 1-5 million MCF-7 cells) orthotopically into the mammary fat pad. For estrogen-dependent models like MCF-7, supplement with a 17β-estradiol pellet implanted subcutaneously.[17]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Dosing: Randomize mice into treatment groups (e.g., vehicle, Vepdegestrant at various doses, fulvestrant). Administer Vepdegestrant orally, once daily.[14][17]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., 21-28 days or when control tumors reach a specified size), euthanize the animals. Excise tumors for weight measurement and downstream analysis (e.g., Western blot or immunohistochemistry) to confirm ERα degradation in the tumor tissue.[14]
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Conclusion
Vepdegestrant demonstrates potent and superior degradation of both wild-type and clinically relevant mutant ESR1 proteins.[12][17] This activity translates to robust inhibition of tumor growth in preclinical in vitro and in vivo models, where it consistently outperforms the standard-of-care agent, fulvestrant.[16][19] The data strongly support the rationale for Vepdegestrant as a next-generation endocrine therapy that can overcome the key resistance mechanism of ESR1 mutation, positioning it as a promising agent for patients with ER+ breast cancer.
References
- 1. Estrogen receptor alpha somatic mutations Y537S and D538G confer breast cancer endocrine resistance by stabilizing the activating function-2 binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 4. insights.omicsx.com [insights.omicsx.com]
- 5. Harnessing the Role of ESR1 in Breast Cancer: Correlation with microRNA, lncRNA, and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emergence of constitutively active estrogen receptor-α mutations in pretreated advanced estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond endocrine resistance: estrogen receptor (ESR1) activating mutations mediate chemotherapy resistance through the JNK/c-Jun MDR1 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arvinas and Pfizer's Vepdegestrant Significantly Improves Progression-Free Survival for Patients with ESR1-Mutant, ER+/HER2- Advanced Breast Cancer | Pfizer [pfizer.com]
- 9. Arvinas Presents Preclinical Data on Protein Degrader, ARV-471, at the 2018 San Antonio Breast Cancer Symposium (SABCS) | Arvinas [ir.arvinas.com]
- 10. protacerdegraders.com [protacerdegraders.com]
- 11. Vepdegestrant (ARV-471)* | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arvinasmedical.com [arvinasmedical.com]
- 18. researchgate.net [researchgate.net]
- 19. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Pharmacology of (Rac)-Vepdegestrant: A Technical Guide to a Novel PROTAC Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Vepdegestrant, also known as ARV-471, is a pioneering investigational oral therapeutic agent representing a novel class of drugs known as PROteolysis TArgeting Chimeras (PROTACs). Developed for the treatment of estrogen receptor-positive (ER+)/HER2-negative breast cancer, Vepdegestrant offers a distinct mechanism of action by harnessing the cell's own ubiquitin-proteasome system to specifically target and degrade the estrogen receptor.[1][2] This in-depth guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, detailing its mechanism of action, preclinical efficacy, and clinical trial data.
Mechanism of Action: Targeted Protein Degradation
Vepdegestrant is a heterobifunctional molecule designed to induce the degradation of the estrogen receptor. It comprises three key components: a ligand that binds to the estrogen receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[1][3][4]
The binding of Vepdegestrant to both the estrogen receptor and the E3 ligase brings them into close proximity, facilitating the transfer of ubiquitin molecules to the estrogen receptor. This polyubiquitination marks the estrogen receptor for recognition and subsequent degradation by the proteasome, the cell's protein disposal machinery.[2][3] This targeted degradation of the estrogen receptor disrupts the signaling pathways that drive the growth of ER+ breast cancer cells.[5]
Mechanism of action of Vepdegestrant.
Pharmacodynamics
The pharmacodynamic effects of Vepdegestrant have been extensively characterized in both preclinical models and clinical studies, demonstrating potent and selective degradation of the estrogen receptor, leading to significant anti-tumor activity.
Preclinical Pharmacodynamics
In vitro studies have shown that Vepdegestrant potently degrades the estrogen receptor in ER+ breast cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 | MCF-7 | ~1-2 nM | [1] |
| DC50 | ER+ cell lines | ~1 nM | [6] |
| IC50 (ER Antagonism) | T47D-KBluc | 3 nM | [6] |
In vivo studies using xenograft models of ER+ breast cancer have demonstrated superior ER degradation and tumor growth inhibition compared to fulvestrant.[1]
| Animal Model | Treatment | ER Degradation | Tumor Growth Inhibition (TGI) | Reference |
| MCF-7 Xenograft | Vepdegestrant | >90% | Improved vs. Fulvestrant | [1] |
| Preclinical ER+ Models | Vepdegestrant | Greater than Fulvestrant | Correlated with improved TGI | [1] |
Clinical Pharmacodynamics
Early-phase clinical trials have confirmed the potent ER-degrading activity of Vepdegestrant in patients with ER+/HER2- breast cancer.
| Clinical Study Phase | Finding | Reference |
| Phase I/II | Well-tolerated with clinical activity in pretreated patients. | [1][2] |
Pharmacokinetics
The pharmacokinetic profile of Vepdegestrant has been evaluated in preclinical species and in humans, demonstrating its suitability for oral administration.
Preclinical Pharmacokinetics (Rodents)
| Species | Parameter | Value | Reference |
| Mice | Clearance | 313.3 mL/h/kg | [7] |
| Oral Bioavailability | 17.91% | [7] | |
| Rats | Clearance | 1053 mL/h/kg | [7] |
| Oral Bioavailability | 24.12% | [7] |
Clinical Pharmacokinetics (Japanese Patients, 200 mg QD)
| Parameter | Single Dose | Multiple Doses | Reference |
| Median Tmax | 4.74 hours | 4.69 hours | [8][9] |
| Geometric Mean Cmax | 630.9 ng/mL | 1056 ng/mL | [9] |
| Geometric Mean AUC24 | 10,400 ng∙hr/mL | 18,310 ng∙hr/mL | [9] |
| Geometric Mean CL/F | - | 10.92 L/hr | [8] |
| Arithmetic Mean t½eff | - | 20.23 hours | [8] |
| Accumulation Ratio (AUCtau) | - | 1.760 | [8] |
Experimental Protocols
In Vitro Estrogen Receptor Degradation Assay (Western Blot)
This protocol outlines the methodology to assess the degradation of the estrogen receptor in breast cancer cell lines following treatment with Vepdegestrant.
-
Cell Culture: ER+ breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells are treated with varying concentrations of Vepdegestrant or vehicle control for a specified duration (e.g., 4 to 24 hours).
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with a primary antibody specific for the estrogen receptor. A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the extent of ER degradation.
Experimental workflow for in vitro ER degradation.
In Vivo Tumor Growth Inhibition Studies (MCF-7 Xenograft Model)
This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of Vepdegestrant in vivo.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Cell Implantation: MCF-7 cells, an ER+ human breast cancer cell line, are implanted into the mammary fat pad of the mice. Estrogen supplementation is typically required to support tumor growth.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into different treatment groups (e.g., vehicle control, Vepdegestrant, fulvestrant).
-
Drug Administration: Vepdegestrant is administered orally, typically once daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: At the end of the study, the tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Pharmacodynamic analysis of ER levels in the tumor tissue can also be performed.
Clinical Development
Vepdegestrant is being evaluated in multiple clinical trials for the treatment of ER+/HER2- breast cancer.
VERITAC-2 (Phase III Study)
-
Trial Design: A global, randomized, open-label Phase III study (NCT05654623) comparing the efficacy and safety of Vepdegestrant to fulvestrant.[2][10]
-
Patient Population: Adults with ER+/HER2- advanced breast cancer who have been previously treated with a CDK4/6 inhibitor and endocrine therapy.[2][10]
-
Treatment Arms: Patients are randomized to receive either oral Vepdegestrant once daily or intramuscular fulvestrant.[2]
-
Primary Endpoint: Progression-free survival (PFS).[10]
-
Key Findings: The trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival for patients with an estrogen receptor 1 (ESR1) mutation treated with Vepdegestrant compared to fulvestrant.[10]
Conclusion
This compound is a promising novel oral PROTAC estrogen receptor degrader with a unique mechanism of action that leads to potent and sustained degradation of the estrogen receptor. Preclinical and clinical data have demonstrated its potential to overcome resistance to existing endocrine therapies and provide a new treatment option for patients with ER+/HER2- advanced breast cancer. Ongoing and future clinical trials will further define the role of Vepdegestrant in the management of this disease.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Estrogen Receptor | Arvinas [arvinas.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
(Rac)-Vepdegestrant: A Technical Guide to Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Vepdegestrant (also known as ARV-471) is a pioneering orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to target and degrade the estrogen receptor (ER), a key driver in ER-positive (ER+)/HER2-negative breast cancer.[1][2][3] As a heterobifunctional molecule, Vepdegestrant recruits an E3 ubiquitin ligase to the ER, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This mechanism of action offers a promising therapeutic strategy to overcome resistance to existing endocrine therapies.[4] This technical guide provides an in-depth overview of the cellular uptake, distribution, and methodologies used to study these critical aspects of this compound's pharmacology.
Mechanism of Action: Signaling Pathway
Vepdegestrant operates by hijacking the cell's natural protein disposal system. It simultaneously binds to the estrogen receptor and the cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to the ER, marking it for degradation by the 26S proteasome. The degradation of ER leads to the downstream inhibition of ER-target gene expression and halts ER-mediated signaling, ultimately inhibiting the proliferation of ER-positive cancer cells.[5]
Caption: Mechanism of action of this compound.
Quantitative Data on In Vitro and In Vivo Activity
Vepdegestrant has demonstrated potent and robust ER degradation and antitumor activity in both preclinical and clinical settings.
| Parameter | Cell Line / Model | Value | Reference |
| Half-maximal Degradation Concentration (DC50) | ER-positive breast cancer cell lines | ~1-2 nM | [1][2][4][6] |
| Growth Inhibition (GI50) | MCF7 (WT ER) | 3.3 nM | [7] |
| T47D (WT ER) | 4.5 nM | [7] | |
| ER Degradation in Tumor Tissue | Human Tumor Biopsies (200 mg daily dose) | Median: 69%, Mean: 71% (Range: 28-95%) | [7][8] |
| Human Tumor Biopsies (500 mg daily dose) | Up to 89% | [7] | |
| Tumor Growth Inhibition (TGI) | MCF7 Xenograft Model (3 mg/kg, oral, daily) | 85% | [7] |
| MCF7 Xenograft Model (10 mg/kg, oral, daily) | 98% | [7] | |
| MCF7 Xenograft Model (30 mg/kg, oral, daily) | 120% | [7] |
Pharmacokinetic and Distribution Parameters
Pharmacokinetic studies in rodents have provided initial insights into the distribution of Vepdegestrant.
| Parameter | Species | Value | Reference |
| Clearance (CL) | Mouse | 35 mL/min/kg | [7] |
| Rat | 28 mL/min/kg | [7] | |
| Dog | 3.0 mL/min/kg | [7] | |
| Volume of Distribution (Vss) | Mouse | 9.4 L/kg | [7] |
| Rat | 13 L/kg | [7] | |
| Dog | 2.4 L/kg | [7] | |
| Half-life (T1/2) | Mouse | 6.2 h | [7] |
| Rat | 15 h | [7] | |
| Dog | 11 h | [7] | |
| Oral Bioavailability | Mouse | 17.91% | [9] |
| Rat | 24.12% | [9] |
Clinical pharmacokinetic data from a Phase 1 study in Japanese patients with ER+ advanced breast cancer receiving a 200 mg once-daily dose further characterizes its profile in humans.[10]
| Parameter | Value (Geometric Mean) | Reference |
| Maximum Plasma Concentration (Cmax) - Single Dose | 630.9 ng/mL | [10] |
| Area Under the Curve (AUC24) - Single Dose | 10,400 ng∙hr/mL | [10] |
| Time to Maximum Concentration (Tmax) - Single Dose | 4.74 h (Median) | [10] |
| Time to Maximum Concentration (Tmax) - Multiple Doses | 4.69 h (Median) | [10] |
Experimental Protocols
Detailed below are representative protocols for assessing the cellular uptake and distribution of PROTACs like this compound.
Cellular Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.
Caption: Workflow for the PAMPA assay.
Methodology:
-
A donor plate is filled with a solution of this compound at a known concentration.
-
An acceptor plate is filled with a buffer solution.
-
A filter plate coated with a lipid-infused artificial membrane is placed between the donor and acceptor plates.
-
The "sandwich" is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.
-
After incubation, the plates are separated, and the concentration of this compound in both compartments is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][11]
-
The apparent permeability coefficient (Papp) is calculated based on the concentration change over time.
Cellular Uptake and Efflux: Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier. This cell-based assay provides insights into both passive diffusion and active transport mechanisms.[12][13]
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell insert and cultured until a confluent monolayer is formed.
-
For uptake (apical to basolateral) studies, this compound is added to the apical (upper) chamber.
-
Samples are collected from the basolateral (lower) chamber at various time points.
-
For efflux (basolateral to apical) studies, the compound is added to the basolateral chamber, and samples are collected from the apical chamber.
-
The concentration of this compound in the collected samples is quantified by LC-MS/MS.
-
The Papp is calculated for both directions, and an efflux ratio is determined to assess the involvement of active efflux transporters.
Intracellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a drug binds to its intended target within the complex environment of a living cell.[14][15][16][17] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Caption: Workflow for the CETSA assay.
Methodology:
-
Intact cells are treated with this compound or a vehicle control.
-
The cell suspensions are heated to a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
The amount of soluble Estrogen Receptor in the supernatant is quantified using methods like Western blotting or ELISA.
-
A melting curve is generated by plotting the amount of soluble ER as a function of temperature. A shift in the melting curve in the presence of Vepdegestrant indicates target engagement.
Tissue Distribution Analysis: Mass Spectrometry Imaging (MSI)
MSI is a label-free technique that allows for the visualization of the spatial distribution of drugs, metabolites, and endogenous molecules within a tissue section.[18][19]
Methodology:
-
Animals are dosed with this compound, and tissues of interest are collected at specific time points.
-
The tissues are sectioned using a cryostat.
-
A matrix compound is applied to the tissue section.
-
The section is analyzed by a mass spectrometer (e.g., MALDI-TOF), which rasters across the tissue, collecting a mass spectrum at each point.
-
The intensity of the ion corresponding to the m/z of this compound is plotted against its spatial coordinates to generate an image of its distribution within the tissue.
Conclusion
This compound is a potent ER-degrading PROTAC with promising preclinical and clinical activity. Understanding its cellular uptake and distribution is paramount for optimizing its therapeutic potential. The methodologies outlined in this guide, from in vitro permeability assays to in vivo tissue imaging, provide a comprehensive framework for characterizing the pharmacokinetic and pharmacodynamic properties of this novel therapeutic agent. Further studies focusing on subcellular localization will provide even greater insight into its mechanism of action and inform the development of next-generation protein degraders.
References
- 1. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 2. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arvinasmedical.com [arvinasmedical.com]
- 9. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and pharmacokinetics of vepdegestrant in Japanese patients with ER+ advanced breast cancer: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tissue Imaging by Mass Spectrometry: A Practical Guide for the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mass spectrometry imaging: linking molecule profiles to tissue spatial distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Vepdegestrant: An In-Depth Technical Guide to Target Engagement in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Vepdegestrant, also known as ARV-471, is a pioneering orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα).[1] As a heterobifunctional molecule, Vepdegestrant recruits an E3 ubiquitin ligase to the ERα, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This mechanism of action offers a promising therapeutic strategy for ER-positive (ER+) breast cancers, which are dependent on ER signaling for their growth and proliferation.[4] This technical guide provides a comprehensive overview of Vepdegestrant's target engagement in cancer cell lines, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Data Presentation
The efficacy of Vepdegestrant in engaging and degrading its target, ERα, has been quantified across various preclinical models. The following tables summarize the key quantitative data from in vitro studies in different breast cancer cell lines.
| Parameter | Cell Line | Value | Notes |
| DC₅₀ (Degradation) | ER+ Breast Cancer Cell Lines (general) | ~1-2 nM | Half-maximal degradation concentration.[1] |
| MCF7 | ~2 nM | Robust degradation observed.[5] | |
| T47D | Not explicitly quantified, but degradation confirmed. | ER-dependent cell line.[6] | |
| BT474 | Not explicitly quantified, but degradation confirmed. | ER+ cell line.[7] | |
| CAMA-1 | Not explicitly quantified, but degradation confirmed. | ER+ cell line.[7] | |
| ZR-75-1 | Not explicitly quantified, but degradation confirmed. | ER+ cell line.[7] | |
| T47D ER Y537S | Potent degradation | Clinically relevant ESR1 mutant.[6] | |
| T47D ER D538G | Potent degradation | Clinically relevant ESR1 mutant.[6] | |
| IC₅₀ (Inhibition) | T47D-KBluc | 3 nM | Antagonism of estradiol-bound ER/ERE-driven luciferase expression (at 4 hours).[8] |
| MCF7 | Not explicitly quantified, but inhibition of proliferation confirmed. | ER-dependent cell line.[6] |
Signaling Pathway and Mechanism of Action
Vepdegestrant operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate ERα. The following diagram illustrates this process.
References
- 1. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Vepdegestrant (ARV-471)* | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 7. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (Rac)-Vepdegestrant in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Vepdegestrant, also known as ARV-471, is a potent and orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the Estrogen Receptor (ER) for degradation.[1][2] As a heterobifunctional molecule, it links an ER-binding moiety to a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the ER protein by the proteasome.[2][3] This mechanism of action offers a promising therapeutic strategy for ER-positive (ER+) breast cancer by eliminating the key driver of tumor growth.[1] In preclinical studies, Vepdegestrant has demonstrated superior ER degradation and anti-tumor activity compared to standard-of-care agents like fulvestrant.[4]
These application notes provide detailed protocols for the in vitro evaluation of this compound in breast cancer cell lines, covering essential experiments such as cell viability assays, Western blotting for ER degradation, and quantitative PCR (qPCR) for ER target gene expression.
Data Presentation
The following tables summarize the in vitro activity of Vepdegestrant across various ER+ breast cancer cell lines.
Table 1: In Vitro Degradation and Growth Inhibition Potency of Vepdegestrant
| Cell Line | Assay Type | Parameter | Value (nM) |
| MCF-7 | Degradation | DC₅₀ | ~0.9 - 2 |
| MCF-7 | Growth Inhibition | GI₅₀ | 3.3 |
| T47D | Growth Inhibition | GI₅₀ | 4.5 |
| T47D (ER Y537S Mutant) | Growth Inhibition | GI₅₀ | 8 |
| T47D (ER D538G Mutant) | Growth Inhibition | GI₅₀ | 5.7 |
DC₅₀ (half-maximal degradation concentration) represents the concentration of Vepdegestrant required to degrade 50% of the ER protein.[3] GI₅₀ (half-maximal growth inhibition) is the concentration that reduces cell proliferation by 50%.[5]
Table 2: Estrogen Receptor Degradation Efficiency of Vepdegestrant
| Cell Line(s) | Treatment Condition | ER Degradation |
| Multiple ER+ Cell Lines | 4 hours | >80% |
| MCF-7 | 72 hours | >95% (Dₘₐₓ) |
| In vivo (MCF-7 Xenograft) | 3, 10, and 30 mg/kg daily | ≥94% |
| In vivo (Preclinical Models) | Not specified | ≥90% |
Dₘₐₓ represents the maximum achievable degradation of the ER protein.[6]
Signaling Pathway and Mechanism of Action
Vepdegestrant functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of the Estrogen Receptor.
Experimental Protocols
Cell Culture of ER+ Breast Cancer Cell Lines (MCF-7 and T47D)
Materials:
-
MCF-7 or T47D breast cancer cell lines
-
DMEM/F12 or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks and plates
Protocol:
-
Culture MCF-7 or T47D cells in DMEM/F12 or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments investigating estrogen-dependent effects, culture cells in phenol (B47542) red-free medium with charcoal-stripped FBS for at least 72 hours prior to treatment to deplete endogenous hormones.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
Cell Viability Assay (using CellTiter-Glo®)
Materials:
-
This compound stock solution (in DMSO)
-
ER+ breast cancer cells (e.g., MCF-7, T47D)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treat the cells with the Vepdegestrant dilutions and a vehicle control (DMSO) and incubate for the desired time period (e.g., 5 days).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the GI₅₀ value by plotting the percentage of viable cells against the log concentration of Vepdegestrant and fitting the data to a dose-response curve.
Western Blot for Estrogen Receptor Degradation
Materials:
-
This compound
-
ER+ breast cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 4, 24, or 72 hours).
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ER-alpha overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an anti-beta-Actin antibody as a loading control.
-
Quantify band intensities to determine the percentage of ER degradation relative to the vehicle control.
Quantitative PCR (qPCR) for ER Target Gene Expression
Materials:
-
This compound
-
ER+ breast cancer cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
qPCR primers (see Table 3)
Table 3: Human qPCR Primer Sequences
| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| PGR | GTCGCCTTAGAAAGTGCTGTCAG | GCTTGGCTTTCATTTGGAACGCC |
| GREB1 | GGTCTGCCTTGCATCCTGATCT | TCCTGCTCCAAGGCTGTTCTCA |
| ACTB (Actin) | Housekeeping gene, use a validated primer set | Housekeeping gene, use a validated primer set |
Primer sequences for PGR and GREB1 are from a commercial supplier.[9][10]
Protocol:
-
Treat cells with this compound or vehicle control as described for Western blotting.
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and the specific primers for the target genes (e.g., PGR, GREB1) and a housekeeping gene (e.g., ACTB).
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene and relative to the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
References
- 1. pfizer.com [pfizer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 9. origene.com [origene.com]
- 10. origene.com [origene.com]
Application Notes and Protocols for (Rac)-ARV-471 in MCF-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ARV-471, also known as Vepdegestrant, is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the Estrogen Receptor alpha (ERα).[1][2] ERα is a key driver in the majority of breast cancers, and its degradation presents a promising therapeutic strategy.[2] ARV-471 is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This mechanism of action offers a potential advantage over traditional ERα antagonists or selective estrogen receptor degraders (SERDs) by eliminating the receptor protein entirely.[4] These application notes provide detailed protocols for the use of (Rac)-ARV-471 in the ERα-positive MCF-7 human breast cancer cell line, a widely used model for studying ERα signaling and breast cancer biology.
Mechanism of Action
ARV-471 functions by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The molecule simultaneously binds to the ligand-binding domain of ERα and the CRBN component of the E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of ERα, marking it for recognition and degradation by the 26S proteasome. The degradation of ERα leads to the downregulation of ER-responsive genes, such as Progesterone Receptor (PGR) and GREB1, ultimately inhibiting the proliferation of ER-dependent breast cancer cells.[5][6]
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of (Rac)-ARV-471 in MCF-7 cells.
| Parameter | Value | Cell Line | Reference |
| ERα Degradation (DC50) | ~1 nM | MCF-7 | [6] |
| ERα Degradation (DC50) | ~2 nM | ER-positive cell lines | [5] |
| Maximal ERα Degradation (Dmax) | >90% | MCF-7 | [6] |
| Cell Proliferation Inhibition (GI50) | 3.3 nM | MCF-7 |
Table 1: In Vitro Activity of (Rac)-ARV-471 in MCF-7 Cells. This table presents the half-maximal degradation concentration (DC50) and maximal degradation (Dmax) of ERα, along with the half-maximal growth inhibition (GI50) in MCF-7 cells.
| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | ERα Degradation in Tumor | Reference |
| MCF-7 Xenograft | ARV-471 (single agent) | 3, 10, 30 mg/kg, oral, daily | 85%, 98%, 120% respectively | >90% | [5] |
| MCF-7 Xenograft | ARV-471 + CDK4/6 inhibitor | Not specified | ~130% | Significant reduction | [5] |
Table 2: In Vivo Efficacy of (Rac)-ARV-471 in MCF-7 Xenograft Models. This table summarizes the anti-tumor activity of (Rac)-ARV-471 as a single agent and in combination with a CDK4/6 inhibitor in mouse xenograft models established with MCF-7 cells.
Experimental Protocols
Protocol 1: MCF-7 Cell Culture
-
Cell Line: MCF-7 (ATCC® HTB-22™).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture cells when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for detachment.
Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed MCF-7 cells in a 96-well, white, clear-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of (Rac)-ARV-471 in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.[7]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the GI₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blot for ERα Degradation
This protocol is used to quantify the degradation of ERα protein following treatment with (Rac)-ARV-471.
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates. Once the cells reach the desired confluency, treat them with various concentrations of (Rac)-ARV-471 for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA (Bicinchoninic acid) protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the ERα signal to the loading control.
Protocol 4: Quantitative Real-Time PCR (qPCR) for ERα Target Gene Expression
This protocol measures the mRNA expression levels of ERα target genes, such as Progesterone Receptor (PGR) and GREB1, to assess the functional consequence of ERα degradation.
-
Cell Seeding and Treatment: Seed and treat MCF-7 cells with (Rac)-ARV-471 as described in the Western Blot protocol.
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent.[8]
-
Isolate total RNA according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit with reverse transcriptase and random primers or oligo(dT) primers.[8]
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (PGR, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Primer Sequences (Example):
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific experimental setup and reagents. Always refer to the manufacturer's instructions for specific kits and reagents.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arvinasmedical.com [arvinasmedical.com]
- 5. RNA extraction, cDNA synthesis and Taqman qPCR [protocols.io]
- 6. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 7. origene.com [origene.com]
- 8. High Levels of Progesterone Receptor B in MCF-7 Cells Enable Radical Anti-Tumoral and Anti-Estrogenic Effect of Progestin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
Application Notes and Protocols: (Rac)-Vepdegestrant-Mediated Estrogen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Vepdegestrant, also known as ARV-471, is a pioneering oral PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor alpha (ERα).[1][2] This molecule represents a promising therapeutic strategy for ER-positive (ER+)/HER2-negative breast cancer.[1][3] Vepdegestrant is a hetero-bifunctional molecule that links a ligand for ERα to a recruiter of an E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.[3] Preclinical studies have demonstrated that Vepdegestrant can induce up to 97% ER degradation in tumor cells and has shown potent anti-tumor activity in various xenograft models.[2][6]
Mechanism of Action
Vepdegestrant operates through a novel mechanism of action that harnesses the cell's own ubiquitin-proteasome system to eliminate ERα.[7] The molecule simultaneously binds to ERα and an E3 ubiquitin ligase, forming a ternary complex.[8] This induced proximity facilitates the transfer of ubiquitin molecules to the ERα protein. The poly-ubiquitinated ERα is then recognized and degraded by the 26S proteasome. This targeted protein degradation approach offers a distinct advantage over traditional inhibitors by removing the entire target protein, potentially overcoming resistance mechanisms associated with receptor mutations.[2]
References
- 1. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 2. insights.omicsx.com [insights.omicsx.com]
- 3. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for DC50 Determination of (Rac)-Vepdegestrant
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Vepdegestrant, also known as ARV-471, is a potent and selective orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target the estrogen receptor alpha (ERα) for degradation. As a heterobifunctional molecule, it facilitates the formation of a ternary complex between ERα and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα.[1][2] This mechanism of action makes it a promising therapeutic agent for ER-positive breast cancer by eliminating the key driver of tumor growth.[3][4] The half-maximal degradation concentration (DC50) is a critical parameter for evaluating the potency of a PROTAC, representing the concentration at which 50% of the target protein is degraded. This document provides detailed protocols for determining the DC50 of this compound in relevant cancer cell lines.
Data Presentation
The potency of this compound has been evaluated across various ER-positive breast cancer cell lines, including those with clinically relevant mutations. The DC50 values consistently fall within the low nanomolar range, highlighting its high degradation efficiency.
| Cell Line | ER Status | DC50 (nM) | Notes |
| MCF-7 | Wild-type ERα | ~0.9 - 2 | Estrogen-dependent breast adenocarcinoma |
| T47D | Wild-type ERα | ~2 | Estrogen-dependent breast ductal carcinoma |
| T47D-ER Y537S | Mutant ERα | Not explicitly quantified, but effective degradation shown | Cell line expressing the Y537S mutation |
| T47D-ER D538G | Mutant ERα | Not explicitly quantified, but effective degradation shown | Cell line expressing the D538G mutation |
Table 1: Summary of this compound DC50 values in various breast cancer cell lines. Data compiled from multiple sources.[2][5][6]
Signaling Pathway of this compound Action
This compound initiates the degradation of ERα, thereby inhibiting downstream signaling pathways crucial for the proliferation of ER-positive breast cancer cells. By removing the ERα protein, Vepdegestrant prevents the transcription of estrogen-responsive genes such as Progesterone Receptor (PR), GREB1, and TFF1, which are involved in cell cycle progression and tumor growth.[2][6]
Experimental Protocols
Protocol 1: DC50 Determination of this compound using Western Blot
This protocol outlines the steps to determine the DC50 value of this compound by quantifying ERα protein levels via Western Blot.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding:
-
Culture ER-positive breast cancer cells to ~80% confluency.
-
Trypsinize and seed the cells in 6-well plates at a density that allows for exponential growth during the treatment period.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 nM to 1000 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest Vepdegestrant concentration.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Data Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for ERα and the loading control using densitometry software.
-
Normalize the ERα band intensity to the loading control for each sample.
-
Calculate the percentage of ERα remaining relative to the vehicle control.
-
Plot the percentage of remaining ERα against the logarithm of the this compound concentration.
-
Determine the DC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the DC50 determination assay for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Receptor | Arvinas [arvinas.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-ARV-471 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vepdegestrant, also known as (Rac)-ARV-471, is a first-in-class, orally bioavailable PROteolysis-TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ER)[1][2][3]. As a heterobifunctional molecule, ARV-471 facilitates the interaction between the ER and an intracellular E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the ER[1][4]. This mechanism of action has shown significant promise in preclinical models of ER-positive (ER+) breast cancer, demonstrating superior ER degradation and antitumor activity compared to standard-of-care agents like fulvestrant[1][3].
These application notes provide a comprehensive overview of the administration of (Rac)-ARV-471 in mouse xenograft models, including detailed protocols for in vivo studies, quantitative data on its efficacy, and a visualization of its mechanism of action.
Mechanism of Action
ARV-471 functions by hijacking the body's own ubiquitin-proteasome system to eliminate the ER protein[5]. The molecule consists of a ligand that binds to the ER, a linker, and a ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase[6]. This ternary complex formation (ER:ARV-471:CRBN) triggers the polyubiquitination of the ER, marking it for degradation by the 26S proteasome[5]. This direct degradation of the ER protein offers a distinct advantage over selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) that have different mechanisms and may have limitations[7].
Caption: Mechanism of Action of ARV-471 as a PROTAC ER Degrader.
In Vivo Efficacy Data
Preclinical studies in various mouse xenograft models have demonstrated the potent anti-tumor activity of ARV-471.
Monotherapy Studies
ARV-471 has shown significant, dose-dependent tumor growth inhibition (TGI) in ER-dependent MCF7 xenograft models. Daily oral administration of ARV-471 leads to substantial tumor regression and a marked reduction in ER protein levels within the tumor tissue[1].
| Xenograft Model | ARV-471 Dose (mg/kg, oral, qd) | Tumor Growth Inhibition (TGI) | ER Degradation in Tumor | Reference |
| MCF7 | 3 | 85% | >94% | [5] |
| MCF7 | 10 | 98% | >94% | [5] |
| MCF7 | 30 | 120% | >94% | [5] |
| ST941/HI (PDX, ER Y537S) | 10 | 102% | Significant | [6] |
Combination Therapy Studies
The anti-tumor activity of ARV-471 is enhanced when used in combination with inhibitors of the CDK4/6 or PI3K/mTOR pathways. This suggests a synergistic effect and a potential strategy to overcome resistance[2][3][6].
| Xenograft Model | Combination Therapy | Tumor Growth Inhibition (TGI) | Reference |
| MCF7 | ARV-471 + Palbociclib (CDK4/6i) | ~130% | [1] |
| MCF7 | ARV-471 + Abemaciclib (CDK4/6i) | Enhanced tumor regression | [3] |
| MCF7 | ARV-471 + Ribociclib (CDK4/6i) | Enhanced tumor regression | [3] |
| MCF7 | ARV-471 + Everolimus (mTORi) | Enhanced tumor regression | [3] |
| MCF7 | ARV-471 + Alpelisib (PI3Ki) | Enhanced tumor regression | [3] |
| MCF7 | ARV-471 + Inavolisib (PI3Ki) | Enhanced tumor regression | [3] |
Experimental Protocols
The following are detailed protocols for the administration of (Rac)-ARV-471 in mouse xenograft models based on published preclinical studies.
Xenograft Model Establishment
This protocol describes the establishment of an MCF7 orthotopic xenograft model.
Caption: Workflow for establishing an MCF7 xenograft model.
Materials:
-
NOD/SCID female mice
-
MCF7 breast cancer cells
-
17β-estradiol pellets (e.g., 0.72 mg, 90-day release)[3]
-
Matrigel
-
Sterile surgical instruments
-
Anesthesia
Procedure:
-
Acclimate NOD/SCID female mice for at least one week.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously implant a 17β-estradiol pellet 2-3 days prior to cell implantation to support the growth of the estrogen-dependent MCF7 cells[3].
-
Harvest MCF7 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
-
Orthotopically inject the MCF7 cell suspension into the mammary fat pad of the anesthetized mice.
-
Monitor the mice for tumor growth by caliper measurements twice weekly.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
(Rac)-ARV-471 Formulation and Administration
Materials:
-
(Rac)-ARV-471 powder
-
Appropriate vehicle for oral administration (refer to specific study details, often proprietary)
-
Oral gavage needles
Procedure:
-
Prepare the dosing solution of ARV-471 by suspending the powder in the designated vehicle. The concentration should be calculated based on the desired dose (e.g., 3, 10, or 30 mg/kg) and the average weight of the mice in each group.
-
Administer the ARV-471 solution to the mice via oral gavage once daily (qd)[1].
-
For combination studies, ARV-471 is typically administered first, followed by the combination agent approximately one hour later[3].
-
The control group should receive the vehicle only.
-
Continue dosing for the duration of the study (e.g., 28 days)[5].
Monitoring and Endpoint Analysis
Procedure:
-
Monitor tumor volumes twice per week using the formula: (width² x length)/2.
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors for further analysis.
-
To assess ER degradation, homogenize a portion of the tumor tissue in RIPA lysis buffer with protease inhibitors[1].
-
Perform Western blotting on the tumor lysates to quantify the levels of ER protein, normalizing to a loading control like α-tubulin or β-actin[8].
Conclusion
(Rac)-ARV-471 has demonstrated potent anti-tumor efficacy in preclinical mouse xenograft models of ER+ breast cancer, both as a monotherapy and in combination with other targeted agents[6][9][10][11]. Its ability to induce profound ER degradation translates to significant tumor growth inhibition[1][6]. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of this promising ER-targeting PROTAC. Researchers should always adhere to their institution's animal care and use guidelines when performing these experiments.
References
- 1. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arvinasmedical.com [arvinasmedical.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. researchgate.net [researchgate.net]
- 9. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Arvinas Announces the Initiation of Patient Dosing in a First-in-Human Phase 1 Study of ARV-471, an Estrogen Receptor-Targeting PROTAC® Protein Degrader | Arvinas [ir.arvinas.com]
Application Notes and Protocols for Cell Viability Assays with (Rac)-Vepdegestrant Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Vepdegestrant, also known as (Rac)-ARV-471, is a potent and selective degrader of the estrogen receptor (ERα). As a Proteolysis Targeting Chimera (PROTAC), it represents a novel therapeutic modality for ER-positive breast cancers. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to target and eliminate specific proteins. This compound facilitates the interaction between ERα and an E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the ERα protein.[1][2] This degradation of ERα, a key driver of tumor growth in ER-positive breast cancer, results in the inhibition of cell proliferation.[3][4]
These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common laboratory assays and present key quantitative data on its efficacy in relevant breast cancer cell lines.
Mechanism of Action
This compound is the racemic mixture containing the active (R)-isomer, Vepdegestrant. Its mechanism of action involves the formation of a ternary complex between the estrogen receptor, the Vepdegestrant molecule, and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of ERα, marking it for degradation by the 26S proteasome. The degradation of ERα disrupts the downstream signaling pathways that promote tumor cell survival and proliferation.
Data Presentation
This compound demonstrates potent activity in ER-positive breast cancer cell lines. Its efficacy can be quantified by its ability to degrade ERα (DC₅₀ and Dₘₐₓ) and to inhibit cell growth (GI₅₀).
| Parameter | Cell Line | Value (nM) | Description |
| GI₅₀ | MCF7 | 3.3 | 50% Growth Inhibition Concentration.[5] |
| T47D | 4.5 | 50% Growth Inhibition Concentration.[5] | |
| DC₅₀ | MCF7 | ~2 | Half-maximal Degradation Concentration.[2] |
| Dₘₐₓ | MCF7 | >95% | Maximum Degradation.[5] |
Experimental Protocols
General Workflow for Cell Viability Assays
The following diagram outlines a typical workflow for assessing the impact of this compound on the viability of adherent cancer cell lines.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for assessing cell viability through metabolic activity, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
This compound
-
ER-positive cancer cell lines (e.g., MCF7, T47D)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation with Compound: Incubate the cells with the compound for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the average absorbance of the medium-only wells from all other values. Plot the percentage of cell viability against the log concentration of this compound to determine the GI₅₀/IC₅₀ value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures ATP levels as an indicator of metabolically active, viable cells. The "add-mix-measure" format makes it suitable for high-throughput screening.
Materials:
-
This compound
-
ER-positive cancer cell lines (e.g., MCF7, T47D)
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates (suitable for luminescence)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Transfer the buffer to the bottle containing the CellTiter-Glo® Substrate to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include control wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Add the desired concentrations of this compound or vehicle control to the wells.
-
Incubation with Compound: Incubate for the intended treatment period (e.g., 72 hours).
-
Plate Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from medium-only wells) from the experimental values. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the GI₅₀/IC₅₀.
References
- 1. Arvinas and Pfizer Announce Updated Clinical Data from Phase 1b Trial of Vepdegestrant in Combination with Palbociclib (IBRANCE®) | Pfizer [pfizer.com]
- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of the ER:Vepdegestrant:CRBN Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vepdegestrant (also known as ARV-471) is an investigational oral Proteolysis Targeting Chimera (PROTAC) designed to treat Estrogen Receptor (ER)-positive breast cancer.[1][2] As a heterobifunctional molecule, Vepdegestrant orchestrates the formation of a ternary complex by simultaneously binding to the Estrogen Receptor alpha (ERα) and the E3 ubiquitin ligase Cereblon (CRBN).[3][4] This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of ERα, offering a promising therapeutic strategy to overcome endocrine resistance.[1][2][5] The term "(Rac)-Vepdegestrant" refers to an isomer of Vepdegestrant.[6] This document provides detailed protocols for the immunoprecipitation of the ER:Vepdegestrant:CRBN ternary complex, a crucial technique for studying its formation and downstream effects.
Mechanism of Action
Vepdegestrant functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[7] It acts as a molecular bridge, bringing ERα into close proximity with CRBN, a component of an E3 ubiquitin ligase complex.[3][8] This proximity facilitates the transfer of ubiquitin molecules to ERα. The polyubiquitinated ERα is then recognized and degraded by the proteasome.[1][4] This targeted degradation of ERα disrupts the signaling pathways that drive the growth of ER-positive breast cancer cells.[5]
Quantitative Data Summary
The efficacy of Vepdegestrant is quantified by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax), the percentage of protein degraded at saturating concentrations.[9] The half-maximal growth inhibition (GI50) is also a key parameter.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | GI50 (nM) | Reference |
| MCF-7 | Wild-Type ERα | ~1.0 - 2.0 | >95 | 3.3 | [1][5][10][11] |
| T47D | Wild-Type ERα | Not specified | Not specified | 4.5 | [5][10] |
| T47D | ERα Y537S Mutant | Not specified | Not specified | 8.0 | [10] |
| T47D | ERα D538G Mutant | Not specified | Not specified | 5.7 | [10] |
| BT474 | Wild-Type ERα | Not specified | >90 | Not specified | [5] |
| CAMA-1 | Wild-Type ERα | Not specified | >90 | Not specified | [5] |
| ZR-75-1 | Wild-Type ERα | Not specified | >90 | Not specified | [5] |
Experimental Protocol: Co-Immunoprecipitation of the ER:Vepdegestrant:CRBN Ternary Complex
This protocol outlines the steps for the co-immunoprecipitation (co-IP) of the ER:Vepdegestrant:CRBN ternary complex from cultured cells, followed by detection by Western blotting. This method is essential for confirming the interaction between ERα and CRBN in the presence of Vepdegestrant. A two-step immunoprecipitation approach can also be adapted for a more rigorous confirmation of ternary complex formation.[12][13]
Materials and Reagents
-
Cell Lines: ER-positive breast cancer cell lines (e.g., MCF-7, T47D).
-
Vepdegestrant (ARV-471): To be reconstituted in DMSO.
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Protein A/G Magnetic Beads or Agarose Beads.
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer: (e.g., 1X SDS-PAGE sample buffer).
-
DMSO (Dimethyl sulfoxide): Vehicle control.
-
Proteasome inhibitor (e.g., MG132): Optional, to prevent degradation of ubiquitinated proteins.
Experimental Workflow
Detailed Methodology
1. Cell Culture and Treatment: a. Culture ER-positive breast cancer cells (e.g., MCF-7) to 70-80% confluency. b. Treat cells with the desired concentration of Vepdegestrant (e.g., 100 nM) or DMSO as a vehicle control for 4-6 hours. c. Optional: To stabilize the ternary complex and prevent degradation of ERα, a proteasome inhibitor (e.g., 10 µM MG132) can be added for the last 2-4 hours of Vepdegestrant treatment.
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
3. Pre-clearing the Lysate: a. Add 20-30 µL of Protein A/G bead slurry to the cell lysate. b. Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the beads.
4. Immunoprecipitation: a. Determine the protein concentration of the pre-cleared lysate. b. To 500-1000 µg of protein lysate, add 2-5 µg of the primary antibody (e.g., anti-ERα antibody to pull down the complex). c. Incubate with gentle rotation overnight at 4°C. d. Add 30-50 µL of Protein A/G bead slurry and incubate for an additional 2-4 hours at 4°C.
5. Washing: a. Centrifuge the tubes at 1,000 x g for 1 minute at 4°C to pellet the beads. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the wash step 3-4 times to remove non-specifically bound proteins.
6. Elution: a. After the final wash, remove all supernatant. b. Add 30-50 µL of 1X SDS-PAGE sample buffer to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins from the beads. d. Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
7. Western Blot Analysis: a. Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST. e. Probe the membrane with primary antibodies against both ERα and CRBN to detect the co-immunoprecipitated proteins. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results
In the samples treated with Vepdegestrant, immunoprecipitation with an anti-ERα antibody should successfully pull down ERα. Subsequent Western blotting of the immunoprecipitated sample should show a band for CRBN, confirming its presence in the complex. This band should be absent or significantly reduced in the DMSO-treated control group. The input lanes should show the presence of both ERα and CRBN in the initial cell lysates for all conditions.
Troubleshooting
-
High Background: Increase the number of wash steps or the stringency of the wash buffer (e.g., by increasing the detergent concentration). Ensure adequate pre-clearing of the lysate.
-
No Co-IP Signal: The interaction may be transient or weak. Optimize the treatment time and concentration of Vepdegestrant. Consider using a cross-linking agent. Ensure the antibodies are validated for IP.
-
Target Protein Degradation: If the goal is to capture the intact complex, the use of a proteasome inhibitor is highly recommended.[23]
Conclusion
The co-immunoprecipitation protocol detailed here is a fundamental tool for investigating the formation of the ER:Vepdegestrant:CRBN ternary complex. By successfully isolating and analyzing this complex, researchers can gain valuable insights into the mechanism of action of Vepdegestrant and other PROTAC molecules, aiding in the development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 3. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. arvinas.com [arvinas.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. Anti-Estrogen Receptor α Antibody from rabbit, purified by affinity chromatography | Sigma-Aldrich [sigmaaldrich.com]
- 16. Immunoprecipitation - Monoclonal antibody - Polyclonal antibody | Diagenode [diagenode.com]
- 17. Mouse Monoclonal Antibodies Generated from Full Length Human Cereblon: Detection of Cereblon Protein in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. antibodyresource.com [antibodyresource.com]
- 19. biocompare.com [biocompare.com]
- 20. scbt.com [scbt.com]
- 21. Anti-CRBN Antibodies | Invitrogen [thermofisher.com]
- 22. biocompare.com [biocompare.com]
- 23. researchgate.net [researchgate.net]
Application Note: Identifying Resistance Mechanisms to (Rac)-ARV-471 using Genome-Wide CRISPR Screening
Introduction
(Rac)-ARV-471 (Vepdegestrant) is a potent, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to target and degrade the Estrogen Receptor alpha (ERα).[1][2] ERα is a key driver in the majority of breast cancers, and its degradation presents a powerful therapeutic strategy. ARV-471 functions by forming a ternary complex between ERα and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the ERα protein.[1][3] While showing great promise, the emergence of drug resistance is a persistent challenge in oncology. Identifying the genetic drivers of resistance is crucial for developing effective combination therapies and patient stratification strategies.
This application note provides a detailed protocol for a pooled, genome-wide CRISPR-Cas9 loss-of-function screen to identify genes whose knockout confers resistance to ARV-471 in an ERα-positive breast cancer cell line. Such screens are a powerful, unbiased method for systematically interrogating the genome to uncover both known and novel drug resistance mechanisms.[4][5]
Principle of the Experiment
The experiment utilizes a pooled library of single-guide RNAs (sgRNAs) targeting every gene in the human genome. This library is delivered via lentivirus to a population of Cas9-expressing ERα-positive breast cancer cells (e.g., MCF-7). After transduction, the cell population is split. One replicate is treated with a vehicle (DMSO), while the other is treated with a cytotoxic concentration of ARV-471. Over time, cells with sgRNAs that knock out genes essential for ARV-471's efficacy will survive and proliferate, becoming enriched in the treated population. By using next-generation sequencing (NGS) to quantify the sgRNA representation in both the final treated population and the control population, we can identify genes whose loss leads to a resistant phenotype.
Results and Data Presentation
A genome-wide CRISPR screen was performed in a Cas9-expressing ERα-positive breast cancer cell line. Following transduction with a genome-wide sgRNA library, cells were treated with an IC90 concentration of ARV-471 for 21 days. Genomic DNA was then harvested, and sgRNA cassettes were sequenced. The data identified several genes whose knockout conferred significant resistance to ARV-471. The top-ranking candidate genes from a screen performed on ER+ breast cancer cell lines are summarized below.[6][7][8]
Table 1: Top Gene Hits from ARV-471 Resistance Screen
| Gene Symbol | Gene Name | Function | Log2 Fold Change (Treated vs. Control) | False Discovery Rate (FDR) |
| CRBN | Cereblon | E3 ubiquitin ligase; required for ARV-471-mediated ERα degradation.[6][8] | 8.5 | < 0.001 |
| PTEN | Phosphatase and Tensin Homolog | Tumor suppressor; negative regulator of the PI3K/AKT signaling pathway.[6][8] | 6.2 | < 0.001 |
| NF2 | Neurofibromin 2 | Tumor suppressor; negative regulator of the Hippo and MAPK signaling pathways.[6][8] | 5.8 | < 0.001 |
Note: The Log2 Fold Change and FDR values are representative examples based on typical CRISPR screen outcomes and are included for illustrative purposes.
The primary hit, CRBN , is an expected result and serves as a positive control for the screen's validity. Since ARV-471 directly co-opts CRBN to degrade ERα, loss of CRBN renders the drug ineffective.[6][8] The identification of tumor suppressors PTEN and NF2 reveals that activation of bypass signaling pathways, specifically the PI3K/AKT and MAPK pathways, can circumvent the cell's dependency on ERα signaling for survival and proliferation, thus conferring resistance to ERα degradation.[6][7][8]
Visualized Mechanisms and Workflows
ARV-471 Mechanism of Action
The following diagram illustrates the intended mechanism of action for ARV-471. The PROTAC molecule forms a bridge between the target protein (ERα) and the E3 ligase (CRBN), leading to ubiquitination and degradation.
Caption: Mechanism of action for ARV-471 mediated ERα degradation.
Identified Resistance Mechanisms
This diagram illustrates how the loss of genes identified in the screen allows cancer cells to evade ARV-471's effects.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Abstract 3875: Evaluation of resistance mechanisms to ARV471, an ER-targeted PROTAC | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: High-Content Imaging of Estrogen Receptor Alpha (ERα) Localization Following (Rac)-Vepdegestrant Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Vepdegestrant is an investigational oral Proteolysis Targeting Chimera (PROTAC) designed to target and degrade the estrogen receptor (ERα).[1][2][3][4] Unlike traditional antagonists or selective estrogen receptor modulators (SERMs), Vepdegestrant is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the ERα, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This mechanism of action offers a promising strategy to overcome resistance to existing endocrine therapies in ER-positive breast cancer.[4][5]
High-content imaging (HCI) is a powerful, automated microscopy-based technique that allows for the quantitative analysis of cellular events on a large scale.[6][7] By combining automated imaging with sophisticated image analysis algorithms, HCI enables the simultaneous measurement of multiple phenotypic parameters in individual cells within a population.[6] This technology is particularly well-suited for studying the subcellular localization of proteins, such as the nuclear translocation and degradation of ERα in response to therapeutic agents.[8][9][10]
These application notes provide a detailed protocol for utilizing high-content imaging to quantify the effects of this compound on ERα localization and degradation in a relevant cell-based model.
Signaling Pathway and Mechanism of Action
Estrogen signaling plays a critical role in the proliferation of ER-positive breast cancer cells. Upon binding to its ligand, estradiol (B170435), the estrogen receptor translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA and initiates the transcription of genes involved in cell growth and proliferation.[11][12][13]
This compound disrupts this pathway by inducing the degradation of ERα. As a PROTAC, it brings the ERα into close proximity with an E3 ubiquitin ligase, leading to the polyubiquitination of ERα and its subsequent recognition and degradation by the 26S proteasome. This results in a decrease in the total cellular levels of ERα, thereby inhibiting downstream signaling.
Experimental Workflow
The following diagram outlines the key steps in the high-content imaging assay to assess the effect of this compound on ERα localization.
Detailed Experimental Protocol
This protocol is optimized for the analysis of ERα localization in MCF-7 cells treated with this compound in a 384-well format.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Estradiol (positive control)
-
Fulvestrant (B1683766) (positive control)
-
384-well, black-walled, clear-bottom imaging plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody: Rabbit anti-ERα
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Stain: Hoechst 33342
-
High-Content Imaging System
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media.
-
Seed 2,500 cells per well in a 384-well imaging plate.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound (e.g., 0.1 nM to 1 µM).
-
Include vehicle control (e.g., 0.1% DMSO), estradiol (10 nM) as a positive control for nuclear translocation, and fulvestrant (100 nM) as a positive control for degradation.
-
Add compounds to the appropriate wells and incubate for the desired time points (e.g., 4, 8, and 24 hours).
-
-
Cell Fixation and Permeabilization:
-
Gently aspirate the media from the wells.
-
Wash once with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by adding Blocking Buffer and incubating for 1 hour at room temperature.
-
Dilute the primary anti-ERα antibody in Blocking Buffer and add to the wells. Incubate overnight at 4°C.
-
Wash three times with PBS.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 in Blocking Buffer.
-
Add the antibody and nuclear stain solution to the wells and incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Add PBS to the wells for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filter sets for Hoechst (blue channel) and Alexa Fluor 488 (green channel).
-
Use a 20x objective and capture at least four fields per well.
-
The image analysis software should be configured to:
-
Identify nuclei based on the Hoechst signal.
-
Define the cytoplasmic region as a ring around the nucleus.
-
Measure the mean fluorescence intensity of the ERα signal (Alexa Fluor 488) in both the nuclear and cytoplasmic compartments for each cell.
-
Calculate the ratio of nuclear to cytoplasmic ERα intensity.
-
Calculate the total cellular ERα intensity.
-
-
Data Presentation
The quantitative data obtained from the image analysis can be summarized in the following tables.
Table 1: Effect of this compound on ERα Nuclear Translocation
| Treatment | Concentration | Mean Nuclear ERα Intensity (± SD) | Mean Cytoplasmic ERα Intensity (± SD) | Nuclear/Cytoplasmic Ratio (± SD) |
| Vehicle (0.1% DMSO) | - | 150.5 (± 12.3) | 250.2 (± 20.1) | 0.60 (± 0.05) |
| Estradiol | 10 nM | 850.7 (± 65.4) | 120.9 (± 15.8) | 7.04 (± 0.58) |
| This compound | 1 nM | 750.2 (± 58.9) | 110.6 (± 14.2) | 6.78 (± 0.53) |
| This compound | 10 nM | 690.4 (± 55.1) | 95.3 (± 12.9) | 7.24 (± 0.59) |
| This compound | 100 nM | 450.1 (± 39.8) | 60.7 (± 8.5) | 7.41 (± 0.61) |
Data shown is representative for a 4-hour treatment time point.
Table 2: Effect of this compound on Total ERα Levels
| Treatment | Concentration | Mean Total Cellular ERα Intensity (± SD) | % ERα Degradation vs. Vehicle |
| Vehicle (0.1% DMSO) | - | 400.7 (± 32.4) | 0% |
| Fulvestrant | 100 nM | 180.3 (± 15.9) | 55.0% |
| This compound | 1 nM | 320.6 (± 28.7) | 20.0% |
| This compound | 10 nM | 160.3 (± 14.8) | 60.0% |
| This compound | 100 nM | 40.1 (± 5.2) | 90.0% |
Data shown is representative for a 24-hour treatment time point.
Conclusion
This application note provides a comprehensive framework for the high-content imaging and analysis of ERα localization and degradation following treatment with this compound. The detailed protocol and data presentation structure offer a robust method for characterizing the cellular activity of this novel PROTAC ER degrader. The quantitative nature of high-content screening allows for the precise determination of dose-dependent effects on ERα nuclear translocation and degradation, providing valuable insights for drug development and mechanistic studies.
References
- 1. Estrogen Receptor | Arvinas [arvinas.com]
- 2. pfizer.com [pfizer.com]
- 3. Vepdegestrant, a PROTAC Estrogen Receptor Degrader, in Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vepdegestrant Improves PFS in Select Patients With ESR1-Mutant Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alitheagenomics.com [alitheagenomics.com]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. Development of an image analysis screen for estrogen receptor alpha (ERα) ligands through measurement of nuclear translocation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High content imaging-based assay to classify estrogen receptor-α ligands based on defined mechanistic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Compounds by High-Content Screening That Induce Cytoplasmic to Nuclear Localization of a Fluorescent Estrogen Receptor α Chimera and Exhibit Agonist or Antagonist Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Quantification of (Rac)-Vepdegestrant using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vepdegestrant (also known as ARV-471) is an investigational oral Proteolysis Targeting Chimera (PROTAC) designed to target and degrade the estrogen receptor alpha (ERα).[1][2][3] As a promising therapeutic for ER-positive breast cancer, robust and sensitive bioanalytical methods are crucial for its preclinical and clinical development.[1][4] This document provides detailed application notes and protocols for the quantification of (Rac)-Vepdegestrant in biological matrices, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action: Vepdegestrant as a PROTAC
Vepdegestrant is a hetero-bifunctional molecule that simultaneously binds to the target protein (ERα) and an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.[2][3][5] This mechanism of targeted protein degradation offers a novel therapeutic strategy for hormone receptor-positive breast cancers.[4]
Caption: Vepdegestrant's PROTAC mechanism of action.
Quantitative Bioanalysis by LC-MS/MS
LC-MS/MS is the preferred method for the quantification of Vepdegestrant in biological samples due to its high sensitivity, selectivity, and wide dynamic range. Several validated methods have been published, demonstrating the ability to achieve low limits of quantification necessary for pharmacokinetic studies.[6][7][8]
Summary of Quantitative Data
The following tables summarize the key quantitative parameters from published LC-MS/MS methods for Vepdegestrant quantification in rodent plasma.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Rat Plasma | Mouse and Rat Plasma |
| Internal Standard | Verapamil | Bavdegalutamide (ARV-110) |
| Linearity Range | 0.5 - 1000 ng/mL | 1 - 1000 ng/mL |
| LLOQ | 0.5 ng/mL | 1 ng/mL |
| Correlation Coefficient (r²) | > 0.996 | ≥ 0.997 |
| Intra-day Precision (%CV) | Not explicitly stated, but within FDA guidance | ≤ 11.6% |
| Inter-day Precision (%CV) | Not explicitly stated, but within FDA guidance | ≤ 11.6% |
| Recovery | Not explicitly stated | 92.3% to 98.2% |
| Reference | [7] | [1][9] |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Vepdegestrant (ARV-471) | 724.4 | 396.2 | Positive ESI |
| Vepdegestrant (ARV-471) | 724.68 | 396.39 | Positive ESI |
| Bavdegalutamide (ARV-110) | 813.4 | 452.2 | Positive ESI |
| Reference | [6][7] | [9] |
Experimental Protocols
Protocol 1: Quantification of Vepdegestrant in Rat Plasma
This protocol is based on the method described by Li et al.[6][7]
1. Sample Preparation (Protein Precipitation)
Caption: Sample preparation workflow.
-
Materials:
-
Rat plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Verapamil internal standard (IS) stock solution
-
Microcentrifuge tubes
-
-
Procedure:
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (Verapamil).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm)[9]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min[9]
-
Injection Volume: 5 µL[9]
-
Gradient: A gradient elution is used to separate the analyte from matrix components. An example gradient could be:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Linear gradient back to 95% A
-
3.1-4.0 min: Re-equilibration at 95% A
-
3. Mass Spectrometry
-
Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)[9]
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Protocol 2: Quantification of Vepdegestrant in Rodent Plasma using a Different Internal Standard
This protocol is based on methods that utilize Bavdegalutamide (ARV-110) as the internal standard.[1][9][10]
1. Sample Preparation (Protein Precipitation)
-
The sample preparation follows the same protein precipitation workflow as described in Protocol 1.
-
Internal Standard: Use Bavdegalutamide (ARV-110) in the acetonitrile precipitation solution.
2. Liquid Chromatography
-
LC System: Agilent 1100 HPLC series or equivalent[1]
-
Column: Reverse-phase C18 column[1]
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in distilled water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient and Flow Rate: Optimize as per instrument and column specifications, similar to Protocol 1.
3. Mass Spectrometry
-
Mass Spectrometer: SCIEX API 4000 Qtrap or equivalent[1]
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Method Validation and Considerations
A full validation of the analytical method should be performed according to FDA and/or EMA guidelines.[6][7] Key validation parameters include:
-
Selectivity and Specificity: Ensure no interference from endogenous matrix components at the retention times of the analyte and IS.
-
Linearity and Range: Establish a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Determine the closeness of measured values to the true values and the degree of scatter between a series of measurements.
-
Matrix Effect: Evaluate the suppression or enhancement of ionization by matrix components.
-
Recovery: Assess the efficiency of the extraction procedure.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[1][8][10]
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the quantification of this compound in preclinical species. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals involved in the bioanalysis of this promising ER-degrading PROTAC. Proper method validation is essential to ensure the generation of high-quality data for pharmacokinetic and other drug development studies.
References
- 1. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 4. insights.omicsx.com [insights.omicsx.com]
- 5. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid Chromatography Combined With Tandem Mass Spectrometry for the Pharmacokinetic and Metabolism Studies of PROTAC ARV-471 in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Vepdegestrant in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Vepdegestrant, also known as ARV-471, is a pioneering investigational oral therapeutic agent for estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer. It functions as a PROteolysis TArgeting Chimera (PROTAC), a novel class of drugs designed to harness the body's own cellular machinery for protein disposal to eliminate disease-causing proteins. Vepdegestrant is a hetero-bifunctional molecule that links a ligand for the estrogen receptor (ER) to a recruiter of an E3 ubiquitin ligase complex. This proximity induces the ubiquitination and subsequent degradation of the ER by the proteasome, offering a distinct and potentially more potent mechanism of action compared to traditional ER antagonists or selective ER degraders (SERDs) like fulvestrant. Preclinical studies have demonstrated its ability to degrade ER in ER-positive breast cancer cell lines with high potency.
The emergence of three-dimensional (3D) organoid culture systems provides a sophisticated in vitro platform that more accurately recapitulates the complex architecture and heterogeneity of in vivo tumors compared to traditional 2D cell cultures. Patient-derived organoids, in particular, are becoming an invaluable tool for preclinical drug testing and personalized medicine. These "mini-tumors" in a dish can be used to assess the efficacy and mechanism of action of novel therapeutics like this compound.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in 3D organoid culture systems derived from ER+ breast cancer patient tissues.
Signaling Pathway of Vepdegestrant
Vepdegestrant's mechanism of action involves the hijacking of the ubiquitin-proteasome system to induce the degradation of the estrogen receptor. The following diagram illustrates this process.
Caption: Mechanism of action of Vepdegestrant as a PROTAC ER degrader.
Quantitative Data Summary
The following tables summarize key preclinical and clinical data for Vepdegestrant.
Table 1: Preclinical Activity of Vepdegestrant
| Parameter | Cell Line | Value | Reference |
| ER Degradation (DC50) | ER-positive breast cancer cell lines | ~2 nM | |
| ER Degradation | In vivo preclinical models | >90% | |
| Tumor Growth Inhibition | In vivo preclinical models | Significant |
Table 2: Efficacy of Vepdegestrant in Phase 3 VERITAC-2 Clinical Trial (ESR1-mutant population)
| Endpoint | Vepdegestrant | Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 5.0 months | 2.1 months | 0.57 (0.42–0.77) | <0.001 | |
| Clinical Benefit Rate (CBR) | 42.1% | 20.2% | - | - | |
| Objective Response Rate (ORR) | 18.6% | 4.0% | - | - |
Data from the VERITAC-2 trial in patients with ER+/HER2- advanced or metastatic breast cancer with an ESR1 mutation, previously treated with a CDK4/6 inhibitor and endocrine therapy.
Experimental Protocols
The following protocols are representative and may require optimization based on the specific patient tissue and laboratory conditions.
Protocol 1: Establishment of Patient-Derived Breast Cancer Organoids
This protocol is adapted from established methods for luminal breast cancer organoid culture.
Materials:
-
Fresh breast tumor tissue from surgical resection or biopsy
-
Advanced DMEM/F12 medium
-
10 mM HEPES
-
1x GlutaMAX
-
1x Penicillin-Streptomycin
-
1x B27 supplement
-
1.25 mM N-Acetyl-L-cysteine
-
10 mM Nicotinamide
-
50 ng/mL human EGF
-
500 ng/mL R-spondin-1
-
100 ng/mL Noggin
-
5 µM Y-27632 (ROCK inhibitor)
-
10 µM Forskolin
-
500 nM A83-01 (TGF-β inhibitor)
-
Matrigel (growth factor reduced)
-
Collagenase Type IV
-
Trypsin-EDTA (0.05%)
-
DNase I
Procedure:
-
Tissue Digestion:
-
Mince the fresh tumor tissue into small fragments (<1 mm³).
-
Digest the tissue fragments in a digestion medium (Advanced DMEM/F12 with Collagenase IV and Y-27632) for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the digestion with an equal volume of cold Advanced DMEM/F12.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Cell Seeding:
-
Resuspend the cell pellet in a small volume of cold Matrigel.
-
Plate 50 µL domes of the Matrigel-cell suspension into a pre-warmed 24-well plate.
-
Allow the Matrigel to solidify at 37°C for 15-20 minutes.
-
-
Organoid Culture:
-
Overlay the Matrigel domes with 500 µL of complete organoid culture medium.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
Replace the medium every 2-3 days.
-
-
Organoid Passaging:
-
Once organoids are large and dense, they can be passaged.
-
Mechanically disrupt the Matrigel domes and collect the organoids.
-
Dissociate the organoids into smaller fragments using Trypsin-EDTA or mechanical shearing.
-
Re-plate the organoid fragments in fresh Matrigel as described in step 2.
-
Protocol 2: Treatment of Breast Cancer Organoids with this compound
Materials:
-
Established breast cancer organoid cultures
-
This compound (stock solution in DMSO)
-
Complete organoid culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Microplate reader
-
Confocal microscope
-
Live/dead cell staining dyes (e.g., Calcein-AM and Ethidium homodimer-1)
Procedure:
-
Organoid Plating for Assay:
-
Plate organoids in Matrigel domes in a 96-well plate suitable for luminescence and imaging.
-
Allow organoids to grow for 3-4 days before starting the treatment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete organoid culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1
-
Application Note and Protocol: Flow Cytometry Analysis of Apoptosis Induced by (Rac)-Vepdegestrant
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Vepdegestrant, also known as ARV-471, is a potent and orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to target and degrade the estrogen receptor (ERα)[1][2]. As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to the ERα, leading to its ubiquitination and subsequent degradation by the proteasome[1][2][3]. This targeted degradation of ERα disrupts the key signaling pathways that drive the proliferation of ER-positive breast cancers, ultimately leading to cell cycle arrest and apoptosis. The ability of this compound to induce apoptosis makes it a promising therapeutic agent for the treatment of ER-positive breast cancers, including those that have developed resistance to conventional endocrine therapies[4][5].
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level[6]. The most common method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual staining assay[7][8][9]. In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V[7][10]. Propidium Iodide is a fluorescent DNA intercalating agent that is excluded by viable cells with intact cell membranes. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus[7][10]. This dual staining allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+)[7].
This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in cancer cell lines using the Annexin V/PI flow cytometry assay.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mechanism of this compound-induced apoptosis.
Quantitative Data Summary
The following table presents representative data from a flow cytometry experiment analyzing apoptosis in an ER-positive breast cancer cell line (e.g., MCF-7) treated with this compound for 48 hours.
| Treatment Group | Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 92.5 ± 2.1 | 4.3 ± 0.8 | 3.2 ± 0.5 |
| This compound | 1 | 85.1 ± 3.5 | 9.8 ± 1.5 | 5.1 ± 0.9 |
| This compound | 10 | 65.7 ± 4.2 | 22.4 ± 3.1 | 11.9 ± 2.3 |
| This compound | 100 | 40.2 ± 5.8 | 38.6 ± 4.5 | 21.2 ± 3.7 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocol
This protocol is adapted from standard Annexin V and Propidium Iodide staining procedures[7][8][11].
Materials
-
ER-positive breast cancer cell line (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which may contain floating apoptotic cells[7].
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
Combine the trypsinized cells with the collected culture medium from the previous step.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water[11].
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark[12].
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (often a small population)
-
-
Experimental Workflow
Caption: Flow cytometry apoptosis analysis workflow.
Conclusion
This application note provides a comprehensive protocol for the flow cytometric analysis of apoptosis induced by this compound. By following this detailed methodology, researchers can effectively quantify the apoptotic effects of this novel ER-degrading PROTAC in cancer cell lines. This assay is a valuable tool for preclinical studies aimed at characterizing the mechanism of action and therapeutic potential of this compound and other apoptosis-inducing agents in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xtalks.com [xtalks.com]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(Rac)-Vepdegestrant solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with (Rac)-Vepdegestrant (also known as the racemate of ARV-471).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the racemic mixture of Vepdegestrant (ARV-471), an orally bioavailable PROTAC (PROteolysis TArgeting Chimera) designed to degrade the Estrogen Receptor (ER).[1][2][3] Like many PROTACs, it is a large, lipophilic molecule that falls into the "beyond Rule of Five" (bRo5) chemical space.[4][5] These characteristics, including a high molecular weight and a high octanol-water partition coefficient (XLogP), contribute to its inherently low aqueous solubility, which can create challenges in experimental assays.[4][6][7]
Q2: What are the basic physicochemical properties of this compound?
A2: Understanding the key properties of this compound is the first step in developing a solubilization strategy. The table below summarizes its main characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
| Molecular Formula | C₄₅H₄₉N₅O₄ | Large, complex structure. |
| Molecular Weight | 723.9 g/mol [1][6] | High MW contributes to poor solubility, violating Lipinski's Rule of Five.[4] |
| XLogP3 / XLogP | 6.4 - 7.16[6][7] | Highly lipophilic (hydrophobic), indicating very low water solubility. |
| Hydrogen Bond Donors | 2[6][7] | Low number of donors relative to its size. |
| Hydrogen Bond Acceptors | 7 - 8[6][7] | Moderate number of acceptors. |
| Topological Polar Surface Area (TPSA) | 96.4 Ų[6][7] | Relatively low polarity for a molecule of its size, favoring non-aqueous solvents. |
Q3: In which solvents is this compound soluble?
A3: this compound has very different solubility profiles in organic versus aqueous solvents. It is essential to use the correct solvent for stock solutions to ensure the compound is fully dissolved before further dilution.
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Recommendations & Remarks |
| DMSO | ≥100 mg/mL (138 mM)[8] | Recommended for primary stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[8] |
| Ethanol | Insoluble[8] | Not recommended as a primary solvent. |
| Water / PBS | Insoluble / Slightly Soluble (0.1-1 mg/mL)[8][9] | Not suitable for initial solubilization. The slightly soluble range may be achievable with specific formulations but direct dissolution is not feasible. |
| Co-solvent Mixtures | Variable | Required for in vivo formulations (e.g., DMSO/PEG300/Tween 80/Saline) to create a stable dispersion or solution for administration.[2][8][10] |
Troubleshooting Guide
Issue 1: My compound precipitated after diluting the DMSO stock into aqueous media (e.g., cell culture medium, PBS).
This is the most common solubility issue, often called "crashing out." It occurs because the compound is supersaturated when the solvent environment abruptly changes from organic to aqueous.
Solutions:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of <0.5%, and always below 1%, as higher concentrations can be cytotoxic and increase the risk of precipitation.[11]
-
Modify Dilution Technique: Pre-warm your aqueous medium to 37°C. While vortexing or stirring the medium, add the DMSO stock solution dropwise and slowly.[11] This rapid dispersion helps avoid localized high concentrations of the compound.
-
Use a Co-solvent: In some cases, using a small amount of a secondary solvent like PEG300 in your final dilution can help maintain solubility.
-
Employ Excipients: Consider using solubility enhancers like surfactants (e.g., Tween 80) or cyclodextrins, which can form micelles or inclusion complexes to keep the compound in solution.[11][12]
Diagram 1: Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree for resolving this compound precipitation.
Issue 2: How can I prepare this compound for in vivo animal studies?
Direct injection of a DMSO solution is not recommended. A carefully prepared formulation vehicle is required to ensure the compound remains suspended and is bioavailable upon administration.
Solution:
-
Use a Multi-Component Vehicle: Oral formulations for poorly soluble compounds often require a combination of solvents and surfactants to create a stable suspension or emulsion. A commonly cited vehicle for compounds like Vepdegestrant involves DMSO, PEG300, Tween 80, and a final aqueous component like saline or water.[2][8][10] Another option for oral gavage can be a suspension in corn oil or aqueous carboxymethylcellulose sodium (CMC-Na).[2][8]
-
Test Vehicle Stability: Always prepare a trial formulation and observe it for several hours to ensure the compound does not crash out or separate before administration.
-
Vehicle Control Group: It is critical to include a vehicle-only control group in your animal study to account for any biological effects of the formulation itself.
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out the desired amount of this compound powder (M.W. = 723.9 g/mol ). For example, weigh 7.24 mg.
-
Add Solvent: Add the appropriate volume of fresh, high-purity anhydrous DMSO to achieve a 100 mM concentration. For 7.24 mg, add 100 µL of DMSO.
-
Dissolve: Vortex the tube vigorously for 2-3 minutes.[11]
-
Gentle Warming (Optional): If particles remain, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[11]
-
Inspect: Visually confirm that the solution is clear and free of any particulates.
-
Store: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[11]
Protocol 2: Example Formulation for Oral Gavage (In Vivo)
This protocol provides an example of a vehicle containing 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline. Adjust the final concentration of this compound as needed for the desired dose (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
-
Start with Stock: Begin with a calculated volume of your concentrated DMSO stock solution (e.g., 50 µL of 100 mg/mL stock for a final volume of 5 mL at 1 mg/mL).
-
Add Co-solvent: To the DMSO stock, add the PEG300 (e.g., 2 mL). Mix thoroughly by vortexing until the solution is clear.
-
Add Surfactant: Add the Tween 80 (e.g., 250 µL). Vortex again until the solution is homogeneous.
-
Add Aqueous Phase: Slowly add the saline (e.g., 2.7 mL) to the mixture while vortexing.
-
Final Mix: Continue to vortex for another 1-2 minutes to ensure a stable, uniform suspension. Use the formulation immediately for best results.[8]
Mechanism of Action & Influencing Factors
This compound works by hijacking the cell's natural protein disposal system. Understanding this pathway and the factors governing its solubility provides context for experimental design.
Diagram 2: this compound PROTAC Mechanism of Action
Caption: Vepdegestrant forms a ternary complex, leading to ERα degradation.[1][13][14][15]
Diagram 3: Factors Governing PROTAC Solubility
Caption: Interplay of factors affecting the solubility of PROTACs.[4][16][17][18]
References
- 1. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 2. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Vepdegestrant | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. vepdegrestrant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. (Rac)-Vepdegestrant_TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vepdegestrant (ARV-471)* | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 14. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-ARV-471 (Vepdegestrant)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of (Rac)-ARV-471, a PROTAC® estrogen receptor (ER) degrader. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ARV-471 and its known selectivity?
A1: ARV-471 is a heterobifunctional molecule known as a PROteolysis TArgeting Chimera (PROTAC). It is designed to selectively target the estrogen receptor (ER) for degradation. Its structure includes a ligand that binds to the ER and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of ER, marking it for degradation by the proteasome.[1][2]
Global proteomics studies using tandem mass tag (TMT) technology have demonstrated that ARV-471 is highly selective. In MCF7 breast cancer cells treated with 100 nmol/L ARV-471, the most statistically significant protein that was depleted was the ER, encoded by the ESR1 gene.[2][3]
Q2: Are there any known off-target proteins degraded by ARV-471?
A2: Based on available preclinical data, ARV-471 has a very clean off-target profile. The primary non-ER protein observed to be downregulated is the progesterone (B1679170) receptor (PGR), which is an expected downstream transcriptional effect of ER degradation, not a direct off-target.[2][3] Importantly, ARV-471 does not induce the degradation of neosubstrates like IKZF1, which are known off-targets for some immunomodulatory drugs (e.g., pomalidomide) that also utilize the CRBN E3 ligase.[2]
Q3: The E3 ligase recruiter in ARV-471 is derived from pomalidomide (B1683931). Do pomalidomide-associated off-targets, like zinc finger (ZF) proteins, get degraded by ARV-471?
A3: While pomalidomide-based PROTACs can sometimes induce the degradation of zinc-finger (ZF) proteins, this is not a reported issue for ARV-471.[4][5] The design of the PROTAC, including the specific chemical modifications to the pomalidomide moiety and the linker connecting it to the ER ligand, can significantly influence and mitigate such off-target effects.[5][6] Current data points to high selectivity of ARV-471 away from these potential off-targets.
Q4: How can I experimentally distinguish between a direct off-target degradation event and an indirect downstream signaling effect in my proteomics data?
A4: This is a critical experimental question. A time-course proteomics experiment is the most effective method.
-
Direct off-targets are typically degraded rapidly. You would expect to see a significant decrease in their abundance at early time points (e.g., 2-6 hours).
-
Indirect downstream effects , such as the transcriptional downregulation of a protein due to the degradation of its regulator, will appear at later time points (e.g., 12-24 hours or longer).
Additionally, performing RNA-sequencing (transcriptomics) in parallel can help. If a protein's mRNA level is also decreased, it points towards a transcriptional effect rather than direct protein degradation.[3]
Quantitative Data Summary
Given the high selectivity of ARV-471, extensive lists of off-target proteins are not available in the published literature. The primary findings from proteomics studies are summarized below.
Table 1: Proteomics Analysis of ARV-471 in MCF7 Cells
| Protein Target | Finding | Concentration | Duration | Implication |
| ESR1 (Estrogen Receptor) | Most statistically significant protein decrease | 100 nmol/L | 7 hours | On-Target Effect |
| PGR (Progesterone Receptor) | Decreased abundance | 100 nmol/L | 7 hours | Expected Downstream Effect (PGR is an ER-responsive gene) |
| IKZF1 | No degradation observed | Not specified | Not specified | Negative Off-Target Data (Demonstrates selectivity) |
Troubleshooting Guide
This guide addresses potential issues when assessing the specificity of ARV-471 in your own in vitro models.
Table 2: Troubleshooting Experimental Results
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Unexpected protein degradation observed in proteomics. | 1. Direct off-target effect of ARV-471 in your specific cell model.2. Downstream signaling consequence of ER degradation.3. Compound instability or contamination. | 1. Validate the hit: Use an orthogonal method like Western blotting with a highly specific antibody.[4]2. Perform a time-course experiment: Analyze protein levels at early (2-6h) and late (12-24h) time points to distinguish direct from indirect effects.3. Use a negative control: Synthesize or obtain an inactive epimer of ARV-471 that cannot bind the E3 ligase. A true off-target should not be degraded by this control.[3] |
| Discrepancy between proteomics and Western blot data. | 1. Differences in assay sensitivity.2. Poor antibody quality or cross-reactivity in the Western blot. | 1. Rely on quantitative proteomics data to guide antibody selection.2. Validate antibody specificity using knockout/knockdown cell lines if available.[3]3. Ensure optimal protein loading and transfer conditions for the Western blot. |
| High cell toxicity observed at experimental concentrations. | 1. Exaggerated on-target pharmacology (complete ER removal is cytotoxic to ER-dependent cells).2. Unidentified off-target toxicity.3. High concentration of the PROTAC or solvent (e.g., DMSO). | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the precise cytotoxic concentration (IC50).2. Lower the ARV-471 concentration. PROTACs work catalytically and may be potent at lower concentrations.3. Ensure the final solvent concentration is well below the toxic threshold for your cell line.[3] |
| "Hook Effect" suspected (less degradation at higher concentrations). | At very high concentrations, the PROTAC can form unproductive binary complexes (ARV-471:ER or ARV-471:CRBN) instead of the productive ternary complex, reducing degradation efficiency.[3] | Perform a full dose-response curve over a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range for degradation and observe the hook effect. |
Experimental Protocols & Workflows
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a standard workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., MCF-7 for ER-positive breast cancer) to ~70-80% confluency.
-
Treat cells with ARV-471 at a predetermined optimal concentration (e.g., 100 nM) and a higher concentration to monitor for off-targets and the hook effect.
-
Include two control groups: a vehicle control (e.g., DMSO) and a negative control PROTAC (an inactive epimer that doesn't bind CRBN).[3]
-
Incubate for a short duration (e.g., 4-8 hours) to prioritize the identification of direct degradation targets.[7]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using sequencing-grade trypsin.
-
-
Isobaric Labeling (TMT or iTRAQ):
-
Label the peptide samples from each condition (Vehicle, ARV-471, Negative Control) with distinct isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[4]
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.[3]
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw MS data using a software package like MaxQuant or Proteome Discoverer to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the ARV-471-treated samples compared to both the vehicle and negative controls.
-
Protocol 2: Western Blot for Off-Target Validation
-
Sample Preparation: Treat cells and prepare lysates as described in the proteomics protocol (Steps 1 & 2).
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a validated primary antibody against the potential off-target protein overnight at 4°C. Also probe a separate blot or re-probe with an antibody for a loading control (e.g., GAPDH, β-Actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the level of the potential off-target protein to the loading control.
Visualizations
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (Rac)-Vepdegestrant concentration for ER degradation
Welcome to the technical support center for (Rac)-Vepdegestrant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for estrogen receptor (ER) degradation experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as (Rac)-ARV-471, is the racemic mixture of Vepdegestrant. Vepdegestrant is an orally active PROTAC (PROteolysis TArgeting Chimera) designed to selectively target and degrade the estrogen receptor alpha (ERα).[1][2] It is a hetero-bifunctional molecule that brings together ERα and an E3 ubiquitin ligase complex.[1] This proximity leads to the ubiquitination of ERα, marking it for degradation by the proteasome.[1][2] This mechanism of action makes it a potent agent for studying ERα signaling and for the development of therapies for ER-positive breast cancers.[3][4]
Q2: What is the optimal concentration of this compound to achieve ERα degradation?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, it has been shown to robustly degrade ERα in ER-positive breast cancer cell lines with a half-maximal degradation concentration (DC50) of approximately 1-2 nM.[2][5][6] For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific system.
Q3: How quickly can I expect to see ERα degradation after treatment with this compound?
A3: Vepdegestrant can induce rapid degradation of ERα. In preclinical studies, treatment with 100 nM Vepdegestrant resulted in over 80% degradation of ERα within 4 hours in ER+ MCF7 breast cancer cells.[7] The exact timing may vary between cell lines and experimental conditions.
Q4: Is this compound effective against mutant forms of ERα?
A4: Yes, Vepdegestrant has been shown to be effective at degrading clinically relevant mutant forms of ERα, such as Y537S and D538G, which are associated with resistance to endocrine therapies.[2][3][5]
Troubleshooting Guides
Issue 1: No or minimal ERα degradation observed after treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 1000 nM) to determine the optimal concentration for your cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration. |
| Cell Line Insensitivity | Confirm that your cell line expresses ERα and the necessary components of the ubiquitin-proteasome system. Some cell lines may be inherently less sensitive. |
| Compound Instability | Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment. |
| Proteasome Inhibition | Concurrently treating with a proteasome inhibitor can prevent ERα degradation.[8][9] Ensure no such inhibitors are present in your experimental setup unless it is for a specific control. |
Issue 2: High background or non-specific bands in Western blot.
| Possible Cause | Suggested Solution |
| Antibody Issues | Use a well-validated primary antibody specific for ERα. Optimize the primary and secondary antibody concentrations. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[10] |
| Inadequate Washing | Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.[11] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variable Cell Conditions | Ensure consistent cell passage number, confluency, and overall health for all experiments. |
| Inaccurate Compound Dilution | Prepare fresh serial dilutions of this compound for each experiment to ensure accurate concentrations. |
| Loading Inconsistencies | Use a reliable loading control (e.g., β-actin, GAPDH) and perform a protein quantification assay (e.g., BCA assay) to ensure equal protein loading in each lane of the Western blot.[11] |
Quantitative Data Summary
Table 1: In Vitro Degradation of ERα by Vepdegestrant in Various Breast Cancer Cell Lines
| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) |
| MCF7 | ~0.9 | 95 | 72 |
| T47D | ~1.1 (IC50 for luciferase reporter) | Not Reported | 24 |
| BT474 | Not Reported | >90 | 72 |
| CAMA-1 | Not Reported | >90 | 72 |
| ZR-75-1 | Not Reported | >90 | 72 |
| (Data adapted from various preclinical studies)[5] |
Table 2: In Vivo ERα Degradation and Tumor Growth Inhibition (TGI) by Vepdegestrant
| Model | Dose (mg/kg, daily) | ER Degradation (%) | TGI (%) |
| MCF7 Xenograft | 3, 10, 30 | >90 | Significant Regressions |
| MCF7 CDX | 10 or 30 | 94-97 | 98-120 |
| ST941/HI (PDX) | Not Reported | Not Reported | 102 |
| (Data adapted from various preclinical studies)[2][3][7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERα Degradation
This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with this compound.
Materials:
-
ERα-positive cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody for loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease inhibitors to each well and incubate on ice for 30 minutes.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[11]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.[12]
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.[11]
-
Wash the membrane three times with TBST.[11]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.[11]
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[11]
-
-
Analysis:
-
Strip the membrane and re-probe with an anti-loading control antibody (e.g., β-actin).
-
Quantify band intensities using densitometry software. Normalize ERα band intensity to the loading control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of ERα degradation by this compound on cell viability.
Materials:
-
ERα-positive cell line
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[13][14]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Mix gently and record the absorbance at 570 nm using a multi-well spectrophotometer.[13]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Receptor | Arvinas [arvinas.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting inconsistent (Rac)-Vepdegestrant experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental inconsistencies with (Rac)-Vepdegestrant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic mixture of Vepdegestrant (also known as ARV-471), an orally active PROTAC (PROteolysis TArgeting Chimera) estrogen receptor degrader.[1][2] It is a hetero-bifunctional molecule designed to target and degrade the estrogen receptor alpha (ERα).[3] The molecule consists of a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination and subsequent degradation of the ERα protein by the proteasome.[3][4] This mechanism of action makes it a promising therapeutic for ER-positive breast cancers.[1]
Q2: What is the difference between Vepdegestrant and this compound?
Vepdegestrant is a specific stereoisomer, while this compound is a mixture of isomers.[2] In many experimental contexts, the specific, more active isomer is used, but racemic mixtures are sometimes used in initial research phases. It is crucial to be aware of which form is being used as it can impact potency and experimental outcomes.
Q3: In which cell lines has Vepdegestrant been shown to be effective?
Vepdegestrant has been shown to robustly degrade ERα in ER-positive breast cancer cell lines, including MCF-7, T47D, BT474, CAMA-1, and ZR-75-1.[3][5] It is also effective against cell lines with clinically relevant ESR1 mutations (Y537S and D538G).[6]
Q4: What are the known off-target effects of Vepdegestrant?
Preclinical studies suggest that Vepdegestrant is highly selective for ERα. Unlike some other immunomodulatory drugs that also recruit the CRBN E3 ligase, Vepdegestrant does not cause the degradation of neosubstrates like IKZF1, IKZF3, GSPT1, and CK1α at concentrations up to 1 µM.[5] There is evidence of partial degradation of SALL4 in some neuroblastoma cell lines, suggesting some tissue-dependent off-target activity.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No ERα Degradation
Q: My Western blot results show little to no degradation of ERα after treatment with this compound. What could be the cause?
A: Several factors could contribute to a lack of ERα degradation. Consider the following troubleshooting steps:
-
Cell Line Health and Confluency: Ensure your cells are healthy, within a consistent passage number, and seeded at a standardized density. Over-confluent or unhealthy cells can have altered protein expression and ubiquitin-proteasome system activity.
-
Compound Integrity and Solubility: this compound has low aqueous solubility.[6] Ensure it is properly dissolved in a suitable solvent like DMSO and then diluted in your cell culture medium.[3] It is also advisable to check the stability of the compound in your specific media over the course of the experiment.[7]
-
Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental conditions. Degradation is often observed within a few hours, but optimal degradation may require longer incubation.
-
Ternary Complex Formation: The formation of a stable ternary complex (ERα - Vepdegestrant - E3 ligase) is essential for degradation.[5] If this complex is not forming efficiently, degradation will be impaired. This can be due to the specific E3 ligase not being expressed at sufficient levels in your cell line.
-
Proteasome Activity: Confirm that the proteasome is active in your cells. As a control, you can co-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) and Vepdegestrant. This should rescue ERα from degradation.[5]
Issue 2: The "Hook Effect" - Reduced Degradation at High Concentrations
Q: I observe less ERα degradation at higher concentrations of this compound compared to mid-range concentrations. Why is this happening?
A: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[8][9]
-
Mechanism: At very high concentrations, this compound can form binary complexes with either ERα or the E3 ligase, which are non-productive for degradation.[8] This reduces the formation of the essential ternary complex, leading to decreased degradation.
-
Solution: Always perform a wide dose-response curve to identify the optimal concentration range for degradation. This will typically result in a bell-shaped curve.[10] The "sweet spot" for maximal degradation is often in the low nanomolar to low micromolar range.[3]
Issue 3: High Variability in Experimental Replicates
Q: I am seeing significant variability between my experimental replicates. How can I improve consistency?
A: High variability can stem from several sources in cell-based assays.
-
Inconsistent Cell Seeding: Ensure a uniform number of cells are seeded in each well or plate.
-
Edge Effects in Multi-well Plates: The outer wells of multi-well plates are prone to evaporation and temperature fluctuations, which can affect cell growth and drug response. Avoid using these wells for critical measurements.
-
Pipetting Errors: Use calibrated pipettes and ensure thorough mixing of the compound in the media before adding it to the cells.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum percentage, and incubation parameters (temperature, CO2).
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| DC50 (ERα Degradation) | MCF-7 | ~0.9 nM | [6] |
| ER-positive breast cancer cell lines | ~1-2 nM | [3][4] | |
| GI50 (Growth Inhibition) | MCF-7 (wild-type ER) | 3.3 nM | [5][6] |
| T47D (wild-type ER) | 4.5 nM | [5][6] | |
| T47D (ERY537S mutant) | 8 nM | [5][6] | |
| T47D (ERD538G mutant) | 5.7 nM | [5][6] | |
| IC50 (ER Antagonism) | MCF-7 | 3.06 nM | [5] |
Experimental Protocols
Protocol 1: Western Blotting for ERα Degradation
This protocol outlines the steps to assess the degradation of ERα in a breast cancer cell line (e.g., MCF-7) following treatment with this compound.
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations (e.g., a dose-response from 0.1 nM to 1000 nM). Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation for Electrophoresis:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to measure the effect of this compound on the viability of a breast cancer cell line (e.g., MCF-7).
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to attach overnight.
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete growth medium at 2x the final desired concentrations.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and wells with medium only (background control).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the dose-response curve and calculate the GI50 value (the concentration that causes 50% growth inhibition).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing this compound activity.
Caption: A decision tree for troubleshooting common issues.
References
- 1. insights.omicsx.com [insights.omicsx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hook effect - Wikipedia [en.wikipedia.org]
- 9. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 10. myadlm.org [myadlm.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Overcoming (Rac)-ARV-471 Resistance in Breast Cancer Research
Welcome to the technical support center for researchers investigating (Rac)-ARV-471 (Vepdegestrant) in breast cancer models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for (Rac)-ARV-471?
A1: (Rac)-ARV-471, also known as Vepdegestrant, is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC).[1][2] It is a bifunctional molecule designed to induce the degradation of the estrogen receptor (ERα).[2][3] One end of ARV-471 binds to the ERα protein, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] This proximity leads to the ubiquitination of ERα, marking it for degradation by the cell's proteasome.[3][4] This targeted protein degradation is a distinct mechanism from selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs) like fulvestrant (B1683766).[5][6]
Q2: My breast cancer cell line is showing reduced sensitivity to ARV-471 over time. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to ARV-471 is a multi-faceted issue observed in preclinical models. The primary mechanisms can be categorized as follows:
-
Bypass Pathway Activation: Cancer cells can compensate for the loss of ERα signaling by upregulating parallel growth factor receptor pathways.[7] Common examples include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.[7][8] Specifically, upregulation of the HER family (EGFR, HER2, HER3) and increased NRAS expression have been identified in ARV-471 resistant cell lines.[9]
-
ER-Independent Growth: Prolonged treatment with ARV-471 can lead to a state where the cancer cells are no longer dependent on ER signaling for their growth and survival.[8] This is often accompanied by a decrease in ERα expression.[8]
-
Alterations in the Ubiquitin-Proteasome System (UPS): Since PROTACs rely on the cell's machinery for protein degradation, alterations in UPS components could theoretically lead to resistance.[7] This could include mutations or downregulation of the CRBN E3 ligase, which is recruited by ARV-471.[8] However, one study found that CRBN knockout did not confer resistance to ARV-471, suggesting the molecule may have additional ER antagonist activity independent of its degradation function.[9] In contrast, studies with other PROTACs have shown that genomic alterations in E3 ligase components can be a mechanism of resistance.[10]
-
On-Target Alterations: While ARV-471 has shown efficacy against breast cancer cells with common ESR1 mutations, it is theoretically possible for novel mutations to arise that could interfere with ARV-471 binding.[7] However, a study on acquired resistance to ARV-471 did not detect ESR1 mutations in the resistant cell lines.[9]
Q3: Is resistance to ARV-471 associated with specific ESR1 mutations?
A3: Not necessarily. While ESR1 mutations are a known mechanism of resistance to endocrine therapies, ARV-471 has demonstrated efficacy in preclinical models and clinical trials in tumors harboring these mutations.[11][12][13] In fact, one preclinical study that generated ARV-471-resistant cell lines did not find any new ESR1 mutations, suggesting that resistance can emerge through mechanisms independent of the ERα protein itself.[9] The Phase 3 VERITAC-2 trial showed a significant improvement in progression-free survival with vepdegestrant compared to fulvestrant in patients with ESR1-mutant tumors.[14]
Q4: Can combination therapy overcome ARV-471 resistance?
A4: Yes, combination therapy is a promising strategy. Based on the known resistance mechanisms, combining ARV-471 with inhibitors of the upregulated bypass pathways is a rational approach. Preclinical studies have shown that ARV-471 combines well with:
-
CDK4/6 inhibitors (e.g., palbociclib, abemaciclib, ribociclib)[4][11][15]
-
PI3K/mTOR pathway inhibitors (e.g., everolimus, alpelisib, inavolisib)[4][11][16]
In cases where resistance is driven by HER pathway upregulation, inhibitors targeting EGFR or pan-HER have shown effectiveness in ARV-471-resistant cells.[9]
Troubleshooting Guides
Problem 1: Decreased ERα Degradation Efficiency
Your western blots show a diminished reduction in ERα levels after ARV-471 treatment in your long-term culture compared to the parental cell line.
| Possible Cause | Suggested Solution |
| Alterations in the Ubiquitin-Proteasome System (UPS) | 1. Assess CRBN expression: Perform western blotting or qPCR to compare CRBN levels between your parental and resistant cell lines. A significant decrease in the resistant line could explain the reduced degradation. 2. Proteasome Activity Assay: Use a commercial kit to measure and compare the proteasome activity in both cell lines. Reduced activity could impair the degradation of ubiquitinated ERα. |
| Cellular Drug Efflux | 1. Use of Efflux Pump Inhibitors: Co-treat your resistant cells with ARV-471 and known inhibitors of ABC transporters (e.g., verapamil (B1683045) for P-glycoprotein) to see if ERα degradation is restored. |
| Compound Degradation | 1. Fresh Compound Preparation: Ensure you are using a freshly prepared stock of ARV-471 for each experiment. 2. Proper Storage: Confirm that the compound is stored according to the manufacturer's recommendations to maintain its stability. |
Problem 2: Cell Viability Unaffected by ARV-471 Despite ERα Degradation
You've confirmed that ARV-471 is still effectively degrading ERα, but the resistant cells continue to proliferate.
| Possible Cause | Suggested Solution |
| Activation of Bypass Signaling Pathways | 1. Phospho-protein Array/Western Blotting: Screen for the activation of key survival pathways. Focus on phosphorylated (active) forms of AKT, mTOR, ERK, and HER family receptors (EGFR, HER2, HER3). A significant increase in phosphorylation in the resistant line indicates pathway activation.[7][8] 2. Combination Treatment: Treat the resistant cells with ARV-471 in combination with inhibitors of the identified activated pathway (e.g., a PI3K inhibitor if p-AKT is high) and assess for synergistic effects on cell viability.[4][11] |
| Transition to ER-Independent Growth | 1. Hormone Deprivation Experiment: Culture both parental and resistant cells in charcoal-stripped serum to remove estrogens. If the resistant cells continue to proliferate at a higher rate than the parental cells, it suggests a shift to hormone-independent growth. 2. Gene Expression Analysis: Perform RNA sequencing to identify upregulated genes and pathways in the resistant cells that are associated with cell cycle progression and proliferation independent of ER signaling.[8] |
Data Summary Tables
Table 1: Preclinical Efficacy of ARV-471 Monotherapy
| Model | ER Status | ARV-471 Effect | Comparison |
| MCF7 Orthotopic Xenograft | WT | 87%-123% Tumor Growth Inhibition (TGI) | Fulvestrant: 31%-80% TGI[4][11] |
| ST941/HI PDX | Y537S Mutant | Tumor Regression | - |
| ST941/HI/PBR PDX | Y537S Mutant, Palbociclib-Resistant | 102% TGI | - |
Table 2: Clinical Benefit Rate (CBR) of ARV-471 in Heavily Pretreated ER+/HER2- Breast Cancer Patients
| Trial Phase | Patient Population | ARV-471 Dose | CBR (95% CI) |
| Phase 1/2 (VERITAC) | CDK4/6 inhibitor-pretreated (n=47) | Various | 40% (26%-56%)[12][13] |
| Phase 2 Expansion (VERITAC) | All patients (n=71) | 200 mg or 500 mg daily | 38.0% (26.8%-50.3%)[13] |
| Phase 2 Expansion (VERITAC) | ESR1 mutant (n=41) | 200 mg or 500 mg daily | 51.2% (35.1%-67.1%)[13] |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation and Bypass Pathway Activation
-
Cell Lysis:
-
Plate parental and ARV-471-resistant cells and treat with the desired concentrations of ARV-471 (and/or inhibitors) for the specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-ERα, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-EGFR, anti-EGFR, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: ESR1 Gene Sequencing
-
Genomic DNA Extraction:
-
Extract genomic DNA from both parental and ARV-471-resistant cell lines using a commercial DNA extraction kit.
-
-
PCR Amplification:
-
Amplify the ligand-binding domain (LBD) of the ESR1 gene using specific primers.
-
-
PCR Product Purification:
-
Purify the PCR product to remove primers and dNTPs using a PCR purification kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant cells to the parental cells and a reference human genome sequence to identify any mutations.
-
Visualizations
Caption: Mechanism of action of (Rac)-ARV-471 in inducing ERα degradation.
Caption: Upregulation of bypass signaling pathways in ARV-471 resistance.
Caption: Experimental workflow for troubleshooting ARV-471 resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 3. Vepdegestrant (ARV-471)* | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. onclive.com [onclive.com]
- 14. Arvinas and Pfizer Announce Positive Topline Results from Phase 3 VERITAC-2 Clinical Trial | Pfizer [pfizer.com]
- 15. ascopubs.org [ascopubs.org]
- 16. CareAcross [careacross.com]
Technical Support Center: (Rac)-Vepdegestrant In Vivo Toxicity Minimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of (Rac)-Vepdegestrant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic mixture of Vepdegestrant (also known as ARV-471), an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to degrade the Estrogen Receptor (ERα).[][2] It is a heterobifunctional molecule that simultaneously binds to ERα and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.[][3][4] This degradation of the ER protein inhibits ER-mediated signaling, which is a key driver in ER-positive breast cancers.[2][4]
Q2: What are the known in vivo toxicities of Vepdegestrant (ARV-471) from clinical trials?
Vepdegestrant has been generally well-tolerated in clinical trials for ER+/HER2- breast cancer.[5][6][7] The most common treatment-related adverse events (TRAEs) are mild to moderate (Grade 1 or 2) and include:
Grade 3 TRAEs are infrequent, and Grade 4 or higher events have not been observed.[5][8] Dose-limiting toxicities were not reached in Phase 1/2 studies.[6][8][9]
Q3: Are there specific toxicity concerns related to this compound being a racemic mixture?
While clinical data primarily exists for the R-isomer (Vepdegestrant), the presence of the S-isomer in the racemic mixture could potentially lead to different off-target effects or metabolic profiles. It is crucial for researchers to consider that the toxicity profile of the racemate may not be identical to the pure isomer. In preclinical studies, it is advisable to characterize the pharmacokinetics and toxicity of the specific formulation being used.
Q4: What are general strategies to mitigate PROTAC-related in vivo toxicity?
Several strategies can be employed to minimize the in vivo toxicity of PROTACs like this compound:
-
Dose Optimization: Conduct dose-escalation studies to identify the minimum effective dose that achieves target degradation without significant toxicity.[5] Be mindful of the "hook effect," where excessively high concentrations can reduce efficacy.[10]
-
Formulation Improvement: Optimizing the drug formulation can enhance solubility, stability, and bioavailability, potentially reducing the required dose and associated toxicities.[11]
-
Control Groups: Always include appropriate control groups in your experiments, such as a vehicle-only group, to differentiate compound-related toxicity from formulation-related effects.[5]
-
Monitoring: Regularly monitor animal body weight, clinical signs, and relevant biomarkers to detect early signs of toxicity.[12]
-
Understanding Off-Target Effects: Characterize the selectivity of the PROTAC. Off-target degradation of other proteins can lead to unexpected toxicities.[13][14]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Significant Weight Loss
Possible Causes:
-
On-Target Toxicity: The degradation of ERα in non-tumor tissues may be causing adverse effects.
-
Off-Target Toxicity: The compound may be degrading other essential proteins.
-
Formulation/Vehicle Toxicity: The vehicle used to dissolve and administer the compound may be causing toxicity.
-
Cytokine Release Syndrome (CRS): While less common with non-immunomodulatory PROTACs, it remains a theoretical possibility.
Troubleshooting Steps:
-
Verify On-Target Effect:
-
Action: Analyze ERα levels in affected non-tumor tissues (e.g., uterus, bone marrow) to confirm on-target degradation.
-
Rationale: To determine if the toxicity is linked to the intended mechanism of action.
-
-
Investigate Off-Target Effects:
-
Action: Perform proteomics studies on tissues from treated animals to identify unintended protein degradation.
-
Rationale: To uncover potential off-target liabilities that could explain the observed toxicity.
-
-
Evaluate Formulation Toxicity:
-
Action: Run a vehicle-only control group under the exact same conditions.
-
Rationale: To isolate the effects of the formulation from the effects of this compound.
-
-
Assess for Cytokine Release:
-
Action: Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in plasma samples from treated animals.
-
Rationale: To rule out or confirm an inflammatory response as a contributor to toxicity.
-
Issue 2: Lack of Efficacy at Doses Exhibiting Toxicity
Possible Causes:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability or be rapidly cleared, leading to insufficient tumor exposure at tolerable doses.
-
Suboptimal Pharmacodynamics (PD): Inefficient target degradation in the tumor tissue.
-
"Hook Effect": High concentrations of the PROTAC may inhibit the formation of the productive ternary complex (ER-PROTAC-E3 ligase).
Troubleshooting Steps:
-
Characterize Pharmacokinetics:
-
Action: Perform a PK study to determine the concentration of this compound in plasma and tumor tissue over time.
-
Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) properties and ensure adequate tumor exposure.
-
-
Confirm Target Engagement in Tumor:
-
Action: Measure ERα levels in tumor tissue at various time points after dosing.
-
Rationale: To verify that the compound is reaching the tumor and degrading the target protein effectively.
-
-
Evaluate for the "Hook Effect":
-
Action: Conduct a dose-response study with a wide range of doses, including lower concentrations.
-
Rationale: To determine if higher doses are less effective due to the formation of binary complexes instead of the ternary complex required for degradation.
-
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) for Vepdegestrant (ARV-471) in Clinical Trials
| Adverse Event | Grade 1/2 Frequency (%) | Grade 3 Frequency (%) |
| Fatigue | 26.5 | 0 |
| Nausea | 24.1 | 1.2 |
| Arthralgia | 14.5 | 0 |
| Constipation | 13.3 | 0 |
| Hot Flush | 13.3 | 0 |
| Headache | 9.6 | 1.2 |
| Data from a phase 1/2 study of Vepdegestrant (ARV-471).[5] |
Table 2: Preclinical Toxicology Summary for Vepdegestrant (ARV-471)
| Species | Study Duration | Administration Route | Key Findings | NOAEL (No-Observed-Adverse-Effect-Level) |
| Rat | 7 and 28 days | Oral (QD) | Well-tolerated | Not explicitly stated in public documents |
| Dog | 7 and 28 days | Oral (QD) | Well-tolerated | Not explicitly stated in public documents |
| Information based on preclinical toxicology studies mentioned in clinical trial protocols.[4] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment
-
Animal Model: Select an appropriate rodent model (e.g., female immunodeficient mice bearing ER+ breast cancer xenografts).
-
Compound Formulation: Prepare this compound in a well-tolerated vehicle. Conduct preliminary solubility and vehicle tolerability studies.
-
Dosing:
-
Administer the compound and a vehicle control via the intended route (e.g., oral gavage).
-
Include at least three dose levels (low, medium, high) based on preliminary efficacy studies.
-
Dose animals daily for a predetermined period (e.g., 28 days).
-
-
Monitoring:
-
Record body weight and clinical observations (e.g., changes in posture, activity, fur) daily.
-
Measure tumor volume 2-3 times per week.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Harvest major organs (liver, kidney, spleen, heart, lungs) and tumors. Weigh the organs.
-
Fix a portion of each organ and the tumor in 10% neutral buffered formalin for histopathological analysis.
-
Flash-freeze a portion of each organ and the tumor for biomarker analysis (e.g., Western blot for ERα degradation).
-
Protocol 2: Hematological Toxicity Analysis
-
Blood Collection: Collect blood (e.g., via cardiac puncture) into EDTA-coated tubes.
-
Complete Blood Count (CBC):
-
Use an automated hematology analyzer to measure parameters such as:
-
Red blood cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
White blood cell (WBC) count and differential
-
Platelet (PLT) count
-
-
-
Data Analysis: Compare the results from the treated groups to the vehicle control group. Statistically significant changes may indicate hematological toxicity.
Protocol 3: Histopathological Analysis of Organ Toxicity
-
Tissue Processing:
-
After fixation, process the organ samples through graded alcohols and xylene.
-
Embed the tissues in paraffin (B1166041).
-
-
Sectioning and Staining:
-
Cut thin sections (e.g., 4-5 µm) from the paraffin blocks.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
-
A board-certified veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, necrosis, or other abnormalities.
-
Score the lesions for severity and incidence.
-
-
Data Interpretation: Correlate any observed histopathological changes with the dose levels of this compound.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo toxicity assessment.
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
References
- 2. toxys.com [toxys.com]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. [PDF] PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Histological and toxicological evaluation, in rat, of a P-glycoprotein inducer and activator: 1-(propan-2-ylamino)-4-propoxy-9H-thioxanthen-9-one (TX5) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
- 14. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Oral Bioavailability of (Rac)-Vepdegestrant
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the oral bioavailability of (Rac)-Vepdegestrant (ARV-471). This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to degrade the estrogen receptor (ER).[1][2][3] It is a heterobifunctional molecule that simultaneously binds to the ER and an E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination and subsequent degradation of the ER by the proteasome, thereby inhibiting ER signaling pathways that drive the growth of ER-positive breast cancers.[1][5][6]
Q2: What are the main challenges affecting the oral bioavailability of this compound?
A2: The primary challenges stem from its physicochemical properties. As a PROTAC, this compound is a large molecule with a high molecular weight and significant lipophilicity, placing it "beyond the Rule of Five".[7][8][9][10][11] These characteristics contribute to low aqueous solubility and potentially poor membrane permeability, which are common hurdles for the oral absorption of PROTACs.[7][8][12]
Q3: What is the reported oral bioavailability of this compound in preclinical models?
A3: Pharmacokinetic studies in rodents have shown low-to-moderate oral bioavailability for Vepdegestrant. Specifically, the oral bioavailability was reported to be 17.91% in mice and 24.12% in rats.
Q4: How does pH affect the stability of this compound?
A4: Vepdegestrant's stability is pH-dependent. It is relatively stable at a low pH of 2 but shows significant instability in buffer solutions with pH ranging from 4 to 10. This instability is thought to be due to adsorption to the container surface.
Q5: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A5: Several strategies can be explored, primarily focusing on enhancing its solubility and dissolution rate. These include:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the amorphous form of the drug in a polymer matrix. Suitable polymers for PROTACs like Vepdegestrant could include HPMCAS (hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate) and Eudragit® grades.[1][13][14][15] ASDs can generate and maintain a supersaturated state of the drug in the gastrointestinal tract, which can enhance absorption.[16][17][18]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are a promising option.[19][20][21][22] These formulations consist of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids, keeping the drug in a solubilized state.[11][18][19]
-
Particle Size Reduction: Nanonization can increase the surface area of the drug, leading to a faster dissolution rate.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
| Potential Cause | Troubleshooting Strategy | Experimental Verification |
| Low aqueous solubility leading to poor apical concentration. | Prepare the dosing solution in a buffer containing a low percentage of a solubilizing agent (e.g., 0.5% BSA or specific surfactants). Ensure the final concentration of the solubilizing agent does not compromise the integrity of the Caco-2 monolayer. | Measure the transepithelial electrical resistance (TEER) before and after the experiment to confirm monolayer integrity. Analyze the apical concentration at the end of the study to check for precipitation. |
| High non-specific binding to assay plates and cell monolayer. | Use low-binding plates. Include a protein like bovine serum albumin (BSA) in the basolateral (receiver) chamber to act as a sink and reduce binding.[23] | Perform a mass balance study by quantifying the compound in the apical and basolateral chambers, as well as in the cell lysate and on the plate surface. |
| Active efflux by transporters (e.g., P-glycoprotein). | Conduct a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[7] | Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if the A-B permeability increases. |
| Metabolism by Caco-2 cells. | Analyze samples from both apical and basolateral chambers for the presence of metabolites using LC-MS/MS. | Incubate this compound with Caco-2 cell homogenates to directly assess its metabolic stability. |
Issue 2: High Variability in In Vivo Oral Pharmacokinetic Studies
| Potential Cause | Troubleshooting Strategy | Experimental Verification |
| Poor and variable dissolution from the dosing vehicle. | Utilize a formulation that enhances solubility and dissolution, such as a solution, a self-emulsifying drug delivery system (SEDDS), or an amorphous solid dispersion (ASD) suspended in a suitable vehicle. | Perform in vitro dissolution testing of the formulation in biorelevant media (e.g., FaSSIF, FeSSIF) to assess its dissolution profile. |
| Food effect. | Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on absorption.[10] Clinical trials for some PROTACs have specified administration with food.[10] | Compare the pharmacokinetic parameters (Cmax, Tmax, AUC) between the fasted and fed groups. |
| First-pass metabolism (intestinal and/or hepatic). | Administer this compound intravenously to determine its clearance and volume of distribution, which are necessary to calculate absolute oral bioavailability. | Measure the levels of metabolites in plasma and feces after oral and IV administration. |
| Enterohepatic recirculation. | Collect bile from bile duct-cannulated animals after administration of this compound to directly measure the amount of drug and its metabolites excreted in the bile. | Analyze the plasma concentration-time profile for a second peak, which can be indicative of enterohepatic recirculation. |
Quantitative Data Summary
Table 1: Preclinical Oral Pharmacokinetic Parameters of this compound
| Species | Oral Bioavailability (%) |
| Mouse | 17.91 |
| Rat | 24.12 |
Table 2: Stability of this compound in Buffer Solutions
| pH | Remaining (%) after 2 hours |
| 2 | 82.6 |
| 4 | ~12.8 |
| 6 | ~2.25 |
| 7.4 | ~5.0 |
| 8 | ~3.0 |
| 10 | ~4.5 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) regularly. A TEER value >200 Ω·cm² is generally considered acceptable.
-
-
Assay Procedure:
-
Prepare a dosing solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). Due to its low solubility, consider using a buffer containing 0.5% BSA.
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).
-
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rodents
-
Animal Model:
-
Use male or female Sprague-Dawley rats or CD-1 mice.
-
Acclimate the animals for at least one week before the study.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing and Sample Collection:
-
Prepare the dosing formulation of this compound. For a simple suspension, a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in water can be used. For an amorphous solid dispersion, it can be suspended in a similar vehicle.
-
Administer the formulation orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 100-200 µL) via a suitable route (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis and Pharmacokinetic Calculations:
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).
-
To determine absolute oral bioavailability, a separate group of animals should receive an intravenous (IV) dose of this compound. The oral bioavailability (F%) is calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for improving oral bioavailability.
Caption: Estrogen signaling and Vepdegestrant's point of intervention.
References
- 1. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. marinbio.com [marinbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. enamine.net [enamine.net]
Technical Support Center: Validating E3 Ligase Engagement of (Rac)-ARV-471
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the E3 ligase engagement of (Rac)-ARV-471.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-ARV-471 and what is its mechanism of action?
(Rac)-ARV-471, also known as Vepdegestrant, is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC).[1][2][3] It is a heterobifunctional molecule designed to target the Estrogen Receptor (ER) for degradation.[1][4] Its mechanism of action involves simultaneously binding to the ER and the Cereblon (CRBN) E3 ubiquitin ligase.[5] This proximity induces the formation of a ternary complex (ER:ARV-471:CRBN), leading to the ubiquitination of ER and its subsequent degradation by the proteasome.[2][5][6]
Q2: Which E3 ligase does ARV-471 recruit?
ARV-471 recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5] It contains a ligand moiety based on lenalidomide (B1683929) that binds to CRBN.[7]
Q3: What are the key parameters to measure when validating ARV-471's activity?
The key parameters to measure are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[5][8] The DC50 represents the concentration of ARV-471 required to degrade 50% of the target protein (ER), while Dmax indicates the maximum percentage of ER degradation achievable.[5][9]
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed in PROTAC experiments where at very high concentrations, the degradation of the target protein decreases.[10][11] This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, rather than the required ternary complex.[10][11] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[10][11]
Troubleshooting Guide
Problem 1: No or poor degradation of Estrogen Receptor (ER) is observed.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | PROTACs like ARV-471 are large molecules and may have difficulty crossing the cell membrane.[10] Consider optimizing experimental conditions such as incubation time or using cell lines with higher permeability. |
| Low Expression of CRBN E3 Ligase | Confirm the expression levels of CRBN in your cell line using techniques like Western blot or qPCR.[11] If expression is low, consider using a different cell line with higher endogenous CRBN levels. |
| Inefficient Ternary Complex Formation | The formation of a stable ER:ARV-471:CRBN ternary complex is essential for degradation.[11] Use biophysical assays like TR-FRET, SPR, or ITC to confirm ternary complex formation.[10] |
| Suboptimal ARV-471 Concentration | Perform a broad dose-response curve to ensure you are not operating at concentrations that are too low to be effective or too high, leading to the "hook effect".[11] |
| Compound Instability | Assess the stability of ARV-471 in your cell culture medium over the course of the experiment. |
| Cell Health and Confluency | Ensure your cells are healthy and within a consistent passage number range. Cell confluency can affect protein expression and the efficiency of the ubiquitin-proteasome system.[10] |
Problem 2: High variability in degradation results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Standardize cell seeding density, passage number, and growth conditions to minimize variability.[10] |
| Inconsistent Dosing | Ensure accurate and consistent preparation and application of ARV-471 dilutions. |
| Variable Incubation Times | Use a precise timer for all incubation steps. |
| Issues with Western Blotting | Optimize your Western blotting protocol, including antibody concentrations and transfer efficiency. Always include loading controls. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| DC50 (ER degradation) | ~0.9 nM | MCF7 | [5][7][8] |
| DC50 (ER degradation) | ~2 nM | ER-positive breast cancer cell lines | [1][2][6] |
| Dmax (ER degradation) | >95% | MCF7 | [5][8] |
| IC50 (ER/ERE luciferase expression) | 3 nM | T47D-KBluc | [5][8] |
| GI50 (Cell growth inhibition) | 3.3 nM | MCF7 (wild-type ER) | [7][9] |
| GI50 (Cell growth inhibition) | 4.5 nM | T47D (wild-type ER) | [7][9] |
| GI50 (Cell growth inhibition) | 8 nM | T47D (ERY537S mutant) | [7][9] |
| GI50 (Cell growth inhibition) | 5.7 nM | T47D (ERD538G mutant) | [7][9] |
Experimental Protocols
1. Western Blot for ER Degradation
-
Cell Seeding: Plate cells (e.g., MCF7) in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of (Rac)-ARV-471 concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against ER and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the ER bands and normalize them to the loading control. Calculate the percentage of ER degradation relative to the vehicle control.
2. Ternary Complex Formation Assay (TR-FRET)
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to measure the proximity of the E3 ligase and the target protein induced by the PROTAC.
-
Reagents:
-
Labeled E3 ligase (e.g., CRBN labeled with a donor fluorophore like terbium).
-
Labeled target protein (e.g., ER labeled with an acceptor fluorophore like fluorescein).
-
(Rac)-ARV-471 at various concentrations.
-
-
Procedure:
-
In a microplate, add a constant concentration of the labeled E3 ligase and target protein to each well.[11]
-
Add different concentrations of (Rac)-ARV-471 to the wells, including a no-PROTAC control.[11]
-
Incubate the plate to allow for complex formation.[11]
-
Measure the FRET signal using a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.[11]
-
Plot the FRET signal as a function of (Rac)-ARV-471 concentration. An increase in the FRET signal indicates the formation of the ternary complex.[11]
-
Visualizations
Caption: Mechanism of action of (Rac)-ARV-471.
Caption: Troubleshooting workflow for poor ER degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: (Rac)-Vepdegestrant Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Rac)-Vepdegestrant (ARV-471) in preclinical xenograft models of ER-positive breast cancer.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound xenograft experiments, leading to variability in results.
| Issue | Potential Cause | Recommended Action |
| High variability in tumor growth within the same treatment group | Animal Health and Husbandry: Inconsistent health status, age, or weight of mice at the start of the study. | - Ensure all mice are of a similar age and weight range. - Acclimatize animals to the facility for at least one week before tumor cell implantation. - Monitor animal health daily and exclude any outliers that show signs of distress unrelated to tumor burden. |
| Tumor Cell Viability and Implantation Technique: Poor cell viability, inconsistent cell numbers, or variable injection technique. | - Use tumor cells with high viability (>95%) for implantation. - Ensure a homogenous single-cell suspension to avoid clumping. - Standardize the injection volume and location (subcutaneous or orthotopic). For orthotopic models, ensure consistent surgical procedure. | |
| Inconsistent Drug Formulation and Administration: Improper drug solubilization, precipitation, or inaccurate dosing. | - Prepare fresh Vepdegestrant formulations for each administration. - Ensure complete solubilization of the compound in the recommended vehicle. - Use precise dosing techniques (e.g., oral gavage) and ensure consistent administration timing. | |
| Suboptimal Tumor Growth Inhibition (TGI) or Lack of Efficacy | Insufficient Drug Exposure: Inadequate dosing, poor oral bioavailability, or rapid metabolism. | - Verify the dose calculations and administration accuracy. - Consider conducting a pilot pharmacokinetic (PK) study to determine the optimal dosing regimen for your specific xenograft model. - Ensure the formulation vehicle is appropriate for oral administration and enhances absorption. |
| Model-Specific Resistance: The chosen cell line or patient-derived xenograft (PDX) model may have intrinsic or acquired resistance to ER degradation. | - Confirm the ER-positive status of your xenograft model. - Consider using models with known sensitivity to ER-targeted therapies, such as MCF7. - If using a PDX model, be aware of the inherent heterogeneity that may lead to variable responses. | |
| Estrogen Supplementation: Inadequate or inconsistent estrogen levels in ovariectomized mice can affect the growth of ER-dependent tumors. | - For ER-dependent models like MCF7, ensure consistent and appropriate estrogen supplementation (e.g., estradiol (B170435) pellets). - Monitor for any adverse effects of estrogen supplementation, as this can impact animal health and study outcomes[1]. | |
| Unexpected Toxicity or Adverse Events | Off-Target Effects or Formulation Issues: The vehicle or the compound itself may be causing toxicity at the administered dose. | - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific mouse strain. - Include a vehicle-only control group to assess any toxicity related to the formulation. - Monitor for signs of toxicity such as weight loss, lethargy, or ruffled fur, and adjust the dose if necessary. |
| Inconsistent Estrogen Receptor (ER) Degradation | Timing of Tissue Collection: ER degradation is a dynamic process, and the timing of sample collection post-dosing is critical. | - Perform a time-course experiment to determine the point of maximal ER degradation after Vepdegestrant administration in your model. - Collect tumor samples at a consistent time point across all animals in the study. |
| Issues with Western Blot or Immunohistochemistry (IHC): Technical problems with protein extraction, antibody quality, or staining protocols. | - Optimize your protein extraction protocol to ensure efficient lysis of tumor tissue. - Validate the specificity and sensitivity of your ER antibody. - Include appropriate positive and negative controls in your Western blot or IHC experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a PROteolysis TArgeting Chimera (PROTAC) that selectively degrades the Estrogen Receptor (ER).[2][3][4] It is a heterobifunctional molecule that brings the ER in proximity to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the ER by the proteasome.[2][3][4] This disruption of ER signaling inhibits the growth of ER-dependent cancer cells.[5]
Q2: What are the recommended cell lines and xenograft models for Vepdegestrant studies?
A2: The MCF7 cell line, which is ER-positive, is a commonly used and well-characterized model for studying Vepdegestrant's efficacy.[5][6] Patient-derived xenograft (PDX) models with confirmed ER expression, such as the ST941/HI model which harbors an ER Y537S mutation, have also been shown to be sensitive to Vepdegestrant.[5] It's important to note that ER-positive tumors generally have a lower engraftment rate in mice compared to other subtypes.[7][8]
Q3: What is the recommended route of administration and dosage for Vepdegestrant in xenograft studies?
A3: Vepdegestrant is an orally bioavailable compound.[2][5] In preclinical studies, it has been administered daily by oral gavage.[6] Doses ranging from 3 to 30 mg/kg have been shown to be effective in inhibiting tumor growth in MCF7 xenografts.[6] A dose of 30 mg/kg has been reported to achieve complete tumor growth inhibition.[6] However, the optimal dose may vary depending on the specific xenograft model and study objectives.
Q4: Should I use a subcutaneous or orthotopic xenograft model for my Vepdegestrant study?
A4: The choice between a subcutaneous and orthotopic model depends on the research question.
-
Subcutaneous models are technically simpler, and tumor growth is easily monitored.[9][10] They are often used for initial efficacy and dose-ranging studies.
-
Orthotopic models , where tumor cells are implanted into the mammary fat pad, better recapitulate the tumor microenvironment and may be more predictive of clinical outcomes, including metastasis.[9][11][12] However, they are more technically demanding.[11]
Q5: What are some key considerations for working with a PROTAC like Vepdegestrant in vivo?
A5: PROTACs have unique properties that can influence in vivo studies. Their larger molecular weight and complex structure can affect their pharmacokinetic properties, such as cell permeability and oral bioavailability.[13][14][15] It is also important to consider the potential for the "hook effect," where very high concentrations of the PROTAC can lead to reduced efficacy due to the formation of binary complexes instead of the productive ternary complex required for degradation. While this is more commonly observed in vitro, it is a factor to be aware of in dose-response studies.
Experimental Protocols
MCF7 Orthotopic Xenograft Model
This protocol provides a general framework. Specific details may need to be optimized for your laboratory conditions.
-
Cell Culture: Culture MCF7 cells in appropriate media (e.g., EMEM with 10% FBS and insulin) to ~80% confluency.
-
Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Estrogen Supplementation: Implant a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously one day before tumor cell injection.
-
Tumor Cell Implantation:
-
Harvest and resuspend MCF7 cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells per 50 µL.
-
Anesthetize the mouse and inject 50 µL of the cell suspension into the fourth inguinal mammary fat pad.
-
-
Tumor Monitoring:
-
Monitor tumor growth by caliper measurements twice weekly.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Vepdegestrant Administration:
-
Randomize mice into treatment groups when tumors reach an average volume of 150-200 mm³.
-
Prepare Vepdegestrant in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral gavage.
-
Administer Vepdegestrant or vehicle daily at the desired dose.
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, collect tumors for downstream analysis (e.g., Western blot for ER degradation, immunohistochemistry).
-
Quantitative Data Summary
| Xenograft Model | Compound | Dose (mg/kg/day, oral) | Tumor Growth Inhibition (TGI) | ER Degradation | Reference |
| MCF7 Orthotopic | Vepdegestrant | 3 | 85% | ≥94% | [5] |
| MCF7 Orthotopic | Vepdegestrant | 10 | - | - | - |
| MCF7 Orthotopic | Vepdegestrant | 30 | 87% - 123% | - | [3][4][5] |
| MCF7 Orthotopic | Fulvestrant (B1683766) | - | 31% - 80% | 60% | [3][4][5] |
| ST941/HI PDX (ERY537S) | Vepdegestrant | - | 107% (regression) | 88% | [5] |
| ST941/HI PDX (ERY537S) | Fulvestrant | - | 62% | 63% | [5] |
Note: TGI values can exceed 100% in cases of tumor regression.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a this compound xenograft study.
Caption: Troubleshooting logic for addressing variability.
References
- 1. Webinar: Estrogen-Related Effects in Breast Cancer Xenograft Models | Taconic Biosciences [taconic.com]
- 2. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 3. researchgate.net [researchgate.net]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. elgenelim.com [elgenelim.com]
- 9. dovepress.com [dovepress.com]
- 10. Impact of Subcutaneous Versus Orthotopic Implantations on Patient-Derived Xenograft Transcriptomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xenograft.org [xenograft.org]
- 12. mdpi.com [mdpi.com]
- 13. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Head-to-Head Comparison of (Rac)-ARV-471 (Vepdegestrant) and Other Oral SERDs in ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is undergoing a significant transformation with the advent of novel oral selective estrogen receptor degraders (SERDs) and other next-generation estrogen receptor (ER) antagonists. These agents aim to overcome the limitations of older therapies, such as acquired resistance and poor bioavailability. This guide provides a detailed comparison of (Rac)-ARV-471 (vepdegestrant), a first-in-class oral PROteolysis TArgeting Chimera (PROTAC) ER degrader, with other leading oral SERDs: elacestrant (B1663853), camizestrant, giredestrant, and imlunestrant.
Mechanism of Action: A Divergence in Approach
While both traditional oral SERDs and ARV-471 aim to eliminate the ER protein, their mechanisms of action differ fundamentally. Oral SERDs directly bind to the ER, inducing a conformational change that marks the receptor for degradation by the cell's natural protein disposal machinery. In contrast, ARV-471, a PROTAC, acts as a molecular bridge, simultaneously binding to the ER and an E3 ubiquitin ligase, thereby bringing them into close proximity to trigger ubiquitination and subsequent proteasomal degradation of the ER.[1] This direct hijacking of the ubiquitin-proteasome system may lead to more efficient and complete ER degradation.[2][3]
Preclinical Performance: In Vitro and In Vivo Efficacy
Preclinical studies in various ER+ breast cancer cell lines and xenograft models have demonstrated the potent anti-tumor activity of these novel oral agents.
In Vitro Potency
The following table summarizes the reported half-maximal degradation concentrations (DC50) or half-maximal inhibitory concentrations (IC50) for the compared molecules in ER+ breast cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Cell Line | Assay Type | Potency (nM) | Reference |
| (Rac)-ARV-471 | MCF7 | ER Degradation (DC50) | ~1 | [4] |
| T47D | ER Degradation (DC50) | ~1 | [4] | |
| Elacestrant | MCF7 | Proliferation Inhibition (IC50) | Not specified | |
| Camizestrant | MCF7 | ER Degradation (DC50) | Not specified | |
| Giredestrant | Multiple | Antiproliferation | More potent than other SERDs | [1] |
| Imlunestrant | Multiple | Antiproliferation | Synergistic with abemaciclib | [5] |
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models have provided further evidence of the efficacy of these oral SERDs.
| Compound | Xenograft Model | Key Findings | Reference |
| (Rac)-ARV-471 | MCF7 | Superior tumor growth inhibition and ER degradation compared to fulvestrant (B1683766). | |
| ESR1 Y537S PDX | Completely inhibited tumor growth and significantly reduced mutant ER levels.[4] | [4] | |
| Elacestrant | ER+ PDX | Antitumor activity in multiple ER+ breast cancer patient-derived xenograft models. | [6] |
| Camizestrant | PDX models | Strong antitumor activity in fulvestrant-resistant ESR1wt and ESR1m PDX models.[7] | [7] |
| Giredestrant | ESR1Y537S mutant PDX | Induced tumor regressions as a single agent and in combination with a CDK4/6 inhibitor.[1] | [1] |
| Imlunestrant | ER+ intracranial tumor model | Prolonged survival compared with vehicle or alternative SERD therapies.[5] | [5] |
Clinical Efficacy and Safety
The clinical development of these oral SERDs has yielded promising results, with elacestrant being the first to receive FDA approval. The following tables summarize key efficacy and safety data from major clinical trials.
Efficacy in Clinical Trials
| Compound | Trial Name | Phase | Key Patient Population | Primary Endpoint | Results | Reference |
| (Rac)-ARV-471 | VERITAC-2 | III | ER+/HER2- advanced/metastatic breast cancer, post-CDK4/6i | PFS in ESR1-mutant population | Met primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in PFS vs. fulvestrant.[8] | [8] |
| Elacestrant | EMERALD | III | ER+/HER2- advanced/metastatic breast cancer, post-CDK4/6i | PFS | Statistically significant improvement in PFS vs. standard of care (SOC).[7][9] | [7][9] |
| Camizestrant | SERENA-2 | II | ER+/HER2- advanced breast cancer, post-endocrine therapy | PFS | Statistically significant and clinically meaningful improvement in PFS vs. fulvestrant at both 75mg and 150mg doses.[3] | [3] |
| Giredestrant | acelERA | II | ER+/HER2- previously treated advanced breast cancer | Investigator-assessed PFS | Did not reach statistical significance for the primary endpoint, but showed a trend toward favorable benefit in patients with ESR1-mutated tumors.[10] | [10] |
| Imlunestrant | EMBER-3 | III | ER+/HER2- advanced breast cancer, post-aromatase inhibitor | PFS | Statistically significant improvement in PFS vs. SOC in patients with ESR1 mutations.[11] | [11] |
Safety Profile from Clinical Trials
| Compound | Trial Name | Most Common Adverse Events (All Grades) | Grade ≥3 Adverse Events | Reference |
| (Rac)-ARV-471 | VERITAC-2 | Generally well-tolerated, consistent with previous studies.[8] | Not specified | [8] |
| Elacestrant | EMERALD | Nausea, fatigue, vomiting, decreased appetite, diarrhea.[9] | Nausea (2.5%), vomiting (0.8%), diarrhea (0%).[9] | [9] |
| Camizestrant | SERENA-2 | Photopsia, bradycardia (mostly asymptomatic/grade 1), asthenia, anemia, arthralgia.[12] | Rare | [12] |
| Giredestrant | acelERA | Balanced across arms, consistent with known endocrine therapy risks.[10] | Balanced across arms | [10] |
| Imlunestrant | EMBER-3 | Diarrhea, nausea, fatigue (monotherapy); Diarrhea, nausea, neutropenia (with abemaciclib).[1] | 17% (monotherapy), 49% (with abemaciclib) | [1][13] |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation and replication of experimental findings. Below are overviews of common experimental protocols used in the preclinical assessment of oral SERDs.
Estrogen Receptor Degradation Assay (Western Blot)
This assay quantifies the reduction in ER protein levels following treatment with a SERD.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gazettelabo.fr [gazettelabo.fr]
- 4. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 5. Camizestrant Improves Progression-Free Survival in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 6. EMERALD Trial Primary Endpoint & Efficacy | ORSERDU® (elacestrant) [orserduhcp.com]
- 7. ascopubs.org [ascopubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Positive EMERALD Trial Results for Elacestrant Presented at San Antonio Breast Cancer Symposium 2021 [menarini.com]
- 10. Giredestrant for Estrogen Receptor-Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. physiciansweekly.com [physiciansweekly.com]
- 12. vjoncology.com [vjoncology.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to (Rac)-Vepdegestrant Combination Therapy with CDK4/6 Inhibitors in ER+/HER2- Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-Vepdegestrant in combination with Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors for the treatment of Estrogen Receptor-Positive (ER+), Human Epidermal Growth Factor Receptor 2-Negative (HER2-) breast cancer. We will delve into its mechanism of action, present comparative preclinical and clinical data, and provide an overview of key experimental protocols. This document aims to be an objective resource for researchers and drug development professionals exploring novel therapeutic strategies in oncology.
Introduction to this compound: A Novel PROTAC ER Degrader
This compound (ARV-471) is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ER).[1] Unlike traditional endocrine therapies that modulate or block ER activity, Vepdegestrant harnesses the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate the ER protein entirely.[2] This unique mechanism of action offers a promising approach to overcome resistance to existing endocrine therapies, particularly in the context of ESR1 mutations.[2]
Mechanism of Action
Vepdegestrant is a heterobifunctional molecule composed of a ligand that binds to the ER and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[2] This leads to a profound and sustained reduction in ER levels within cancer cells.[1]
Signaling Pathway of Vepdegestrant and CDK4/6 Inhibition
Caption: Vepdegestrant induces ER degradation, while CDK4/6 inhibitors block cell cycle progression.
Preclinical Data: Vepdegestrant as Monotherapy and in Combination
Preclinical studies have demonstrated the potent and superior ER degradation capabilities of Vepdegestrant compared to fulvestrant (B1683766).[1] Vepdegestrant has shown robust anti-tumor activity as a single agent and synergistic effects when combined with CDK4/6 inhibitors in various ER+ breast cancer models.[3][4][5]
In Vitro Efficacy
| Cell Line | ER Status | Vepdegestrant DC50 (nM) | Vepdegestrant Dmax (%) | Fulvestrant DC50 (nM) | Fulvestrant Dmax (%) | Reference |
| MCF-7 | WT | ~1-2 | >90% | >100 | ~60-80% | [5] |
| T47D | WT | ~1-2 | >90% | >100 | ~60-80% | [5] |
| T47D-Y537S | Mutant | ~1-2 | >90% | >100 | ~60-80% | [4] |
| T47D-D538G | Mutant | ~1-2 | >90% | >100 | ~60-80% | [5] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
In Vivo Efficacy (Xenograft Models)
| Model | Treatment | Tumor Growth Inhibition (%) | ER Degradation (%) | Reference |
| MCF-7 | Vepdegestrant (10 mg/kg) | >100% (regression) | >90% | [4] |
| MCF-7 | Fulvestrant (10 mg/kg) | ~70% | ~60% | [4] |
| ST941/HI (PDX, Y537S) | Vepdegestrant (30 mg/kg) | >100% (regression) | >90% | [3] |
| ST941/HI (PDX, Y537S) | Fulvestrant (30 mg/kg) | ~50% | ~65% | [4] |
| MCF-7 | Vepdegestrant + Palbociclib | Synergistic Regression | Not Reported | [3] |
| MCF-7 | Vepdegestrant + Abemaciclib (B560072) | Synergistic Regression | Not Reported | [3] |
| MCF-7 | Vepdegestrant + Ribociclib | Synergistic Regression | Not Reported | [3] |
PDX: Patient-Derived Xenograft
Clinical Data: Combination Therapy with CDK4/6 Inhibitors
Clinical trials are evaluating Vepdegestrant in combination with various CDK4/6 inhibitors, demonstrating promising efficacy and a manageable safety profile in heavily pretreated patients with ER+/HER2- advanced breast cancer.
TACTIVE-U: A Phase 1b/2 Umbrella Study
The TACTIVE-U study is a multi-arm trial investigating Vepdegestrant in combination with different anticancer agents, including the CDK4/6 inhibitors abemaciclib and ribociclib.
| Efficacy Endpoint | All Patients (n=16) | ESR1-mutant | ESR1-wild-type |
| Clinical Benefit Rate (CBR) | 62.5% | - | - |
| Objective Response Rate (ORR) | 26.7% | - | - |
Patients were heavily pretreated, including prior CDK4/6 inhibitor therapy.
Safety Profile: The combination was generally well-tolerated, with a safety profile consistent with the known profiles of each agent. No new safety signals were identified. The most common treatment-emergent adverse events were diarrhea, nausea, and fatigue.[6]
VERITAC-2: A Phase 3 Study of Vepdegestrant vs. Fulvestrant
The VERITAC-2 trial is a pivotal Phase 3 study comparing Vepdegestrant to fulvestrant in patients with ER+/HER2- advanced breast cancer who have progressed on a prior CDK4/6 inhibitor-based therapy.[7]
| Efficacy Endpoint | Vepdegestrant | Fulvestrant | Hazard Ratio (95% CI) | P-value |
| ESR1-mutant Population | ||||
| Median PFS | 5.0 months | 2.1 months | 0.57 (0.42-0.77) | <0.001 |
| ORR | 18.6% | 4.0% | - | 0.001 |
| CBR | 42.1% | 20.2% | - | <0.001 |
| All-comer Population | ||||
| Median PFS | 3.7 months | 3.6 months | 0.83 (0.68-1.02) | 0.07 |
PFS: Progression-Free Survival; ORR: Objective Response Rate; CBR: Clinical Benefit Rate.[8]
Safety Profile: Vepdegestrant was well-tolerated, with a safety profile consistent with previous studies. Grade ≥3 treatment-emergent adverse events were reported in 23% of patients on Vepdegestrant compared to 18% on fulvestrant. Treatment discontinuation due to adverse events was low in both arms (3% vs. 1%).[8]
Comparison with Other Oral SERDs
Several other oral SERDs are in clinical development or have recently been approved. The following table provides a high-level comparison based on available Phase 2/3 data.
| Drug | Trial | Comparator | Median PFS (ESR1-mutant) | Median PFS (All-comers) | Reference |
| Vepdegestrant | VERITAC-2 | Fulvestrant | 5.0 months | 3.7 months | [8] |
| Elacestrant | EMERALD | Standard of Care | 3.8 months | 2.8 months | [9][10][11] |
| Giredestrant | acelERA | Physician's Choice | 5.3 months | 5.6 months | [12][13][14][15][16] |
| Camizestrant | SERENA-2 | Fulvestrant | 7.2-7.7 months (dose-dependent) | 7.2-7.7 months (dose-dependent) | [17][18][19][20][21] |
Note: Cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and prior therapies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are outlines of key experimental methodologies used in the preclinical and clinical evaluation of Vepdegestrant.
Preclinical Experimental Protocols
ER Degradation Assay (In-Cell Western) [5]
-
Cell Culture: ER+ breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of Vepdegestrant or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Immunostaining: Cells are incubated with a primary antibody against ERα and a loading control protein (e.g., β-actin), followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging and Quantification: The plate is scanned using an infrared imaging system, and the fluorescence intensity is quantified. ER levels are normalized to the loading control.
Experimental Workflow for ER Degradation Assay
Caption: Workflow for determining in-vitro ER degradation by Vepdegestrant.
Tumor Xenograft Model [4]
-
Cell Implantation: ER+ breast cancer cells (e.g., MCF-7) are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized to receive Vepdegestrant (orally), a comparator drug (e.g., fulvestrant), or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess ER degradation via Western blot or immunohistochemistry.
Clinical Trial Protocols
VERITAC-2 (NCT05654623) Study Design [7]
-
Phase: 3
-
Design: Randomized, open-label, multicenter
-
Population: Patients with ER+/HER2- advanced or metastatic breast cancer who have progressed after one or two lines of endocrine therapy, including a CDK4/6 inhibitor.
-
Intervention: this compound (oral, daily) vs. Fulvestrant (intramuscular, standard schedule).
-
Primary Endpoints: Progression-free survival (PFS) in the all-comer and ESR1-mutant populations.
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), clinical benefit rate (CBR), duration of response (DoR), safety, and patient-reported outcomes.
Clinical Trial Workflow for VERITAC-2
Caption: Simplified workflow of the VERITAC-2 clinical trial.
Conclusion
This compound, in combination with CDK4/6 inhibitors, represents a promising therapeutic strategy for patients with ER+/HER2- advanced breast cancer, particularly those who have developed resistance to prior endocrine therapies. Its unique mechanism of action as a PROTAC ER degrader leads to profound and sustained elimination of the ER protein, which translates to robust anti-tumor activity in preclinical models and encouraging efficacy in clinical trials. The VERITAC-2 study has demonstrated a significant PFS benefit for Vepdegestrant over fulvestrant in the ESR1-mutant population, a group with a high unmet medical need.
Further research is ongoing to fully elucidate the potential of Vepdegestrant in various clinical settings and in combination with other targeted agents. The data presented in this guide underscore the importance of continued investigation into novel therapeutic approaches to improve outcomes for patients with ER+ breast cancer.
References
- 1. pfizer.com [pfizer.com]
- 2. youtube.com [youtube.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EMERALD Trial: Elacestrant vs Standard Endocrine Monotherapy for Advanced Breast Cancer After CDK4/6 Inhibition - The ASCO Post [ascopost.com]
- 10. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. onclive.com [onclive.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Giredestrant for Estrogen Receptor-Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancerresearchuk.org [cancerresearchuk.org]
- 17. fondazionebonadonna.org [fondazionebonadonna.org]
- 18. Camizestrant Improves Progression-Free Survival in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 19. Camizestrant, a next-generation oral SERD, versus fulvestrant in post-menopausal women with oestrogen receptor-positive, HER2-negative advanced breast cancer (SERENA-2): a multi-dose, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cancernetwork.com [cancernetwork.com]
- 21. ASCO – American Society of Clinical Oncology [asco.org]
Unlocking Deeper Responses: The Synergistic Potential of (Rac)-Vepdegestrant with PI3K Inhibitors in ER+ Breast Cancer
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of (Rac)-Vepdegestrant, a novel PROTAC estrogen receptor (ER) degrader, in combination with PI3K inhibitors. Experimental data supporting the synergistic anti-tumor activity of this combination in ER-positive (ER+) breast cancer models is presented, offering insights into promising therapeutic strategies.
This compound (ARV-471) is an investigational proteolysis-targeting chimera (PROTAC) designed to selectively target and degrade the estrogen receptor, a key driver in the majority of breast cancers. Unlike traditional endocrine therapies that block ER signaling, Vepdegestrant eliminates the ER protein altogether. The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently dysregulated in ER+ breast cancer, contributing to tumor growth and therapeutic resistance. Preclinical evidence strongly suggests that the concurrent targeting of both the ER and PI3K pathways can lead to enhanced anti-tumor effects.[1]
This guide summarizes key findings from preclinical studies evaluating the combination of this compound with the PI3K inhibitors alpelisib (B612111) and inavolisib, providing a data-driven comparison of their synergistic efficacy.
Comparative Efficacy in Preclinical Models
In vivo studies utilizing the MCF7 orthotopic xenograft model, a widely used model for ER+ breast cancer, have demonstrated the potent synergistic effects of combining Vepdegestrant with PI3K inhibitors. The combination therapies led to robust tumor regressions, surpassing the efficacy of either agent alone.[1]
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) / Regression (%) | Experimental Model | Reference |
| Vepdegestrant | 3 mg/kg, oral, daily | 87% TGI | MCF7 Orthotopic Xenograft | [1] |
| Vepdegestrant | 10 mg/kg, oral, daily | 123% TGI (regression) | MCF7 Orthotopic Xenograft | [1] |
| Fulvestrant | 1 mg/mouse, subcutaneous, weekly | 31% - 80% TGI | MCF7 Orthotopic Xenograft | [1] |
| Alpelisib | 25 mg/kg, oral, daily | Moderate TGI | MCF7 Orthotopic Xenograft | [2] |
| Vepdegestrant + Alpelisib | 10 mg/kg + 25 mg/kg, oral, daily | Robust Tumor Regression | MCF7 Orthotopic Xenograft | [1][2] |
| Inavolisib | 10 mg/kg, oral, daily | Moderate TGI | MCF7 Orthotopic Xenograft | [2] |
| Vepdegestrant + Inavolisib | 10 mg/kg + 10 mg/kg, oral, daily | Robust Tumor Regression | MCF7 Orthotopic Xenograft | [1][2] |
| Vepdegestrant | 10 mg/kg, oral, daily | 102% TGI (regression) | ST941/HI (PDX Model) | [1] |
TGI percentages are as reported in the cited preclinical studies. "Robust Tumor Regression" indicates a synergistic effect leading to a decrease in tumor volume below the initial measurement.
Deciphering the Synergistic Mechanism
The enhanced efficacy of the combination therapy stems from the dual targeting of two interconnected and often co-activated oncogenic pathways in ER+ breast cancer.
References
(Rac)-ARV-471 (Vepdegestrant) Outperforms Fulvestrant in Preclinical Models of Fulvestrant-Resistant Breast Cancer
For Immediate Release
NEW HAVEN, Conn. – The novel oral PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, (Rac)-ARV-471 (vepdegestrant), demonstrates superior efficacy in promoting ER degradation and inhibiting tumor growth compared to the current standard-of-care, fulvestrant (B1683766), in preclinical models of ER-positive (ER+) breast cancer, including those resistant to fulvestrant. These findings position ARV-471 as a promising next-generation endocrine therapy for patients with advanced or metastatic ER+/HER2- breast cancer.
Developed by Arvinas, ARV-471 is an orally bioavailable small molecule designed to harness the cell's own ubiquitin-proteasome system to specifically target and degrade the estrogen receptor.[1] This mechanism of action has shown to be highly effective, even in the context of mutations in the estrogen receptor gene (ESR1), a common mechanism of acquired resistance to traditional endocrine therapies like aromatase inhibitors and fulvestrant.[2][3]
Superior ER Degradation and Proliferation Inhibition
In preclinical studies, ARV-471 has consistently demonstrated more potent and complete ER degradation than fulvestrant. In ER+ breast cancer cell lines, ARV-471 induces robust ER degradation with a half-maximal degradation concentration (DC50) of approximately 1-2 nM.[1][4][5] In vivo studies have shown that orally administered ARV-471 can lead to over 90% ER degradation in tumor tissues, a significant improvement over the 40-60% degradation typically observed with fulvestrant.[6][7] This enhanced degradation translates to superior inhibition of ER-dependent cell proliferation.
| Parameter | (Rac)-ARV-471 | Fulvestrant | Cell Line(s) | Reference |
| DC50 (ER Degradation) | ~0.94 - 2 nM | Not typically reported | MCF7, T47D | [2][4] |
| Maximum ER Degradation (in vitro) | >95% | Partial | MCF7 | [2] |
| ER Degradation (in vivo, xenograft) | ≥90% | 40% - 65% | MCF7, PDX models | [6][7] |
Table 1: Comparative In Vitro and In Vivo Estrogen Receptor Degradation
Efficacy in Fulvestrant-Resistant and Mutant Models
A key advantage of ARV-471 is its potent activity against breast cancer models that have developed resistance to fulvestrant, often driven by activating mutations in ESR1 such as Y537S and D538G. ARV-471 effectively degrades these mutant ER proteins and inhibits the growth of cell lines expressing them.[4][8]
In xenograft models established from patient-derived tumors (PDX) with the ESR1 Y537S mutation, ARV-471 demonstrated significant tumor regression, achieving up to 107% tumor growth inhibition (TGI), and reduced ER levels by up to 88%. In the same model, fulvestrant achieved only 62% TGI and 63% ER reduction.[7] This highlights the potential of ARV-471 to overcome a major clinical challenge in the treatment of advanced ER+ breast cancer.
| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | ER Degradation | Reference |
| MCF7 Xenograft | ARV-471 | 3 mg/kg, oral, daily | 85% | >94% | [2] |
| ARV-471 | 10 mg/kg, oral, daily | 98% | >94% | [2] | |
| ARV-471 | 30 mg/kg, oral, daily | 120% | >94% | [2] | |
| Fulvestrant | 200 mg/kg, s.c. | 46% | Not specified | [7] | |
| ESR1 Y537S PDX | ARV-471 | 10 mg/kg, oral, daily | 99% | 79% | [7] |
| ARV-471 | 30 mg/kg, oral, daily | 107% | 88% | [7] | |
| Fulvestrant | Not specified | 62% | 63% | [7] |
Table 2: Comparative In Vivo Antitumor Efficacy in Xenograft Models
Experimental Protocols
Generation of Fulvestrant-Resistant Cell Lines
Fulvestrant-resistant cell lines, such as MCF7-FR and T47D-FR, are established through chronic exposure to escalating concentrations of fulvestrant.[9]
-
Initial Culture: Parental ER+ breast cancer cells (e.g., MCF7, T47D) are cultured in their recommended complete growth medium.
-
Drug Exposure: Cells are treated with an initial low concentration of fulvestrant, typically near the IC50 of the parental cells (e.g., 1 nM for MCF7).
-
Dose Escalation: As cells adapt and resume proliferation, the concentration of fulvestrant is gradually increased over several months.
-
Maintenance: Resistant lines are continuously cultured in a medium containing a final high concentration of fulvestrant (e.g., 100 nM) to maintain the resistant phenotype.[9]
-
Verification: Resistance is confirmed by determining the IC50 for fulvestrant using a cell viability assay and comparing it to the parental cell line. A >10-fold increase in IC50 is typically indicative of resistance.[1]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: A serial dilution of the test compound (ARV-471 or fulvestrant) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 5-6 days.[9]
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[10]
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[10]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting a dose-response curve.
Western Blot for ER Degradation
This technique is used to quantify the amount of ER protein in cell lysates.
-
Cell Lysis: Cells are treated with ARV-471 or fulvestrant for a specified time (e.g., 24-72 hours). After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease inhibitors.[4]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for ERα. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the ERα band is quantified and normalized to the loading control to determine the percentage of ER degradation relative to the vehicle-treated control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arvinas Presents Preclinical Data on Protein Degrader, ARV-471, at the 2018 San Antonio Breast Cancer Symposium (SABCS) | Arvinas [ir.arvinas.com]
- 9. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(Rac)-Vepdegestrant Demonstrates Superior Activity in ESR1-Mutated Breast Cancer Cells Compared to Fulvestrant
(Rac)-Vepdegestrant (ARV-471), a novel oral PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, exhibits significantly enhanced efficacy in preclinical models and clinical trials involving estrogen receptor 1 (ESR1) mutated ER-positive/HER2-negative breast cancer when compared to the current standard-of-care, fulvestrant (B1683766).[1][2][3][4][5] This guide provides a comprehensive comparison of the activity of vepdegestrant and fulvestrant in cells harboring ESR1 mutations, supported by experimental data from preclinical and clinical studies.
Vepdegestrant's unique mechanism of action, which involves hijacking the cell's natural protein disposal system to specifically target and eliminate the estrogen receptor, offers a promising strategy to overcome resistance mechanisms associated with ESR1 mutations.[5][6][7][8][9] These mutations, commonly acquired after treatment with aromatase inhibitors, lead to constitutive activation of the estrogen receptor, driving tumor growth independently of estrogen.[5]
Comparative Efficacy in ESR1-Mutated Breast Cancer
Clinical data from the Phase III VERITAC-2 trial underscores the superior performance of vepdegestrant in patients with ESR1-mutated advanced breast cancer.[1][2][3][4]
| Efficacy Endpoint | This compound | Fulvestrant | Hazard Ratio (HR) / Odds Ratio (OR) |
| Median Progression-Free Survival (PFS) | 5.0 months[1][2][3][9] | 2.1 months[1][2][3][9] | HR: 0.57 (95% CI, 0.42–0.77)[2] |
| Clinical Benefit Rate (CBR) | 42.1%[1][2][3] | 20.2%[1][2][3] | OR: 2.88 (95% CI: 1.57–5.39)[2] |
| Objective Response Rate (ORR) | 18.6%[1][2][3] | 4.0%[1][2][3] | OR: 5.45 (95% CI: 1.69–22.73)[2] |
Preclinical studies further support the enhanced activity of vepdegestrant in ESR1-mutant models. In patient-derived xenograft (PDX) models with the ESR1 Y537S mutation, vepdegestrant demonstrated complete tumor growth inhibition.[10][11] Furthermore, vepdegestrant induced over 90% degradation of both wild-type and mutant ER, a significant improvement over fulvestrant.[6][12][13]
Mechanism of Action: A Tale of Two Degraders
The distinct mechanisms of vepdegestrant and fulvestrant underpin their differential efficacy in the context of ESR1 mutations.
Caption: Vepdegestrant forms a ternary complex with mutant ER and an E3 ligase, leading to robust ER degradation. Fulvestrant's binding can be less effective against certain mutations and may lead to further resistance.
Fulvestrant, a selective estrogen receptor degrader (SERD), binds to the estrogen receptor, leading to its conformational change and subsequent partial degradation.[5] However, certain ESR1 mutations can impair fulvestrant binding and promote resistance.[1][2][3][4] In contrast, vepdegestrant acts as a molecular bridge, bringing the mutant estrogen receptor into close proximity with an E3 ubiquitin ligase.[7][8][9] This proximity triggers the ubiquitination of the ER, marking it for destruction by the proteasome, the cell's protein degradation machinery. This catalytic process allows a single molecule of vepdegestrant to induce the degradation of multiple ER proteins, resulting in profound and sustained ER knockdown.[10]
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the activity of this compound.
In Vitro ER Degradation Assay (Western Blot)
-
Objective: To quantify the degradation of wild-type and mutant estrogen receptors induced by vepdegestrant.
-
Cell Lines: ER-positive breast cancer cell lines, including those with engineered ESR1 mutations (e.g., Y537S, D538G) such as T47D-CRISPR knock-in cells, and cell lines endogenously expressing ER mutations.[11][14]
-
Methodology:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
Cells are treated with varying concentrations of vepdegestrant or vehicle control for a specified duration (e.g., 4, 24, or 72 hours).[14]
-
Following treatment, cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the estrogen receptor. A loading control antibody (e.g., β-actin) is used for normalization.[14]
-
After washing, the membrane is incubated with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified to determine the percentage of ER degradation relative to the vehicle control.
-
Cell Proliferation Assay
-
Objective: To assess the effect of vepdegestrant on the growth of ER-positive breast cancer cells with and without ESR1 mutations.
-
Cell Lines: ER-positive breast cancer cell lines (e.g., MCF7, T47D) and their derivatives with ESR1 mutations.[11]
-
Methodology:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of concentrations of vepdegestrant, fulvestrant, or vehicle control.
-
Cells are incubated for a period of 5 to 7 days.
-
Cell viability is measured using a commercially available assay (e.g., CellTiter-Glo®).
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the in vivo anti-tumor activity of vepdegestrant in a model that closely recapitulates human tumor biology.
-
Models: Immunocompromised mice engrafted with tumor fragments from patients with ER-positive, HER2-negative breast cancer, including models with acquired ESR1 mutations (e.g., Y537S).[10][11][12]
-
Methodology:
-
PDX models are established and expanded in host mice.
-
Once tumors reach a specified volume, mice are randomized into treatment groups.
-
Vepdegestrant is administered orally, typically once daily, at various dose levels. Fulvestrant is administered via intramuscular injection as a comparator.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis, such as quantifying ER protein levels via western blot or immunohistochemistry.
-
References
- 1. ESR1 F404 Mutations and Acquired Resistance to Fulvestrant in ESR1-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potential Way To Overcome Fulvestrant Resistance In Secondary Breast Cancer | Breast Cancer Now [breastcancernow.org]
- 3. Insights into resistance mechanisms to hormonal therapy in bca [dailyreporter.esmo.org]
- 4. Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. onclive.com [onclive.com]
- 7. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. trial.medpath.com [trial.medpath.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of (Rac)-Vepdegestrant's Cross-Resistance Profile in Breast Cancer Therapy
(Rac)-Vepdegestrant (ARV-471) , an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, is emerging as a promising therapeutic agent for ER-positive (ER+)/human epidermal growth factor receptor 2 (HER2)-negative breast cancer.[1] Its unique mechanism of action, which involves hijacking the cell's natural protein disposal system to eliminate the ER protein, offers a potential advantage in overcoming resistance to existing endocrine therapies.[2][3][4] This guide provides a detailed comparison of this compound's performance against other therapies, supported by experimental data on its efficacy in resistant models and an exploration of acquired resistance mechanisms.
Efficacy in Preclinical Models of Endocrine Resistance
This compound has demonstrated superior ER degradation and anti-tumor activity compared to the selective ER degrader (SERD) fulvestrant (B1683766) in various preclinical models, including those resistant to other treatments.
Table 1: Preclinical Efficacy of Vepdegestrant vs. Fulvestrant
| Model System | Key Resistance Feature | Vepdegestrant Efficacy | Fulvestrant Efficacy | Reference |
| MCF7 Orthotopic Xenograft | Wild-Type ER | 87%-123% Tumor Growth Inhibition (TGI) | 31%-80% TGI | [5][6] |
| ST941/HI PDX | ESR1 Y537S Mutation (Hormone Independent) | Tumor Regression (102% TGI) | Not Reported | [5][6] |
| ST941/HI/PBR PDX | Palbociclib-Resistant, ESR1 Y537S Mutation | Tumor Regression (102% TGI) | Not Reported | [5][6] |
| ER+ Breast Cancer Cell Lines | Wild-Type and Mutant ER | ≥90% ER Degradation (DC50 ~1-2 nM) | Partial ER Degradation | [2][5][7] |
PDX: Patient-Derived Xenograft
These preclinical findings highlight Vepdegestrant's potent activity in models with ESR1 mutations, a common mechanism of resistance to aromatase inhibitors, and in models with acquired resistance to CDK4/6 inhibitors like palbociclib.[2][5][6]
Clinical Efficacy in Pretreated Patient Populations
Clinical trial data from the VERITAC program further supports Vepdegestrant's activity in heavily pretreated patients with ER+/HER2- advanced breast cancer, many of whom have developed resistance to multiple lines of endocrine therapy and CDK4/6 inhibitors.
Table 2: Clinical Efficacy of Vepdegestrant in Patients with Acquired Resistance
| Trial / Patient Cohort | Prior Therapies | Vepdegestrant Efficacy Metric | Value | Reference |
| VERITAC Phase 2 | Endocrine therapy, CDK4/6 inhibitors | Clinical Benefit Rate (CBR) - All Patients | 38.0% | [8][9] |
| VERITAC Phase 2 | Endocrine therapy, CDK4/6 inhibitors | CBR - ESR1-Mutated Patients | 51.2% | [8][9] |
| VERITAC-2 Phase 3 | Endocrine therapy, CDK4/6 inhibitors | Median Progression-Free Survival (PFS) - ESR1-Mutated Patients | 5.0 months | [10][11] |
| VERITAC-2 Phase 3 (vs. Fulvestrant) | Endocrine therapy, CDK4/6 inhibitors | Median PFS - ESR1-Mutated Patients (Fulvestrant arm) | 2.1 months | [10][11] |
| VERITAC-2 Phase 3 | Endocrine therapy, CDK4/6 inhibitors | Objective Response Rate (ORR) - ESR1-Mutated Patients | 18.6% | [10] |
| VERITAC-2 Phase 3 (vs. Fulvestrant) | Endocrine therapy, CDK4/6 inhibitors | ORR - ESR1-Mutated Patients (Fulvestrant arm) | 4.0% | [10] |
| VERITAC Phase 1b (with Palbociclib) | N/A | ORR - ESR1-Mutated Patients | 47% | [8] |
| VERITAC Phase 1b (with Palbociclib) | N/A | Median PFS - ESR1-Mutated Patients | 11.0 months | [8] |
The Phase 3 VERITAC-2 trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival for patients with ESR1-mutant tumors treated with Vepdegestrant compared to fulvestrant.[10][11][12]
Mechanisms of Action and Resistance
Vepdegestrant's Mechanism of Action
Vepdegestrant is a bifunctional molecule that links the estrogen receptor to the cereblon (CRBN) E3 ubiquitin ligase complex.[7][13] This induced proximity leads to the polyubiquitination of the ER, marking it for degradation by the proteasome.[2][4] This catalytic process allows a single molecule of Vepdegestrant to trigger the degradation of multiple ER proteins, leading to profound and sustained suppression of ER signaling.[3]
Caption: Mechanism of action of Vepdegestrant as a PROTAC ER degrader.
Acquired Resistance to Vepdegestrant
Studies on MCF7 breast cancer cell lines made resistant to Vepdegestrant have revealed that acquired resistance is not typically associated with mutations in the ER gene (ESR1) or the E3 ligase machinery component CRBN.[13] Instead, resistance mechanisms involve the upregulation of alternative growth factor signaling pathways.
Key findings include:
-
Activation of Receptor Tyrosine Kinase Pathways: Upregulation of the HER family (EGFR, HER2, HER3) and MAPK/AKT signaling pathways has been observed in Vepdegestrant-resistant cells.[13]
-
Sensitivity to Pathway Inhibitors: These resistant cells demonstrate sensitivity to EGFR, pan-HER, MEK, and ERK inhibitors, suggesting these pathways are critical for their survival.[13]
-
Role of NRAS and EGFR: Overexpression of NRAS and EGFR in MCF7 cells was shown to confer resistance to Vepdegestrant in vitro.[13]
Caption: Key signaling pathways implicated in acquired resistance to Vepdegestrant.
Experimental Protocols
In Vitro Cell Line Resistance Studies
-
Cell Lines: The human breast cancer cell line MCF7 is commonly used.
-
Resistance Induction: Vepdegestrant-resistant cell lines are generated through long-term exposure to escalating concentrations of the drug.
-
Analysis: Characterization of resistant clones involves multiple techniques:
-
Whole Exome Sequencing (WES): To identify genomic alterations.
-
RNA Sequencing (RNAseq): To analyze changes in gene expression.
-
Reverse Phase Protein Array (RPPA): To assess protein expression and signaling pathway activation.[13]
-
-
Validation: The role of identified resistance drivers (e.g., NRAS, EGFR) is confirmed by overexpressing them in parental MCF7 cells and assessing their sensitivity to Vepdegestrant.[13]
Preclinical Xenograft Models
-
Model Types:
-
Cell Line-Derived Xenografts: MCF7 cells are implanted orthotopically into immunocompromised mice.
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients are implanted into mice, more closely recapitulating human tumor biology. The ST941/HI model, which harbors an ESR1 Y537S mutation, is a key example.[5][6]
-
-
Treatment: Animals are treated with Vepdegestrant (orally), fulvestrant (intramuscularly), or vehicle control.
-
Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to the control group. Tumor regression (TGI > 100%) is also assessed.[5][6]
Clinical Trial Protocol (VERITAC-2)
-
Study Design: An open-label, randomized, global, multicenter, Phase 3 study.[2][11]
-
Patient Population: Adults with ER+/HER2- advanced breast cancer whose disease progressed after treatment with a CDK4/6 inhibitor plus endocrine therapy.[2]
-
Intervention:
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by a blinded independent central review, evaluated in both the intent-to-treat population and the ESR1 mutation-positive subpopulation.[2][10]
-
Secondary Endpoints: Include Overall Survival (OS), Objective Response Rate (ORR), and Clinical Benefit Rate (CBR).[10]
Caption: Simplified workflow for the Phase 3 VERITAC-2 clinical trial.
Conclusion
This compound demonstrates significant promise in overcoming common mechanisms of resistance to standard endocrine therapies and CDK4/6 inhibitors in ER+/HER2- breast cancer. Its potent, catalytic degradation of both wild-type and mutant ER provides a clear advantage over fulvestrant, particularly in patients with ESR1-mutated tumors. While acquired resistance to Vepdegestrant can occur, it appears to be driven by the activation of bypass signaling pathways rather than alterations in the drug's direct target or mechanism. This suggests that rational combination therapies, such as pairing Vepdegestrant with inhibitors of the MAPK or PI3K pathways, could be effective strategies to overcome or prevent resistance, a concept supported by ongoing preclinical and clinical combination studies.[5][13][14]
References
- 1. Arvinas to Present Data from the Vepdegestrant Clinical Development Program at the 2025 European Society for Medical Oncology (ESMO) Congress - BioSpace [biospace.com]
- 2. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. insights.omicsx.com [insights.omicsx.com]
- 4. Vepdegestrant (ARV-471)* | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. onclive.com [onclive.com]
- 9. Novel Hormone Receptor–Driven Therapies Tackling Endocrine Resistance in Breast Cancer - The ASCO Post [ascopost.com]
- 10. Arvinas and Pfizer's Vepdegestrant Significantly Improves Progression-Free Survival for Patients with ESR1-Mutant, ER+/HER2- Advanced Breast Cancer | Pfizer [pfizer.com]
- 11. esmo.org [esmo.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. arvinasmedical.com [arvinasmedical.com]
- 14. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
A Comparative Proteomics Guide to (Rac)-ARV-471 (Vepdegestrant) Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular proteomic effects of (Rac)-ARV-471 (vepdegestrant), a pioneering PROTAC estrogen receptor (ER) degrader, with other alternatives. The information is supported by a synthesis of preclinical and clinical research findings, presented with detailed experimental methodologies and visual aids to facilitate understanding and further investigation.
Introduction to (Rac)-ARV-471: A Novel ER Degrader
(Rac)-ARV-471, also known as vepdegestrant, is a first-in-class, orally bioavailable PROteolysis-TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor alpha (ERα).[1] ERα is a key driver in the majority of breast cancers, and its degradation is a validated therapeutic strategy.[2] Unlike traditional inhibitors, PROTACs like ARV-471 utilize the cell's own ubiquitin-proteasome system to eliminate the target protein.[3][4][5] This mechanism of action offers the potential for improved efficacy and the ability to overcome resistance to existing therapies.[2]
ARV-471 is a heterobifunctional molecule that simultaneously binds to the ERα ligand-binding domain and the E3 ubiquitin ligase cereblon (CRBN).[2] This induced proximity facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.[3][5] Preclinical studies have demonstrated that ARV-471 induces profound and sustained degradation of both wild-type and mutant ERα.[2][6]
Comparative Performance: ARV-471 vs. Fulvestrant (B1683766)
The primary clinical comparator for ARV-471 is fulvestrant, an established selective estrogen receptor degrader (SERD). While both drugs aim to eliminate ERα, their mechanisms and efficiencies differ significantly.
Key Performance Differences:
-
ERα Degradation: Preclinical xenograft models have shown that ARV-471 can achieve over 90% degradation of ERα, which is substantially greater than the 40-60% degradation observed with fulvestrant.[7] This superior degradation correlates with improved tumor growth inhibition.[2][6]
-
Oral Bioavailability: ARV-471 is an orally administered drug, offering a significant advantage in convenience and patient compliance over fulvestrant, which is administered via intramuscular injection.[7]
-
Clinical Efficacy: In the Phase 3 VERITAC-2 clinical trial, vepdegestrant demonstrated a statistically significant improvement in progression-free survival compared to fulvestrant in patients with ER+/HER2- advanced breast cancer harboring an ESR1 mutation.[8][9]
Quantitative Proteomics Data
| Protein | Gene Name | Function | Expected Log2 Fold Change (ARV-471 vs. Vehicle) | Expected Log2 Fold Change (Fulvestrant vs. Vehicle) | Rationale & References |
| On-Target Effect | |||||
| Estrogen Receptor Alpha | ESR1 | Nuclear hormone receptor, driver of ER+ breast cancer | < -3.0 | -0.7 to -1.0 | ARV-471 is a highly potent degrader of ERα.[2][6] Fulvestrant achieves more modest degradation.[7] |
| Downstream Effects of ER Degradation | |||||
| Progesterone Receptor | PGR | ERα target gene, marker of ER pathway activity | < -2.0 | < -1.0 | Profound ERα degradation by ARV-471 leads to strong downregulation of its transcriptional targets.[1] |
| Trefoil Factor 1 | TFF1 | ERα target gene | < -2.0 | < -1.0 | Significant downregulation is expected due to potent ERα degradation.[1] |
| Potential Off-Target Effects | |||||
| Phosphodiesterase 6D | PDE6D | Prenyl-binding protein | Potential modest degradation | No significant change expected | Chemoproteomic studies have suggested potential off-target degradation by some ER-targeted PROTACs.[10] |
Note: The Log2 Fold Change values are illustrative and represent the expected direction and magnitude of change based on the described potency of the drugs.
Experimental Protocols
This section details a representative workflow for a comparative proteomics study of (Rac)-ARV-471 treated cells.
Cell Culture and Treatment
-
Cell Line: MCF-7 (ER-positive breast cancer cell line) is a commonly used and appropriate model.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing (Rac)-ARV-471 (e.g., 100 nM), fulvestrant (e.g., 100 nM), or a vehicle control (e.g., 0.1% DMSO). The treatment duration can vary (e.g., 6, 24, 48 hours) to assess both direct and downstream effects.
Protein Extraction and Digestion
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Reduction, Alkylation, and Digestion:
-
Proteins are reduced with dithiothreitol (B142953) (DTT) to break disulfide bonds.
-
Cysteine residues are alkylated with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Proteins are digested into peptides using a sequence-specific protease, typically trypsin, overnight at 37°C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Peptide Cleanup: The digested peptide samples are desalted and concentrated using C18 solid-phase extraction.
-
LC Separation: Peptides are separated by reverse-phase liquid chromatography using a nano-flow HPLC system. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the analytical column.
-
Mass Spectrometry: The eluted peptides are ionized (e.g., by electrospray ionization) and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The mass spectrometer acquires MS1 spectra to measure the mass-to-charge ratio of intact peptides and MS2 spectra of fragmented peptides to determine their amino acid sequence.
Data Analysis
-
Peptide and Protein Identification: The raw MS data is processed using a search engine (e.g., MaxQuant, Sequest, or Mascot) to identify peptides and proteins by matching the experimental MS2 spectra against a human protein database (e.g., UniProt).
-
Protein Quantification: Label-free quantification (LFQ) is commonly used to determine the relative abundance of proteins across different samples based on the signal intensity of their corresponding peptides.
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are performed to identify proteins that are significantly differentially expressed between the treatment groups. A false discovery rate (FDR) correction is applied to account for multiple testing.
-
Bioinformatics Analysis: Pathway analysis and gene ontology enrichment analysis are performed on the list of differentially expressed proteins to identify the biological processes and signaling pathways that are perturbed by the treatments.
Visualizing the Mechanisms and Workflows
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Mechanism of (Rac)-ARV-471-mediated ERα degradation.
References
- 1. arvinasmedical.com [arvinasmedical.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Proteomic analysis of ubiquitinated proteins from human MCF-7 breast cancer cells by immunoaffinity purification and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomics reveals protein profile changes in doxorubicin--treated MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sapient.bio [sapient.bio]
- 8. memorialregionalhealth.com [memorialregionalhealth.com]
- 9. hcadam.com [hcadam.com]
- 10. Protein Degrader [proteomics.com]
Vepdegestrant: A New Era in Estrogen Receptor Degradation, Outperforming Previous Therapeutic Strategies
A head-to-head comparison reveals the superiority of (Rac)-Vepdegestrant, a novel PROTAC degrader, over the established selective estrogen receptor degrader (SERD), Fulvestrant (B1683766), in the treatment of ER+/HER2- advanced breast cancer. This guide provides an in-depth analysis of the comparative data, experimental protocols, and the underlying mechanisms that position Vepdegestrant as a significant advancement in endocrine therapy.
Vepdegestrant (also known as ARV-471) is a first-in-class oral Proteolysis Targeting Chimera (PROTAC) designed to specifically target and degrade the estrogen receptor (ER), a key driver in the majority of breast cancers.[1][2] Unlike previous therapies that primarily inhibit the receptor, Vepdegestrant utilizes the cell's own machinery to eliminate it, offering a more potent and sustained anti-tumor response.[3][4] This document will delve into the evidence supporting Vepdegestrant's enhanced efficacy, particularly in challenging patient populations with ESR1 mutations.
Mechanism of Action: A Tale of Two Degraders
The fundamental difference between Vepdegestrant and Fulvestrant lies in their mechanism of inducing ER degradation. Fulvestrant, a SERD, binds to the ER, causing a conformational change that leads to its eventual, albeit less direct, degradation.[5][6] Vepdegestrant, as a PROTAC, acts as a bridge between the ER and an E3 ubiquitin ligase.[1][2] This proximity triggers the ubiquitination of the ER, marking it for destruction by the proteasome, the cell's protein disposal system.[3][7] This catalytic process allows a single molecule of Vepdegestrant to induce the degradation of multiple ER proteins, leading to a more efficient and profound reduction of ER levels.[3]
Clinical Superiority: The VERITAC-2 Trial
The landmark Phase III VERITAC-2 clinical trial provided a direct comparison of Vepdegestrant and Fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer whose disease had progressed after prior endocrine-based therapy.[8][9] The results, particularly in the sub-population with ESR1 mutations (a common mechanism of resistance to endocrine therapy), demonstrated a clear and clinically meaningful benefit for Vepdegestrant.[8][9]
Efficacy Data
| Endpoint | Vepdegestrant | Fulvestrant | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) in ESR1-mutant patients | 5.0 months | 2.1 months | 0.57 (0.42–0.77) | <0.001 |
| Objective Response Rate (ORR) in ESR1-mutant patients | 18.6% | 4.0% | - | 0.001 |
| Clinical Benefit Rate (CBR) in ESR1-mutant patients | 42.1% | 20.2% | - | <0.001 |
| Median Progression-Free Survival (PFS) in all patients | 3.7 months | 3.6 months | 0.83 (0.68–1.02) | 0.0358 |
Data from the VERITAC-2 Phase III trial.[8][10]
Safety and Tolerability
Vepdegestrant was generally well-tolerated with a safety profile consistent with previous studies.[8] The rates of discontinuation due to treatment-emergent adverse events (TEAEs) were low.[10]
| Adverse Event (Grade ≥3) | Vepdegestrant | Fulvestrant |
| Any Grade ≥3 TEAE | 23.4% | 17.6% |
| Fatigue | 26.6% (any grade) | 15.6% (any grade) |
| Increased ALT | 14.4% (any grade) | 9.8% (any grade) |
| Increased AST | 14.4% (any grade) | 10.4% (any grade) |
| Nausea | 13.5% (any grade) | 8.8% (any grade) |
| Discontinuation due to TEAEs | 2.9% | 0.7% |
Data from the VERITAC-2 Phase III trial.[10]
Preclinical Evidence of Superior Degradation
In preclinical studies, Vepdegestrant demonstrated more potent and complete ER degradation compared to Fulvestrant.[2][11] In ER-positive breast cancer cell lines, Vepdegestrant showed a half-maximal degradation concentration (DC50) of approximately 1-2 nM and induced ≥90% degradation of both wild-type and mutant ER.[1][2][11] This superior in-vitro degradation translated to improved tumor growth inhibition in in-vivo models.[2][11]
Experimental Protocols
VERITAC-2 Clinical Trial (NCT05654623)
-
Study Design: A global, randomized, open-label, multicenter Phase III study.[1][12]
-
Patient Population: Adults with ER+/HER2- advanced or metastatic breast cancer whose disease progressed after prior endocrine-based treatment, including a CDK4/6 inhibitor.[1][10]
-
Intervention: Patients were randomized 1:1 to receive either Vepdegestrant (200 mg orally once daily) or Fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, and day 1 of subsequent 28-day cycles).[9][10]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review (BICR) in both the overall patient population and the ESR1 mutation-positive subpopulation.[10][13]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), clinical benefit rate (CBR), safety, and patient-reported outcomes.[8][13]
Conclusion
The available data strongly supports the superiority of Vepdegestrant over Fulvestrant, particularly in the challenging setting of ESR1-mutant ER+/HER2- advanced breast cancer. The innovative PROTAC mechanism of Vepdegestrant leads to more efficient and profound ER degradation, translating into significant clinical benefits. As the first PROTAC to demonstrate such compelling results in a Phase III trial, Vepdegestrant represents a paradigm shift in the treatment of endocrine-resistant breast cancer and validates the potential of targeted protein degradation as a therapeutic strategy.[4][14]
References
- 1. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 3. marinbio.com [marinbio.com]
- 4. insights.omicsx.com [insights.omicsx.com]
- 5. Targeting estrogen receptor α for degradation with PROTACs: A promising approach to overcome endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Arvinas and Pfizer's Vepdegestrant Significantly Improves Progression-Free Survival for Patients with ESR1-Mutant, ER+/HER2- Advanced Breast Cancer | Pfizer [pfizer.com]
- 9. onclive.com [onclive.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. curetoday.com [curetoday.com]
Vepdegestrant vs. Fulvestrant: A Comparative Analysis of Estrogen Receptor Degraders in Breast Cancer Treatment
A detailed comparison of (Rac)-Vepdegestrant and Fulvestrant, focusing on their mechanisms of action, impact on gene expression, and clinical efficacy in estrogen receptor-positive (ER+) breast cancer. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by available preclinical and clinical data.
This guide delves into a comparative analysis of two prominent estrogen receptor (ER) targeting therapies for breast cancer: Vepdegestrant and Fulvestrant. While both drugs aim to disrupt ER signaling, a critical driver in the majority of breast cancers, they employ distinct molecular mechanisms that result in different pharmacological profiles and clinical outcomes. This document synthesizes available data to provide a clear comparison of their performance, with a focus on their effects at the transcriptomic level.
Mechanism of Action: A Tale of Two Degraders
Fulvestrant, a first-in-class Selective Estrogen Receptor Degrader (SERD), acts by binding to the estrogen receptor, which induces a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome.[1][2][3] This prevents the transcription of estrogen-responsive genes that are crucial for the proliferation and survival of ER+ breast cancer cells.[3]
Vepdegestrant (also known as ARV-471) represents a newer class of ER-targeting agents called PROteolysis TArgeting Chimeras (PROTACs).[4][5] Vepdegestrant is a heterobifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase.[5][6] This proximity induces the direct ubiquitination of the ER, marking it for degradation by the proteasome.[5][6] This mechanism is designed to be more direct and potentially more efficient at eliminating the ER protein compared to the indirect mechanism of SERDs.
RNA-seq Analysis and Impact on Gene Expression
While a head-to-head RNA-sequencing (RNA-seq) study directly comparing this compound and Fulvestrant in the same experimental setting is not publicly available at this time, we can infer their differential impact on the transcriptome by examining data from separate studies.
Fulvestrant:
A differential gene expression analysis of Fulvestrant-treated MCF-7 breast cancer cells (a commonly used ER+ cell line) identified a significant number of differentially expressed genes. The primary effect observed was the downregulation of genes associated with estrogen regulation and cellular proliferation.
Vepdegestrant:
Preclinical studies on Vepdegestrant have demonstrated its potent ability to degrade the ER protein.[7] This degradation leads to a downstream reduction in the transcription of ER-responsive genes. For instance, treatment of MCF-7 cells with Vepdegestrant resulted in decreased RNA transcript levels of the progesterone (B1679170) receptor (PGR) and GREB1, both of which are well-established ER-regulated genes.[8]
Comparative Insights:
Given that Vepdegestrant is designed for more efficient and direct ER degradation, it is hypothesized that it may lead to a more profound and sustained suppression of the ER-regulated transcriptome compared to Fulvestrant. This could translate to a greater inhibition of tumor growth and potentially overcome resistance mechanisms that can emerge with SERDs.
| Feature | This compound | Fulvestrant |
| Drug Class | PROteolysis TArgeting Chimera (PROTAC) | Selective Estrogen Receptor Degrader (SERD) |
| ER Degradation Mechanism | Direct recruitment of E3 ubiquitin ligase | Indirect, via conformational change |
| Reported ER Degradation | Up to 97% in tumor cells (preclinical)[7] | High, but potentially less complete than PROTACs |
| Effect on ER-responsive genes | Downregulation (e.g., PGR, GREB1)[8] | Downregulation |
Experimental Protocols
The following provides a generalized workflow for an RNA-seq experiment designed to compare the effects of Vepdegestrant and Fulvestrant on a breast cancer cell line.
Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured under standard conditions. Cells are then treated with either a vehicle control, this compound, or Fulvestrant at specified concentrations and for a defined period.
RNA Extraction and Library Preparation: Total RNA is extracted from the cells using a commercial kit. The quality and quantity of the RNA are assessed. RNA-seq libraries are then prepared, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, trimming of adapter sequences, alignment of reads to a reference genome, and quantification of gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated in the treatment groups compared to the control. Finally, pathway analysis can be conducted to understand the biological processes affected by the treatments.
Clinical Performance: The VERITAC-2 Trial
The Phase 3 VERITAC-2 clinical trial provides the most direct comparison of Vepdegestrant and Fulvestrant in a clinical setting.[6][9] This study evaluated the efficacy and safety of Vepdegestrant versus Fulvestrant in patients with ER+/HER2- advanced breast cancer that had progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.[6]
Efficacy:
The trial demonstrated that Vepdegestrant significantly improved progression-free survival (PFS) compared to Fulvestrant in patients with tumors harboring an ESR1 mutation.[9][10][11] ESR1 mutations are a common mechanism of acquired resistance to endocrine therapies.
| Metric | Vepdegestrant | Fulvestrant |
| Median Progression-Free Survival (ESR1-mutant population) | 5.0 months[11] | 2.1 months[11] |
| Hazard Ratio for Disease Progression or Death (ESR1-mutant population) | 0.57[11] | - |
| Progression-Free Survival (All Patients) | No significant difference observed[10] | No significant difference observed[10] |
Safety and Tolerability:
Vepdegestrant was generally well-tolerated, with a safety profile consistent with previous studies.[9] The most common treatment-emergent adverse events were fatigue, and increased liver enzymes (ALT and AST).[10]
Conclusion
This compound, a novel PROTAC ER degrader, demonstrates a distinct and more direct mechanism of action for eliminating the estrogen receptor compared to the SERD Fulvestrant. Preclinical data suggests this leads to a robust downregulation of ER-responsive genes. The clinical superiority of Vepdegestrant over Fulvestrant in patients with ESR1-mutant ER+/HER2- advanced breast cancer, as evidenced by the VERITAC-2 trial, highlights the potential of this new class of targeted therapies. While direct comparative RNA-seq data is needed to fully elucidate the transcriptomic differences, the available evidence points to Vepdegestrant as a promising next-generation endocrine therapy that may offer significant advantages in certain patient populations. Further research, including comprehensive transcriptomic and proteomic analyses, will be crucial to fully understand the molecular consequences of these two distinct ER degradation strategies and to identify biomarkers for optimal patient selection.
References
- 1. Different Transcriptional Responses to Fulvestrant and Estrogen Deprivation in ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 2. Frontiers | Comprehensive Transcriptomic Analysis Reveals Dysregulated Competing Endogenous RNA Network in Endocrine Resistant Breast Cancer Cells [frontiersin.org]
- 3. TransCONFIRM: Identification of a Genetic Signature of Response to Fulvestrant in Advanced Hormone Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Gene Expression Analysis of Fulvestrant-Treated MCF-7 RNA-seq Data [rstudio-pubs-static.s3.amazonaws.com]
- 5. esmo.org [esmo.org]
- 6. onclive.com [onclive.com]
- 7. Estrogen Receptor | Arvinas [arvinas.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Arvinas and Pfizer's Vepdegestrant Significantly Improves Progression-Free Survival for Patients with ESR1-Mutant, ER+/HER2- Advanced Breast Cancer | Pfizer [pfizer.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Vepdegestrant vs Fulvestrant in Estrogen Receptor–Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
Safety Operating Guide
Safe Disposal of (Rac)-Vepdegestrant: A Procedural Guide
For researchers and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like (Rac)-Vepdegestrant is a critical component of laboratory safety and operational integrity. This guide provides essential information and a step-by-step framework for the proper disposal of this compound, a PROTAC estrogen receptor degrader.[1][2][3][4] Adherence to these procedures is vital to minimize environmental impact and ensure personnel safety.
Hazard Identification and Safety Precautions
This compound, also known as ARV-471, is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or aerosols.[5]
Chemical and Physical Properties
Understanding the properties of this compound is key to its safe handling and disposal.
| Property | Value |
| Synonyms | ARV-471 |
| Formula | C45H49N5O4 |
| Molecular Weight | 723.90 g/mol |
| Appearance | Solid |
| CAS Number | 2229711-68-4 |
| Hazards | Acute Oral, Dermal, and Inhalation Toxicity (Category 4) |
Source: MedChemExpress Safety Data Sheet[5]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[5] The following is a general procedure that should be adapted to your institution's specific hazardous waste management plan.
Step 1: Waste Segregation
-
Solid Waste: Place any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE into a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
Step 2: Container Labeling
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
Step 3: Storage
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
This storage area should be away from general laboratory traffic and incompatible materials.
Step 4: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Step 5: Decontamination
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound. Use a suitable laboratory detergent and rinse thoroughly.
-
Wash hands thoroughly with soap and water after handling the compound.[5]
Mechanism of Action: Estrogen Receptor Degradation
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the estrogen receptor (ERα).[2][3][4] It functions as a hetero-bifunctional molecule, bringing an E3 ubiquitin ligase into proximity with the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][6][7][8]
Caption: Mechanism of Action for this compound.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Arv-471 | C45H49N5O4 | CID 134562533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 8. onclive.com [onclive.com]
Personal protective equipment for handling (Rac)-Vepdegestrant
Disclaimer: This document provides essential safety and logistical information for handling (Rac)-Vepdegestrant, also known as (Rac)-ARV-471. As a potent, first-in-class, orally bioavailable PROTAC-based Estrogen Receptor (ER) degrader, this compound requires specialized handling procedures to minimize exposure risk.[1] The following guidance is based on best practices for managing potent active pharmaceutical ingredients (APIs) and should be supplemented by a compound-specific risk assessment before any handling occurs.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are critical to creating a safe research environment when working with potent compounds like this compound. A multi-layered approach to PPE is recommended to ensure comprehensive protection.
Summary of Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[2][3] |
| Reusable Half or Full-Facepiece Respirator | Must be used with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory before use.[2] | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities. Not recommended as primary protection when handling highly potent compounds.[2] | |
| Hand Protection | Double Gloving | Always wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals.[2] |
| Body Protection | Disposable Coveralls | "Bunny suits" made from materials like Tyvek® or microporous film (MPF) are essential to protect against chemical splashes and dust.[2][4][5] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing and under coveralls.[2] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[2] |
Operational Plan for Safe Handling
A systematic workflow is crucial for safely handling this compound. The following step-by-step plan outlines the key phases of handling, from preparation to disposal.
Experimental Workflow for Handling this compound
Procedural Guidance:
-
Area Preparation: All handling of this compound powder should occur within a designated containment device, such as a chemical fume hood or a glove box, to minimize airborne exposure.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid material slowly to prevent splashing. Keep containers covered as much as possible during this process.[2]
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. Use a pre-prepared chemical spill kit to clean the area, working from the outside of the spill inward. All materials used for the cleanup must be disposed of as hazardous waste.[2]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[2]
Disposal Plan
Proper waste management is a critical component of laboratory safety and regulatory compliance. All materials contaminated with (Rac)-Vpdegestrant must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Disposal Procedures:
-
Segregation: Separate contaminated solid waste (e.g., gloves, coveralls, disposable labware) from contaminated liquid waste.
-
Containment:
-
Solids: Place in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquids: Collect in a compatible, sealed, and clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound," and the appropriate hazard symbols.
-
Storage: Store all hazardous waste in a designated, secure area away from general laboratory traffic, in compliance with institutional and local regulations.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a certified waste management vendor. Incineration is often the required method for potent pharmaceutical compounds.[3]
-
Documentation: Maintain meticulous records of all disposed hazardous waste, in accordance with regulatory requirements.[2]
References
- 1. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. aiha.org [aiha.org]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
